3-(4-Bromophenyl)piperidin-2-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h3-6,10H,1-2,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNRGZUNLYRMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676733 | |
| Record name | 3-(4-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-71-0 | |
| Record name | 3-(4-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 3-(4-Bromophenyl)piperidin-2-one for Advanced Research
This compound is a heterocyclic compound featuring a piperidinone core substituted with a bromophenyl group at the 3-position. The piperidine ring is a ubiquitous and highly privileged scaffold in drug discovery, present in numerous approved pharmaceuticals and clinical candidates.[1][2][3] Its saturated, three-dimensional nature provides access to chemical space not easily addressed by flat, aromatic systems, often leading to improved pharmacological properties.[4][5] The lactam functionality within the piperidinone ring introduces a polar, hydrogen-bond-accepting and -donating amide group, which can be critical for target engagement.
This molecule, in particular, is of significant interest to researchers and drug development professionals. It serves not as an end-product, but as a versatile intermediate. The strategic placement of the bromine atom on the phenyl ring provides a reactive handle for a wide array of cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the generation of diverse chemical libraries. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing the technical insights necessary for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
Precise characterization is the foundation of all chemical research. The key properties of this compound are summarized below.
Core Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 769944-71-0 | [6][7][8][9] |
| Molecular Formula | C₁₁H₁₂BrNO | [6][7][8] |
| Molecular Weight | 254.12 g/mol | [6][7][8] |
| Canonical SMILES | O=C1NCCCC1C2=CC=C(Br)C=C2 | [6] |
| InChI Key | VFNRGZUNLYRMOP-UHFFFAOYSA-N | [9] |
Physical Properties
| Property | Value / Description | Source(s) |
| Physical Form | Solid | [9][10] |
| Color | White / Off-white | [10] |
| Storage Temperature | Room temperature, sealed in dry conditions | [6][9] |
| Purity (Typical) | ≥95-98% | [8][9] |
| Boiling Point | No definitive data available; predicted ~310.9 °C | [11] |
| pKa | Predicted ~9.90 (for the corresponding piperidine amine) | [11] |
Spectroscopic Data
While a comprehensive public dataset is not available, typical spectroscopic features can be inferred from the structure and data for similar compounds. Researchers should always acquire data on their specific sample for confirmation.
-
¹H NMR: Expected signals would include aromatic protons in the ~7.0-7.6 ppm range (appearing as two doublets for the 1,4-disubstituted pattern), a multiplet for the methine proton at the 3-position (CH -Ar), and several multiplets for the methylene protons of the piperidine ring. A broad singlet for the N-H proton of the lactam is also expected.
-
¹³C NMR: Aromatic carbons would appear in the ~120-145 ppm range, with the carbon bearing the bromine showing a characteristic shift. The carbonyl carbon (C=O) would be significantly downfield (>170 ppm). Aliphatic carbons of the piperidine ring would be found upfield.
-
IR Spectroscopy: Key absorbances would include a strong C=O stretch for the lactam carbonyl (typically ~1650-1680 cm⁻¹) and an N-H stretch (~3200 cm⁻¹). C-H stretches (aromatic and aliphatic) and C-Br stretches would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks (M⁺) at m/z 253 and 255.
Synthesis Methodologies
The synthesis of 3-aryl-piperidinones can be approached through various strategies, typically involving either the formation of the piperidinone ring with the aryl group already in place or the introduction of the aryl group onto a pre-formed piperidinone scaffold.
Conceptual Synthetic Workflow
A common and effective strategy involves the Michael addition of a suitable nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by intramolecular cyclization to form the lactam. This approach offers good control over the core structure.
Caption: Conceptual workflow for the synthesis of the target compound.
Exemplary Synthesis Protocol: Multi-step Construction
This protocol is a representative example based on established chemical principles for constructing the 3-aryl-piperidin-2-one scaffold.[12]
Objective: To synthesize this compound from commercially available starting materials.
Step 1: Synthesis of Diethyl 2-((3-(4-bromophenyl)-3-oxopropyl)amino)malonate
-
To a stirred solution of diethyl aminomalonate hydrochloride (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Add 3-chloro-1-(4-bromophenyl)propan-1-one (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
Step 2: Reductive Cyclization to form the Piperidinone Ring
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as methanol or acetic acid.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (2.0-3.0 eq), portion-wise at 0 °C. Causality: The ketone is first reduced to a secondary alcohol. The subsequent acidic or basic workup promotes intramolecular cyclization (lactamization) with the elimination of an ethoxycarbonyl group.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with water or dilute HCl.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude product by silica gel chromatography to obtain this compound.
Chemical Reactivity and Derivatization Potential
The true value of this compound lies in its potential for chemical modification. The aryl bromide is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, making it an ideal scaffold for building molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[13] This reaction allows for the coupling of the bromophenyl moiety with a wide variety of boronic acids or esters, introducing new aryl, heteroaryl, or alkyl groups.[14][15]
Caption: Suzuki-Miyaura coupling using the title compound as a scaffold.
General Protocol for Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid with this compound.
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Trustworthiness: This step is critical as oxygen can deactivate the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[16]
-
Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.[13][14]
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization to yield the desired biaryl product.
Other Potential Reactions
-
N-Alkylation/Arylation: The lactam nitrogen can be deprotonated with a strong base and subsequently alkylated or arylated to introduce substituents on the piperidine ring itself.
-
Buchwald-Hartwig Amination: The aryl bromide can be converted to an aniline derivative by coupling with various amines, another powerful palladium-catalyzed transformation.
-
Lactam Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the piperidin-2-one scaffold to the corresponding 3-(4-bromophenyl)piperidine.[17]
Applications in Drug Discovery and Development
The 3-aryl piperidinone motif is a key pharmacophore in many biologically active compounds.[5][18] Its rigid structure helps to orient the aryl substituent in a defined vector, which is crucial for precise interaction with biological targets.
A Scaffold for Library Synthesis
This compound is an ideal starting point for creating libraries of analogs for high-throughput screening. By employing parallel synthesis techniques with a diverse set of boronic acids in Suzuki couplings, researchers can rapidly generate hundreds of novel compounds, each with a unique substitution at the 4-position of the phenyl ring. This allows for an efficient exploration of the chemical space around a lead compound.
Caption: Role as a central scaffold for parallel synthesis.
Pharmacological Relevance
Derivatives of the piperidine and piperidinone core have demonstrated a vast range of biological activities, including analgesic, anticancer, antimicrobial, and CNS-related effects.[18][19][20] For example, the piperidine ring is a core component of drugs like Ritalin (methylphenidate) and Fentanyl. While specific biological data for the title compound is not widely published, its derivatives are actively investigated. The ability to modify the distal aryl ring allows for the fine-tuning of properties such as target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
-
Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
-
GHS Pictogram: GHS07 (Exclamation mark).[9]
-
Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[6]
Conclusion
This compound is more than a simple chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, combined with the strategic reactivity of the aryl bromide, provides a robust and reliable platform for the synthesis of novel molecular entities. Understanding its physicochemical properties, synthetic routes, and chemical reactivity allows researchers to fully leverage its potential as a core building block in the rational design and development of next-generation therapeutics.
References
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
- BLDpharm. (n.d.). This compound.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145(26), 14221–14226.
- BLDpharm. (n.d.). 3-(4-Bromophenyl)piperidine-2,6-dione.
- PubChem. (n.d.). 3-(4-Bromophenyl)piperidine.
- Rehman, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medical Principles and Practice, 22(4), 358-363.
- Li, G., et al. (2010). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 51(23), 3051-3053.
- ChemicalBook. (n.d.). Piperidine, 3-(4-bromophenyl)-.
- ChemicalBook. (n.d.). (3R)-3-(4-Bromophenyl)piperidine.
- 001CHEMICAL. (n.d.). This compound.
- Wikipedia. (n.d.). Suzuki reaction.
- Frolov, N. A., et al. (2023).
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media.
- CyclicPharma. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
- The Organic Chemistry Tutor. (2025). Suzuki Coupling Reaction. YouTube.
- Sigma-Aldrich. (n.d.). This compound.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
- Encyclopedia.pub. (2023).
- Oriental Journal of Chemistry. (n.d.).
- Frolov, N. A., et al. (2023).
- Wieczorek, M., & Ginda, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
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An In-depth Technical Guide to 3-(4-Bromophenyl)piperidin-2-one: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(4-Bromophenyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, chemical properties, and potential synthetic routes, offering insights grounded in the broader context of substituted piperidin-2-one chemistry. While this molecule is commercially available as a building block, detailed peer-reviewed literature on its specific synthesis and biological applications is not extensively available. Therefore, this guide aims to provide a foundational understanding for researchers looking to explore its potential.
Molecular Structure and Chemical Identity
IUPAC Name: this compound[1][2]
Synonyms: 3-(4-bromophenyl)-2-piperidinone
The core of this molecule is a piperidin-2-one (or δ-valerolactam) ring, a six-membered saturated heterocycle containing a nitrogen atom and a carbonyl group at the second position. A 4-bromophenyl substituent is attached to the third carbon of this ring.
Structural Elucidation
The structural features of this compound are key to its chemical behavior and potential biological activity. The presence of a lactam ring, a chiral center at the C3 position, and an aromatic halogen substituent all contribute to its unique properties.
Key Structural Features:
-
Piperidin-2-one Core: This lactam moiety provides a rigid scaffold and contains a hydrogen bond donor (N-H) and acceptor (C=O), which are crucial for intermolecular interactions, including potential binding to biological targets.
-
4-Bromophenyl Group: The bromo-substituted phenyl ring introduces aromaticity and lipophilicity. The bromine atom can participate in halogen bonding and alters the electronic properties of the phenyl ring. Its position on the phenyl ring influences the overall shape and potential for steric interactions.
-
Chirality: The C3 carbon of the piperidin-2-one ring is a stereocenter, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers. The specific stereochemistry can be critical for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility, stability, and potential for formulation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO | [1][2] |
| Molecular Weight | 254.12 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| XLogP3-AA | 2.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 29.1 Ų | [4] |
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Route
A common approach to the synthesis of 3-substituted piperidin-2-ones involves the cyclization of a suitable linear precursor. A plausible retrosynthetic analysis is depicted below.
Caption: Retrosynthetic approach for this compound.
A potential forward synthesis could involve the conjugate addition of a 4-bromophenyl nucleophile to a protected glutamic acid derivative, followed by reduction and subsequent lactamization.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol that would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of Diethyl 2-((4-bromophenyl)methylene)malonate
-
To a solution of diethyl malonate and 4-bromobenzaldehyde in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as piperidine or pyrrolidine.
-
Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired diethyl 2-((4-bromophenyl)methylene)malonate.
Step 2: Michael Addition of Nitromethane
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol) and add nitromethane and a base (e.g., sodium ethoxide).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Neutralize the reaction mixture with a weak acid and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Michael adduct.
Step 3: Reduction of the Nitro Group and Lactamization
-
The Michael adduct can be subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or chemical reduction (e.g., with iron in acetic acid) to reduce the nitro group to an amine.
-
The resulting amino diester can then be heated in a high-boiling solvent (e.g., xylene) to induce lactamization with the elimination of ethanol.
-
Cool the reaction mixture and purify the resulting this compound by column chromatography or recrystallization.
Characterization Techniques
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group (likely two doublets in the aromatic region), the methine proton at C3, and the methylene protons of the piperidin-2-one ring. The N-H proton would appear as a broad singlet.
-
¹³C NMR: Would show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine being significantly shifted), and the aliphatic carbons of the piperidine ring.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam carbonyl group (typically around 1650-1680 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (254.12 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak would indicate a high degree of purity.
Potential Applications and Biological Activity
While no specific biological activities have been reported for this compound in the scientific literature, the piperidin-2-one scaffold is a known pharmacophore present in a variety of biologically active molecules.
Potential Areas of Investigation:
-
Anticancer Activity: Many piperidine-containing compounds have demonstrated anti-proliferative effects against various cancer cell lines.[5]
-
Antimicrobial and Antifungal Activity: The piperidinone nucleus is a common feature in compounds with antibacterial and antifungal properties.[6]
-
Central Nervous System (CNS) Activity: Substituted piperidines are well-represented among CNS-active drugs, including antipsychotics and analgesics. The lipophilicity and structural features of this compound suggest it may have the potential to cross the blood-brain barrier.
-
Enzyme Inhibition: The lactam ring and the substituted phenyl group could serve as a basis for designing inhibitors of various enzymes, such as proteases or kinases.
The workflow for investigating the biological potential of this compound would typically involve initial in vitro screening against a panel of relevant biological targets or cell lines, followed by more detailed mechanistic studies and in vivo testing for promising candidates.
Caption: A generalized workflow for the biological evaluation of a novel compound.
Conclusion and Future Directions
This compound is a readily available chemical building block with a molecular structure that suggests potential for biological activity. The presence of a chiral center, a lactam ring, and a brominated aromatic system provides a rich scaffold for further chemical modification and exploration in drug discovery programs.
Future research efforts should focus on:
-
The development and publication of a robust and scalable synthesis for this compound, including its enantioselective synthesis to isolate and study the individual (R) and (S) enantiomers.
-
Comprehensive spectroscopic characterization to provide a definitive analytical profile for future reference.
-
Systematic biological screening to identify and validate any potential therapeutic applications.
This technical guide serves as a starting point for researchers interested in this compound, providing the foundational knowledge necessary to embark on further investigation of this intriguing molecule.
References
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BOCSCI. 3-(4-Bromophenyl)-2-piperidinone 769944-71-0. Scribd. Available from: [Link]
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Taylor & Francis Online. Synthesis, spectral characterisations, biological evaluation, DFT calculation and molecular docking analysis of 3,5-diethyl-2,6-di(2-bromophenyl)piperidin-4-one picrate with topological indices studies. Available from: [Link]
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Bielenica, A., et al. (2011). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Scientia Pharmaceutica, 79(2), 225–238. Available from: [Link]
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Miller, F. P., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 3(7), 555–559. Available from: [Link]
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Wuest, M., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(11), e1800128. Available from: [Link]
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Rajan, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 989. Available from: [Link]
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Biological activity of 3-(4-Bromophenyl)piperidin-2-one derivatives
An In-Depth Technical Guide to the Biological Activity of 3-(4-Bromophenyl)piperidin-2-one Derivatives
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate physicochemical properties and achieve specific biological targets.[4] This guide focuses on a specific, promising subclass: this compound derivatives. The incorporation of a γ-lactam moiety (the piperidin-2-one) and a strategically placed bromophenyl group suggests a rich potential for diverse pharmacological activities. We will explore the synthetic rationale, delve into the most promising therapeutic avenues—including oncology and infectious diseases—and provide detailed experimental frameworks for researchers aiming to investigate this chemical space.
The this compound Scaffold: A Structural Overview
The core structure, this compound (CAS No. 769944-71-0), combines three key pharmacophoric elements:[5][6]
-
Piperidine Ring: A privileged scaffold known to enhance druggability by improving pharmacokinetic profiles (ADME) and providing a three-dimensional framework for precise interaction with biological targets.[4]
-
γ-Lactam (-one ending): This cyclic amide introduces a rigid, planar group with hydrogen bonding capabilities, often found in molecules targeting enzymes or receptors.
-
4-Bromophenyl Group: The bromine atom, a halogen, can significantly influence a molecule's properties. It increases lipophilicity, which can aid in membrane permeability, and can participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity to a protein target.
This unique combination makes the scaffold a compelling starting point for the development of novel therapeutic agents.
Synthetic Pathways and Methodologies
The synthesis of a library of derivatives is the foundational step in any drug discovery campaign. A robust and flexible synthetic route is paramount. Below is a representative workflow for accessing N-substituted derivatives of the core scaffold.
General Synthetic Workflow
The synthesis begins with the construction of the core this compound, which can then be derivatized, typically at the piperidine nitrogen, to generate a diverse chemical library.
Caption: General synthetic workflow for N-substituted derivatives.
Detailed Experimental Protocol: N-Alkylation
This protocol describes the derivatization of the core scaffold at the nitrogen atom, a common strategy to explore the structure-activity relationship (SAR).
Objective: To synthesize a library of N-alkylated this compound derivatives.
Materials:
-
This compound (Core Scaffold)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0°C using an ice bath.
-
Rationale: DMF is a polar aprotic solvent suitable for SN2 reactions. Cooling is necessary to control the exothermic reaction with the strong base.
-
-
Deprotonation: Add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.
-
Rationale: NaH is a strong, non-nucleophilic base that deprotonates the lactam nitrogen, forming a reactive anion.
-
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Rationale: This step neutralizes any unreacted NaH.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Rationale: This removes DMF and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-substituted derivative.
Potential Biological Activities and Screening Cascades
While direct, extensive studies on this specific scaffold are emerging, analysis of related structures provides a strong rationale for investigating several key therapeutic areas.[7][8][9]
Anticancer Activity
The piperidine and piperidinone motifs are prevalent in oncology.[9] Derivatives have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines.
Hypothesized Mechanism of Action: Many small molecule kinase inhibitors target the ATP-binding pocket. It is plausible that derivatives of this scaffold could act as inhibitors of protein kinases involved in oncogenic signaling, such as EGFR or others.[10][11] Another potential mechanism is the induction of apoptosis through the p53 tumor suppressor pathway.
Caption: Hypothesized p53-mediated apoptotic pathway.
Screening Protocol: MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxicity of the synthesized derivatives against human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer).
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Hypothetical Data Summary:
| Compound ID | R-Group (on N) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Core | -H | > 100 | > 100 |
| DER-01 | -Benzyl | 15.2 | 21.8 |
| DER-02 | -4-Fluorobenzyl | 8.7 | 12.4 |
| DER-03 | -Propyl | 45.1 | 68.3 |
| Doxorubicin | (Control) | 0.9 | 1.2 |
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the discovery of novel scaffolds for antibiotics.[7] Piperidine derivatives have shown promise in this area.
Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., S. aureus, E. coli) or fungi (e.g., C. albicans) in broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes + broth), negative control (broth only), and a drug control (e.g., Ciprofloxacin, Terbinafine).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Analgesic and Anti-Platelet Activity
Structurally related 4-(4'-bromophenyl)-4-piperidinol derivatives have demonstrated significant analgesic and anti-platelet aggregation effects, likely through the inhibition of prostaglandin signaling pathways.[12][13] This suggests a valuable therapeutic avenue for the piperidin-2-one scaffold.
Potential Mechanism: Inhibition of cyclooxygenase (COX) enzymes or interference with thromboxane A2 metabolism could be key mechanisms.[12] Molecular docking studies against opioid receptors have also shown interactions for related compounds, indicating another possible pathway for analgesia.[12][14]
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on robust evidence from structurally related compounds, this class of molecules holds significant potential as anticancer, antimicrobial, and analgesic agents. The synthetic accessibility allows for the creation of large, diverse libraries, which is essential for developing a comprehensive Structure-Activity Relationship (SAR).
Future research should focus on:
-
Library Expansion: Synthesizing a broad range of derivatives with modifications at the N-position and on the phenyl ring to probe the SAR.
-
Mechanism of Action Studies: For active "hit" compounds, performing detailed biochemical and cellular assays to elucidate the precise molecular targets.
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess efficacy, pharmacokinetics, and safety.
This guide provides the strategic framework and foundational protocols for researchers to unlock the therapeutic potential of this exciting class of molecules.
References
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- ChemicalBook. (n.d.). 4-(4'-Bromophenyl)piperidine synthesis.
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Available at: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
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Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Piperidine Analogs as Antioxidants and Anticancer Agents | Request PDF. Available at: [Link]
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Kuder, K., et al. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Available at: [Link]
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PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
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Sridhar, J., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. National Institutes of Health. Available at: [Link]
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National Institutes of Health. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available at: [Link]
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ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Available at: [Link]
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ResearchGate. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Available at: [Link]
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PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
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National Institutes of Health. (n.d.). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Available at: [Link]
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Unlocking the Therapeutic Potential of 3-(4-Bromophenyl)piperidin-2-one: A Strategic Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The piperidine and piperidin-2-one scaffolds are foundational motifs in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). The compound 3-(4-Bromophenyl)piperidin-2-one represents a novel chemical entity whose pharmacological profile is currently uncharacterized. Its structure, featuring a lactam ring common to CNS agents and a bromophenyl group that can enhance binding affinity and modulate metabolic properties, makes it a compelling candidate for investigation. This guide presents a comprehensive, phased strategy for the systematic identification and validation of its potential therapeutic targets. We move beyond a simple listing of possibilities to provide a detailed, field-proven workflow, complete with experimental protocols and decision-making frameworks. This document is designed to serve as a practical roadmap for research teams aiming to elucidate the mechanism of action of this and similar novel compounds, thereby accelerating the early stages of the drug discovery process.
Introduction: The Rationale for Investigation
The core structure of this compound is a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets. Piperidine derivatives are ubiquitous in pharmacology, with applications ranging from antipsychotics and analgesics to antivirals and anticancer agents.[1][2] The introduction of a lactam functionality (the 2-one position) and a substituted aryl group at the 3-position creates a molecule with significant potential for specific interactions within the complex landscape of neurological targets.[3][4]
The bromophenyl moiety is of particular interest. The bromine atom, as a halogen, can participate in halogen bonding—a specific, non-covalent interaction that can confer high affinity and selectivity for a protein target. Furthermore, its lipophilicity and electronic properties can significantly influence the compound's ability to cross the blood-brain barrier, its metabolic stability, and its overall pharmacokinetic profile.
Given the structural precedents set by numerous bioactive molecules, we can formulate several primary hypotheses regarding the potential therapeutic targets of this compound. This guide outlines a logical, resource-efficient pathway to test these hypotheses, moving from broad, unbiased screening to focused, high-resolution validation.
Primary Target Hypotheses and Scientific Rationale
Based on extensive analysis of structurally related compounds, we have prioritized four key areas of the CNS proteome as the most probable target classes.
Hypothesis I: Monoamine Oxidase B (MAO-B) Inhibition
-
Scientific Rationale: The piperidine nucleus is a well-established pharmacophore in the design of MAO inhibitors.[5] Numerous studies on piperidine derivatives have demonstrated potent and selective inhibition of MAO-B, an enzyme whose dysregulation is implicated in neurodegenerative conditions like Parkinson's disease.[6][7][8] MAO-B is responsible for the degradation of dopamine; its inhibition can restore dopaminergic tone, which is a cornerstone of Parkinson's therapy. The specific substitution pattern on the piperidine ring is crucial for activity and selectivity.[9] The 3-aryl-2-piperidone structure of the query compound presents a novel variation on this theme that warrants investigation.
-
Potential Therapeutic Application: Parkinson's Disease, other neurodegenerative disorders.
Hypothesis II: Modulation of GABA-A Receptors
-
Scientific Rationale: The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS, is a major target for anxiolytic, sedative, and anticonvulsant drugs. Piperine, a natural product containing a piperidine ring, has been shown to be a positive allosteric modulator of GABA-A receptors.[10][11] Subsequent research has demonstrated that synthetic analogues of piperine can be engineered to enhance potency and efficacy at various GABA-A receptor subtypes.[12][13] These modulators often bind to sites distinct from the classical benzodiazepine site, offering the potential for novel pharmacological profiles with fewer side effects.[14] The lipophilic bromophenyl group and the lactam structure could facilitate binding to a modulatory pocket on the receptor complex.
-
Potential Therapeutic Application: Anxiety disorders, epilepsy, insomnia.
Hypothesis III: Antagonism of NMDA Receptors
-
Scientific Rationale: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel critical for synaptic plasticity, but its overactivation leads to excitotoxicity and neuronal death. Piperidine-based structures have been successfully developed as potent and selective NMDA receptor antagonists.[15][16] Notably, selectivity for the NR2B subunit, which is highly expressed in forebrain regions, is a key goal for achieving neuroprotection without the severe side effects of non-selective blockers.[17][18] Compounds containing a piperidine ring have been shown to act as NMDA channel blockers, and the specific stereochemistry and substitutions are key determinants of affinity.[19]
-
Potential Therapeutic Application: Neurodegenerative diseases (Alzheimer's, Huntington's), neuropathic pain, depression.
Hypothesis IV: Positive Allosteric Modulation of AMPA Receptors
-
Scientific Rationale: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mediate the majority of fast excitatory neurotransmission in the brain. Positive allosteric modulators (PAMs), often called "ampakines," enhance cognitive function by slowing receptor deactivation and desensitization.[20] Several classes of ampakines incorporate cyclic amide structures, including piperidine derivatives.[21] These molecules bind to an allosteric site on the receptor, and their efficacy can be highly dependent on the specific AMPA receptor subunit and associated regulatory proteins (TARPs).[21][22] This mechanism represents a promising avenue for treating cognitive deficits.
-
Potential Therapeutic Application: Alzheimer's disease, schizophrenia (cognitive symptoms), age-related cognitive decline.
A Phased Experimental Workflow for Target Discovery
We propose a three-phase workflow designed to efficiently identify the primary target(s) of this compound and build a comprehensive pharmacological profile.
Phase 1: Broad-Spectrum Pharmacology Profiling
The initial step is an unbiased screen to identify the most promising biological interactions without being constrained by our primary hypotheses.
-
Causality: This approach is the most efficient method to survey a wide range of potential targets simultaneously. It de-risks the project by quickly identifying unexpected activities or potential off-target liabilities, saving significant time and resources compared to pursuing single targets sequentially.
-
Methodology: Utilize a commercial fee-for-service broad-spectrum screening panel (e.g., Eurofins SafetyScreen44™ or similar). These panels typically test the compound at a single high concentration (e.g., 10 µM) against a diverse set of over 40-70 common CNS targets, including GPCRs, ion channels, transporters, and enzymes.
Protocol 1: Compound Submission for Broad-Spectrum Profiling
-
Compound Preparation: Synthesize and purify ≥5 mg of this compound. Confirm identity and purity (>98%) via ¹H-NMR, LC-MS, and HPLC.
-
Solubilization: Prepare a 10 mM stock solution in 100% DMSO. Verify solubility and stability.
-
Documentation: Complete the service provider's compound submission form, including structure, molecular weight, and stock concentration.
-
Shipment: Ship the stock solution on dry ice to the contract research organization (CRO) according to their specific instructions.
-
Data Analysis: Upon receipt of the report, identify any targets showing >50% inhibition or stimulation at the 10 µM screening concentration. These are considered "hits" for follow-up in Phase 2.
Phase 2: Hit Confirmation and In-Depth Validation
This phase focuses on generating robust, quantitative data for the most promising hits identified in Phase 1, with a primary focus on our hypothesized targets.
-
Trustworthiness: The chosen assay is a commercially available, validated kit that uses a luminescent signal, which is less prone to interference from compound autofluorescence than fluorescence-based methods. Running assays for both MAO-A and MAO-B in parallel provides an immediate measure of selectivity.
Protocol 2: MAO-Glo™ Assay for IC₅₀ Determination
-
Reagent Preparation: Reconstitute the MAO-A and MAO-B enzymes and luciferin detection reagent according to the manufacturer's protocol (Promega). Prepare MAO substrate in assay buffer.
-
Compound Plating: In a white, 96-well assay plate, perform a serial dilution of this compound (e.g., from 100 µM to 1 nM final concentration). Include "no compound" (vehicle control) and "no enzyme" (background) wells.
-
Enzyme Incubation: Add MAO-A or MAO-B enzyme to the appropriate wells and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.
-
Signal Detection: Add the luciferin detection reagent to all wells. This reagent stops the MAO reaction and initiates a light-producing secondary reaction. Incubate for 20 minutes in the dark.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Table 1: Sample Data Table for MAO Inhibition
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) (IC₅₀ A / IC₅₀ B) |
|---|---|---|---|
| This compound | |||
| Selegiline (Control) | 15.2 | 0.01 | >1500 |
| Clorgyline (Control) | 0.008 | 5.6 | <0.002 |
-
Causality: Electrophysiology is the gold standard for characterizing ion channel modulators. The two-electrode voltage clamp (TEVC) technique allows for precise control of the cell membrane potential and direct measurement of ion flow through the receptor, providing high-fidelity data on both potency (EC₅₀) and efficacy (maximal modulation). Using different subunit combinations is critical to assess subtype selectivity.[10][11]
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Assay
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs encoding for specific human GABA-A receptor subunits (e.g., α1β2γ2s, α2β3γ2s, α5β3γ2s). Incubate at 18°C for 2-5 days.
-
TEVC Setup: Place a single oocyte in the recording chamber and impale it with two glass microelectrodes filled with 3 M KCl. Clamp the membrane potential at -70 mV.
-
Baseline Current: Perfuse the oocyte with a low concentration of GABA (an EC₅-EC₁₀ concentration, which elicits 5-10% of the maximal response) to establish a stable baseline current (I_GABA).
-
Compound Application: Co-apply the same concentration of GABA along with increasing concentrations of this compound (e.g., 10 nM to 100 µM).
-
Data Acquisition: Record the current amplitude at each compound concentration.
-
Data Analysis: Calculate the percent enhancement of the baseline I_GABA at each concentration. Plot the percent enhancement versus the log of the compound concentration and fit the curve to determine the EC₅₀ and maximum potentiation.
-
Expertise: A dual approach of radioligand binding and functional assays is essential. Binding assays confirm direct interaction with the receptor complex, while electrophysiology reveals the functional consequence of that interaction (e.g., inhibition, positive or negative modulation).[19][20][23]
Protocol 4: [³H]MK-801 Radioligand Binding Assay (NMDA Receptors)
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Assay Setup: In a 96-well plate, combine the brain membranes, 1 nM [³H]MK-801, and varying concentrations of the test compound. Include wells for total binding (vehicle only) and non-specific binding (with 100 µM non-labeled MK-801).
-
Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Detection: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the percent inhibition caused by the test compound and calculate the Ki value.
Protocol 5: AMPA Receptor Functional Assay (HEK293 cells)
-
Cell Culture: Use a stable HEK293 cell line expressing a human AMPA receptor subtype (e.g., GluA2).
-
Assay Setup: Plate cells in a 384-well plate. Utilize a calcium flux assay (e.g., FLIPR® Calcium Assay Kit).
-
Compound Application: Add varying concentrations of this compound to the wells and incubate.
-
Receptor Activation: Add a sub-maximal concentration (e.g., EC₂₀) of glutamate or AMPA to the wells using the FLIPR instrument.
-
Data Acquisition: The instrument measures the change in fluorescence, corresponding to calcium influx through the activated AMPA receptors.
-
Data Analysis: Quantify the potentiation of the glutamate-evoked signal by the test compound. Determine the EC₅₀ and maximal potentiation.
Phase 3: In Vitro Safety and Selectivity Profiling
-
Trustworthiness: Early assessment of key safety liabilities is a self-validating system. Identifying potential issues with cardiac ion channels (hERG) or drug-metabolizing enzymes (CYP450s) before committing to expensive in vivo studies is a critical step in any modern drug discovery program.
-
hERG Inhibition Assay: Evaluate the compound's potential to block the hERG potassium channel, a primary cause of drug-induced cardiac arrhythmia. This is typically done via automated patch-clamp electrophysiology.
-
CYP450 Inhibition Panel: Screen the compound against the major cytochrome P450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to assess the risk of drug-drug interactions.[14]
-
Cross-Target Selectivity: Analyze the full dose-response data from Phase 2. An ideal candidate will show high potency for its primary target(s) and significantly lower potency (>100-fold) for all other targets.
Conclusion and Future Directions
The systematic workflow detailed in this guide provides a robust and logical framework for elucidating the therapeutic potential of this compound. By progressing from broad, unbiased screening to focused, high-fidelity functional assays and early safety profiling, a research team can efficiently build a comprehensive pharmacological profile of the molecule.
The resulting data package will definitively identify the primary biological target(s), quantify the compound's potency and selectivity, and provide an initial assessment of its drug-like properties. This information is the essential foundation for subsequent lead optimization efforts, structure-activity relationship (SAR) studies, and the design of pivotal in vivo proof-of-concept experiments in relevant disease models. This strategic approach maximizes the probability of success while minimizing the inefficient use of resources, accelerating the journey from a novel compound to a potential therapeutic agent.
References
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Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega (2023) URL: [Link]
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Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (2023) URL: [Link]
-
Title: GABAA receptor modulation by piperine and a non-TRPV1 activating derivative Source: PubMed (2013) URL: [Link]
-
Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: PubMed (2024) URL: [Link]
-
Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: ResearchGate (2022) URL: [Link]
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Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: ResearchGate (2024) URL: [Link]
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Title: Synthesis and inhibitory effect of piperine derivates on monoamine oxidase Source: ResearchGate (2021) URL: [Link]
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Title: Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546) Source: PubMed Central (2009) URL: [Link]
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Title: Modulation of agonist binding to AMPA receptors by 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX546): differential effects across brain regions and GluA1-4/transmembrane AMPA receptor regulatory protein combinations Source: PubMed (2009) URL: [Link]
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Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: MDPI (2024) URL: [Link]
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Title: Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives Source: Taylor & Francis Online (2024) URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (2022) URL: [Link]
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Title: Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives Source: ACS Publications (2014) URL: [Link]
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Title: Efficient Modulation of γ-Aminobutyric Acid Type A (GABAA) Receptors by Piperine Derivatives Source: ResearchGate (2014) URL: [Link]
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Title: Two Non-Racemic Preparations of a Piperidine-Based NMDA Antagonist With Analgesic Activity Source: PubMed (1998) URL: [Link]
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Title: Pharmacology of NMDA Receptors Source: NCBI Bookshelf (2014) URL: [Link]
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Title: GABAA receptor modulation by piperine and a non-TRPV1 activating derivative Source: PubMed Central (2013) URL: [Link]
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Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub (2023) URL: [Link]
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Title: GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding Source: PubMed (2018) URL: [Link]
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Title: Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists Source: PubMed (2002) URL: [Link]
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Title: 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain and increase thermal threshold mediated by opioid system Source: PubMed (2018) URL: [Link]
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Title: NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds Source: PubMed (2009) URL: [Link]
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Title: Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases Source: MDPI (2023) URL: [Link]
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Title: Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators Source: ACS Publications (2020) URL: [Link]
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Title: New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis Source: MDPI (2023) URL: [Link]
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The Strategic Deployment of 3-(4-Bromophenyl)piperidin-2-one in Fragment-Based Drug Discovery: A Technical Guide
Abstract
The landscape of early-stage drug discovery is increasingly dominated by methodologies that prioritize efficiency and innovation in exploring chemical space. Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of this paradigm shift, leveraging low molecular weight compounds to probe the intricate topographies of biological targets. Within the vast armamentarium of chemical fragments, those possessing three-dimensional (3D) character are of paramount importance for their ability to engage with complex binding sites often considered "undruggable" by flatter, more traditional screening compounds. This technical guide delves into the strategic value of the 3-(4-bromophenyl)piperidin-2-one core, a privileged scaffold that marries the conformational rigidity of the piperidinone ring with the versatile synthetic handle of a bromophenyl moiety. While not yet a widely documented fragment in public literature, its intrinsic properties present a compelling case for its inclusion in next-generation fragment libraries. This guide will provide a comprehensive overview of its synthesis, physicochemical rationale for FBDD, a hypothetical workflow for its application, and a prospective analysis of its structure-activity relationship (SAR) potential.
The Rationale for 3D Fragments: The Case for the 3-Aryl-Piperidin-2-one Scaffold
Fragment-based drug discovery (FBDD) has proven to be a powerful engine for the generation of lead compounds, with several marketed drugs originating from this approach. The foundational principle of FBDD lies in the "Rule of Three," which defines fragments as compounds with a molecular weight < 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors. This allows for a more efficient sampling of chemical space with smaller libraries compared to high-throughput screening (HTS).
However, many fragment libraries are dominated by flat, aromatic compounds. The increasing complexity of biological targets necessitates the exploration of three-dimensional chemical space. 3D fragments, such as those based on the piperidine scaffold, offer a pre-organized, conformationally constrained framework that can engage with pockets and grooves on a protein surface that are inaccessible to planar molecules.
The this compound core is an exemplary 3D fragment that adheres to the "Rule of Three" and offers several strategic advantages:
-
Physicochemical Properties: A preliminary analysis of its properties underscores its suitability as a fragment.
| Property | Value | "Rule of Three" Compliance |
| Molecular Weight | 254.12 g/mol | Yes (< 300) |
| cLogP | ~1.8-2.2 (estimated) | Yes (≤ 3) |
| Hydrogen Bond Donors | 1 (N-H) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 1 (C=O) | Yes (≤ 3) |
| Rotatable Bonds | 1 | Yes (≤ 3) |
-
Structural and Synthetic Tractability: The scaffold possesses key features that are highly desirable in FBDD:
-
Defined 3D Vectoriality: The aryl group and the substituents on the piperidinone ring project into distinct vectors in 3D space, providing clear starting points for fragment elaboration.
-
The "Poised" Bromine Atom: The bromine atom on the phenyl ring is a versatile synthetic handle. It is "poised" for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a diverse library of analogs to explore the surrounding chemical space.
-
Multiple Points for Diversification: The piperidinone ring itself offers multiple sites for modification, including the nitrogen atom, the C3 position, and other positions on the aliphatic ring, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Synthesis of the this compound Core
Representative Synthetic Protocol: A Multi-step Approach
This protocol is a representative example for the synthesis of a 3-aryl-2-piperidone and can be adapted for the 4-bromo-substituted analog.
Step 1: Knoevenagel Condensation to form Diethyl (4-bromobenzylidene)malonate
-
To a solution of 4-bromobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene (5 mL/mmol of aldehyde), add piperidine (0.1 eq).
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the diethyl (4-bromobenzylidene)malonate.
Step 2: Michael Addition of Nitromethane
-
To a solution of diethyl (4-bromobenzylidene)malonate (1.0 eq) in a suitable solvent such as toluene or THF, add nitromethane (1.5 eq) and a catalytic amount of a base like DBU or K₂CO₃.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting γ-nitroester intermediate by flash chromatography.
Step 3: Reductive Cyclization to form this compound
-
Dissolve the purified γ-nitroester (1.0 eq) in a protic solvent like methanol or ethanol.
-
Add a hydrogenation catalyst, such as Raney Nickel (approx. 10% w/w) or Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 50-60 psi) in a Parr hydrogenation apparatus.
-
Shake or stir the reaction at room temperature for 24-48 hours. This step achieves both the reduction of the nitro group to an amine and the cyclization to the lactam.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the final this compound.
Application in a Fragment-Based Drug Discovery Campaign: A Hypothetical Workflow
The deployment of this compound in an FBDD campaign would follow a structured, multi-stage process designed to identify and optimize binders to a specific biological target.
// Nodes lib [label="Fragment Library\n(including 3-(4-BrPh)piperidin-2-one)", fillcolor="#F1F3F4", fontcolor="#202124"]; screen [label="Primary Biophysical Screen\n(e.g., DSF, SPR, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hits [label="Initial Hits Identified", fillcolor="#FBBC05", fontcolor="#202124"]; validate [label="Orthogonal Validation & Hit Confirmation\n(e.g., ITC, X-ray Crystallography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirmed_hits [label="Confirmed, Structurally Characterized Hits", fillcolor="#FBBC05", fontcolor="#202124"]; elaboration [label="Structure-Guided Fragment Elaboration\n(Fragment Growing/Linking)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sar [label="SAR Generation & Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; lead [label="Lead Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges lib -> screen; screen -> hits [label="Weak Binders"]; hits -> validate; validate -> confirmed_hits [label="Binding Mode & Affinity"]; confirmed_hits -> elaboration [label="Design Analogs"]; elaboration -> sar [label="Synthesize & Test"]; sar -> elaboration [dir=back, style=dashed, label="Iterative Cycles"]; sar -> lead; } } Caption: Hypothetical FBDD workflow using the target fragment.
Stage 1: Primary Screening
The fragment library, containing this compound, would be screened against the purified target protein using a high-sensitivity biophysical technique. Common choices include:
-
Differential Scanning Fluorimetry (DSF): A rapid, low-cost method to detect fragment binding by observing shifts in the protein's melting temperature.
-
Surface Plasmon Resonance (SPR): Provides real-time binding kinetics and affinity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect weak binding events and provide information on the binding site.
Stage 2: Hit Validation and Structural Characterization
Fragments that show binding in the primary screen ("hits") are then subjected to orthogonal validation to eliminate false positives and to characterize the binding event in detail.
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction (K_D, ΔH, ΔS).
-
X-ray Crystallography: The gold standard for FBDD, providing a high-resolution 3D structure of the fragment bound to the target. This is crucial for structure-based drug design.
Stage 3: Structure-Guided Fragment Elaboration
With a crystal structure of this compound bound to the target, medicinal chemists can begin the process of evolving the fragment into a more potent lead compound. The bromine atom serves as a key vector for this "fragment growing" phase. Using Suzuki or other cross-coupling reactions, a variety of substituents can be introduced to probe and occupy adjacent pockets in the binding site, guided by the structural information.
Prospective Structure-Activity Relationship (SAR) Analysis
The this compound scaffold offers a rich platform for SAR exploration. The following points of diversification can be systematically investigated to enhance potency, selectivity, and ADME properties.
-
R1 (Aryl Ring Substitution): The bromine at the 4-position is the primary vector for growth. A library of analogs can be synthesized via cross-coupling to explore interactions with the protein surface. For example, introducing small alkyl or alkoxy groups can probe for hydrophobic pockets, while adding polar groups like amides or sulfonamides can seek out new hydrogen bonding opportunities.
-
R2 (Piperidinone Nitrogen): The N-H group is a hydrogen bond donor. N-alkylation or N-arylation can be used to probe for additional interactions, potentially extending into the solvent-exposed region. This modification also eliminates the hydrogen bond donor, which can be useful for improving cell permeability.
-
R3 (Piperidine Ring Substitution): Introducing substituents at other positions on the piperidine ring (e.g., C4, C5, C6) can modulate the conformation of the ring and the orientation of the 3-aryl group. This can be a powerful strategy for optimizing binding affinity and achieving selectivity against related proteins.
Potential Biological Targets and Future Perspectives
Given the prevalence of the piperidine and lactam motifs in bioactive molecules, the this compound fragment could be a valuable starting point for a wide range of biological targets. Lactams are known to act as inhibitors of various enzymes, including serine proteases and β-lactamases. The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels, as well as inhibitors of protein-protein interactions, such as the HDM2-p53 interaction.
The true potential of this fragment will be realized through its inclusion in diverse fragment screening libraries and its application against a wide array of biological targets. The development of novel, efficient, and stereocontrolled synthetic routes to 3-aryl-2-piperidones will further enhance the value of this scaffold by enabling the rapid generation of diverse and complex chemical matter for hit-to-lead optimization.
Conclusion
The this compound core represents a compelling, yet underexplored, fragment for modern drug discovery. Its inherent three-dimensionality, compliance with the "Rule of Three," and synthetically tractable nature make it an ideal candidate for FBDD campaigns targeting complex protein-protein interactions and challenging enzyme active sites. This technical guide has outlined the rationale for its use, a plausible synthetic strategy, a hypothetical workflow for its application, and a prospective SAR analysis. It is our hope that this guide will stimulate further investigation into this and related 3D scaffolds, ultimately expanding the toolkit of medicinal chemists and accelerating the discovery of novel therapeutics.
References
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Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters, 2021. [Link]
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Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 2021. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023. [Link]
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Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 2022. [Link]
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Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Asian Journal of Organic Chemistry, 2022. [Link]
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Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 2015. [Link]
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A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 2008. [Link]
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 2022. [Link]
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 2020. [Link]
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β-Lactam derivatives as enzyme inhibitors: Halogenated β-lactams and related compounds. ResearchGate, 2008. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 2022. [Link]
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Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry, 2014. [Link]
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Synthesis and gramine alkylation of some 3-piperidones. Synthetic route to 2-(3-indolylmethyl)-4-piperidineacetic acid derivatives. The Journal of Organic Chemistry, 1979. [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 2022. [Link]
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Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules, 2018. [Link]
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The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate, 2018. [Link]
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Halogenated D-xylono-δ-lactams: synthesis and enzyme inhibition study. Carbohydrate Research, 2015. [Link]
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3-Amino-2-piperidone. PubChem. [Link]
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Synthesis and evaluation of delta-lactams (piperazones) as elastase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2003. [Link]
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Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. ResearchGate, 2018. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Semantic Scholar. [Link]
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Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 2013. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 2022. [Link]
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Drug Discovery in the Field of β-Lactams: An Academic Perspective. Antibiotics, 2024. [Link]
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synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 2022. [Link]
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Emerging Trends in Chemistry and Pharmacology of β-Lactams. Walsh Medical Media, 2013. [Link]
- 3-Methylidene-beta-lactams as potential inhibitors of beta-lactamases.
Executive Summary: The piperidin-2-one (or δ-valerolactam) ring system, particularly when substituted at the 3-position with an aryl group, represents a privileged scaffold in modern medicinal chemistry. These structures are integral to a wide range of biologically active compounds, demonstrating significant potential in oncology, neuroprotection, and anti-inflammatory applications. This guide focuses on 3-(4-Bromophenyl)piperidin-2-one as a representative member of this class. We provide an in-depth analysis of plausible synthetic strategies, explore the well-documented biological activities of closely related analogs, and present a validated framework of experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical space.
The 3-Aryl-2-Piperidone Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is a foundational heterocyclic motif, present in a vast number of pharmaceuticals and natural products.[1] When oxidized to the corresponding lactam, piperidin-2-one, and further functionalized, it gives rise to compounds with unique conformational properties and biological activities.
Significance of the δ-Lactam Core
The lactam functional group is a cyclic amide that serves as a versatile pharmacophore. It can engage in crucial hydrogen bonding interactions with biological targets, such as enzymes and receptors, mimicking peptide bonds while offering greater metabolic stability. Its constrained cyclic nature reduces the conformational flexibility compared to acyclic analogs, which can lead to higher binding affinity and selectivity for a specific target.
The Role of 3-Aryl Substitution
The introduction of an aryl group at the C-3 position of the piperidin-2-one ring profoundly influences the molecule's properties. The aryl moiety, such as the 4-bromophenyl group, can:
-
Introduce Van der Waals and Pi-Stacking Interactions: The aromatic ring can form favorable interactions with hydrophobic pockets or aromatic residues (e.g., Phenylalanine, Tyrosine) within a protein's active site.
-
Modulate Physicochemical Properties: The bromine atom, a halogen, increases lipophilicity, which can affect cell permeability and pharmacokinetic profiles. It also serves as a handle for further synthetic modification via cross-coupling reactions.
-
Serve as a Vector for Further Functionalization: The aryl ring can be substituted to fine-tune activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The combination of the lactam core and the 3-aryl substituent makes compounds like this compound prime candidates for screening against a variety of therapeutic targets.
Synthetic Strategies for 3-Aryl-2-Piperidones
Overview of a Plausible Synthetic Route
The core strategy involves the conjugate addition of a nucleophile derived from a 4-bromophenylacetic acid derivative to an acrylate, followed by cyclization to form the six-membered lactam ring. The synthesis of the closely related 3-(para-bromophenyl)-glutaric acid imide from para-bromobenzaldehyde provides a strong precedent for the feasibility of such transformations.[2]
Causality in Method Selection: This Michael addition/cyclization approach is favored due to the high reliability of the Michael reaction for C-C bond formation and the thermodynamic favorability of forming a six-membered ring.[3][4] The choice of base and solvent is critical; a non-nucleophilic base is required to generate the carbanion without competing in the addition, while an aprotic polar solvent can facilitate the reaction.
Visualization: Proposed Synthetic Workflow
Caption: Plausible synthetic workflow for this compound.
Protocol: Representative Synthesis of a 3-Aryl-δ-Lactam
This protocol is a representative example based on the Michael addition of a phenylacetonitrile derivative to an acrylate, followed by reductive cyclization.
Step 1: Michael Addition
-
System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (150 mL).
-
Base Preparation: Add sodium metal (1.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved. Cool the solution to room temperature.
-
Nucleophile Addition: Add 4-bromophenylacetonitrile (1.0 eq) dropwise to the sodium ethoxide solution. Stir for 15 minutes at room temperature to ensure complete formation of the carbanion.
-
Electrophile Addition: Add ethyl acrylate (1.05 eq) dropwise, maintaining the temperature below 30°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Michael adduct. Purify by column chromatography if necessary.
Step 2: Reductive Cyclization
-
System Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the crude adduct from Step 1 in ethanol (100 mL).
-
Catalyst Addition: Carefully add Raney Nickel (approx. 10% by weight of the substrate) to the solution. Caution: Raney Nickel is pyrophoric.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).
-
Reaction: Heat the mixture to 50-70°C with vigorous stirring. The reaction typically takes 12-24 hours. Monitor the consumption of hydrogen and periodically check the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Physicochemical and Structural Properties
A clear understanding of the core compound's properties is essential for its application in research.
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 769944-71-0 | [5] |
| Molecular Formula | C₁₁H₁₂BrNO | [5] |
| Molecular Weight | 254.12 g/mol | [5] |
| Appearance | Expected to be an off-white solid | - |
| Storage | Sealed in dry, room temperature | [5] |
Biological Activity and Therapeutic Potential
While this compound itself has not been extensively profiled in the public domain, the broader class of 3,5-disubstituted-4-piperidones and related lactams has demonstrated potent and diverse biological activities, particularly as anticancer agents.[6][7]
Primary Biological Target Area: Oncology
Numerous studies have shown that piperidone-based scaffolds can induce cell death in various cancer cell lines.[7] A common mechanism involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of the caspase cascade.[3] These compounds often exhibit antiproliferative effects by causing cell cycle arrest, preventing cancer cells from dividing.[7]
Case Study: The Induction of Apoptosis
A primary goal in cancer therapy is to selectively trigger apoptosis in malignant cells. Piperidone derivatives have been shown to initiate this process, often through the intrinsic (or mitochondrial) pathway.
Mechanism of Action:
-
Cellular Stress: The compound enters the cell and induces stress, potentially through DNA damage or the generation of ROS.[3][8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This stress signal converges on the mitochondria, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins form pores in the mitochondrial outer membrane.
-
Cytochrome c Release: Through these pores, Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, Cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.
-
Execution of Apoptosis: Caspase-3 and -7 carry out the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.
Visualization: Intrinsic Apoptosis Pathway
Caption: The intrinsic apoptosis pathway as a likely mechanism of action for cytotoxic piperidones.
Quantitative Biological Data for Representative Analogs
To provide a benchmark for the potential potency of this compound, the following table summarizes the cytotoxic activity (IC₅₀ values) of related anticancer piperidone and diketopiperazine derivatives from the literature.
| Compound Class / Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aryl-6-diethylaminoquinazolinone (1l) | Hep-G2 (Liver) | 0.08 | [9] |
| 2-Aryl-6-diethylaminoquinazolinone (1l) | MCF-7 (Breast) | 0.02 | [9] |
| 3,6-Diunsaturated 2,5-Diketopiperazine (11) | Hela (Cervical) | 0.7 | [7] |
| 3,6-Diunsaturated 2,5-Diketopiperazine (11) | A549 (Lung) | 1.2 | [7] |
| Diorganotin Acylhydrazone Complex (8) | HepG2 (Liver) | 1.34 | [10] |
Framework for Biological Evaluation
A robust and validated experimental workflow is crucial for determining the biological activity of a novel compound. The following protocols provide a standard, self-validating system for assessing the potential anticancer effects of this compound.
Protocol: Cytotoxicity Screening using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] It is a primary screening tool to determine a compound's cytotoxic concentration (IC₅₀).
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control. Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol: Apoptosis Confirmation using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of Caspase-3 and -7, the key executioner caspases in the apoptotic pathway. A positive result strongly indicates that cell death is occurring via apoptosis.[3]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, typically treating cells with the compound at its 1x and 2x IC₅₀ concentrations for a shorter duration (e.g., 6-24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader (luminometer). The luminescent signal is directly proportional to the amount of active Caspase-3/7.
-
Data Analysis: Compare the luminescent signal from treated cells to that of the vehicle control. A significant increase in luminescence confirms the activation of executioner caspases and induction of apoptosis.
Conclusion and Future Outlook
The 3-aryl-2-piperidone scaffold is a validated and highly promising starting point for the development of novel therapeutic agents. This compound, as a representative of this class, possesses the key structural features associated with potent biological activity in related analogs, particularly in the realm of oncology. The lack of extensive public data on this specific compound presents a clear opportunity for investigation.
The synthetic pathways are plausible and leverage robust organic chemistry principles. Furthermore, the framework for biological evaluation, beginning with cytotoxicity screening and progressing to mechanistic assays for apoptosis, provides a clear and efficient path to characterizing its therapeutic potential. Future research should focus on the efficient synthesis of this compound and a library of its analogs, followed by systematic screening against a panel of cancer cell lines using the protocols outlined herein. Subsequent studies could then focus on target deconvolution, lead optimization, and in vivo efficacy studies, paving the way for a new generation of lactam-based therapeutics.
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An In-depth Technical Guide to the Speculated Mechanism of Action for 3-(4-Bromophenyl)piperidin-2-one
Abstract
This document provides a speculative yet scientifically grounded exploration into the potential mechanism of action for the novel compound 3-(4-Bromophenyl)piperidin-2-one. Direct pharmacological data for this specific molecule is not publicly available; therefore, this guide employs a structure-activity relationship (SAR) analysis to postulate a primary hypothesis centered on the modulation of central nervous system (CNS) targets. We propose that this compound is a positive allosteric modulator of the AMPA receptor, a key player in excitatory synaptic transmission. This guide details the scientific rationale for this hypothesis, drawing parallels from structurally related compounds, and presents a comprehensive, multi-phase experimental workflow designed to rigorously test this speculation. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the mechanistic investigation of new chemical entities.
Introduction and Core Hypothesis
The compound this compound (CAS 769944-71-0) is a synthetic molecule featuring a piperidin-2-one (a δ-lactam) core with a 4-bromophenyl substituent at the 3-position[1][2][3][4]. While this compound is commercially available for research purposes, a survey of current literature reveals no published studies detailing its biological activity or mechanism of action. However, its constituent chemical motifs are prevalent in a wide range of pharmacologically active agents, providing a strong foundation for mechanistic speculation[5][6][7].
The phenylpiperidine scaffold is a classic "privileged structure" in medicinal chemistry, forming the core of numerous CNS-active drugs, including potent opioid analgesics like fentanyl and meperidine that target the mu-opioid receptor[8][9][10][11]. The piperidine ring is also a key component in cognitive enhancers that modulate AMPA receptors and inhibitors of the glycine transporter 1 (GlyT1)[12][13][14][15].
The piperidin-2-one (or δ-valerolactam) moiety is a cyclic amide present in various bioactive compounds, including some with neuroprotective and anti-inflammatory properties[16][17]. Furthermore, derivatives of piperidine have been shown to modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain[18][19][20][21][22].
Based on this structural analysis, we postulate the following primary hypothesis:
Primary Hypothesis: this compound acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
This hypothesis is based on the structural similarities to known "ampakine" modulators, which often contain piperidine or pyrrolidinone rings[23][24][25][26]. These molecules enhance cognitive function by slowing the deactivation and/or desensitization of AMPA receptors, thereby potentiating excitatory synaptic transmission[24][26]. The 4-bromophenyl group likely enhances lipophilicity, facilitating blood-brain barrier penetration, and may engage in specific halogen bonding interactions within the allosteric binding pocket.
Speculated Signaling Pathway: AMPA Receptor Modulation
AMPA receptors are ionotropic glutamate receptors that mediate the vast majority of fast excitatory neurotransmission in the CNS. Their function is critical for synaptic plasticity, learning, and memory[25]. We propose that this compound binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding event is hypothesized to stabilize the receptor in its open conformation after glutamate binds, leading to a prolonged influx of Na+ ions and enhanced neuronal depolarization.
Experimental Guide for Hypothesis Validation
A rigorous, phased approach is required to systematically test the proposed mechanism of action. The following experimental workflow provides a self-validating system, where the results of each phase inform the design of the next.
Phase 1: Target Engagement & Primary Screening
-
Causality: The initial phase aims to broadly assess the compound's binding profile to rule out alternative mechanisms and identify the most promising primary target. The phenylpiperidine scaffold's promiscuity necessitates a wide screening panel[5][27].
-
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to a panel of CNS receptors and transporters.
-
Panel Selection: A commercial binding panel (e.g., Eurofins SafetyScreen44™ or similar) should be used, with a focus on glutamate receptors (AMPA, NMDA, Kainate), GABA-A receptors, glycine transporters (GlyT1, GlyT2), and opioid receptors (mu, delta, kappa)[8][28].
-
Methodology: a. Prepare cell membrane homogenates expressing the target receptor. b. Incubate membranes with a specific radioligand (e.g., [³H]-AMPA for the AMPA receptor) at a concentration near its Kd. c. Add varying concentrations of this compound (e.g., 1 nM to 100 µM). d. After incubation, separate bound from free radioligand by rapid filtration. e. Quantify radioactivity on the filter using liquid scintillation counting. f. Calculate the percentage inhibition of radioligand binding and determine the Ki (inhibitory constant) if significant displacement is observed.
-
Trustworthiness: This is a gold-standard method for assessing direct binding interactions. Including known inhibitors and activators as positive controls for each target ensures assay validity.
-
Phase 2: In Vitro Functional Characterization
-
Causality: If Phase 1 indicates interaction with the AMPA receptor, this phase will confirm functional modulation and elucidate the specific allosteric mechanism.
-
Protocol 2: Patch-Clamp Electrophysiology on Recombinant Receptors
-
Objective: To directly measure the effect of the compound on AMPA receptor-mediated currents.
-
Cell System: Use HEK293 cells transiently transfected with specific AMPA receptor subunits (e.g., GluA1/GluA2) to create a controlled system.
-
Methodology: a. Establish whole-cell voltage-clamp recordings from transfected cells. b. Rapidly apply a sub-maximal concentration of glutamate (e.g., EC20) to elicit a baseline current. c. Co-apply glutamate with varying concentrations of this compound. d. Measure the potentiation of the peak current amplitude and the change in the current decay (deactivation) rate. e. To assess effects on desensitization, apply a prolonged pulse of glutamate in the presence and absence of the compound.
-
Trustworthiness: This technique provides high-resolution functional data. A true PAM will increase the glutamate-evoked current without activating the receptor on its own[26].
-
-
Data Presentation: Potentiation and Deactivation Kinetics
Parameter Vehicle Control 1 µM Compound 10 µM Compound Peak Current (% of Baseline) 100% 185% ± 15% 350% ± 25% Deactivation Tau (ms) 1.5 ± 0.2 3.8 ± 0.4 7.2 ± 0.6 | EC50 of Potentiation (µM) | - | - | 2.5 µM |
Phase 3: Cellular & Ex Vivo Confirmation
-
Causality: This final phase validates the findings from recombinant systems in a more physiologically relevant context, using primary neurons and intact brain tissue.
-
Protocol 3: Field Potential Recordings in Acute Hippocampal Slices
-
Objective: To determine if the compound enhances synaptic transmission at a native synapse known to be rich in AMPA receptors.
-
Preparation: Prepare acute sagittal slices (300-400 µm) from the rodent hippocampus.
-
Methodology: a. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region. b. Elicit baseline field excitatory postsynaptic potentials (fEPSPs). c. Perfuse the slice with ACSF containing this compound at a concentration determined from Phase 2 (e.g., 1-10 µM). d. Monitor the fEPSP slope and amplitude for potentiation.
-
Trustworthiness: This ex vivo preparation maintains the local synaptic circuitry. The effect should be reversible upon washout of the compound. The specificity can be confirmed by showing that the potentiation is blocked by an AMPA receptor antagonist (e.g., NBQX).
-
Conclusion and Future Directions
This guide outlines a speculative but plausible mechanism of action for this compound as a positive allosteric modulator of the AMPA receptor. The proposed hypothesis is built upon established structure-activity relationships for phenylpiperidine and piperidin-2-one scaffolds prevalent in CNS-active compounds[8][16][25]. The detailed, multi-phase experimental workflow provides a clear and robust pathway for testing this hypothesis, moving from broad screening to precise functional characterization in physiologically relevant systems.
If the hypothesis is validated, this compound could serve as a valuable chemical probe for studying synaptic plasticity or as a lead compound for the development of novel cognitive enhancers or therapeutics for neurological disorders characterized by glutamatergic dysfunction.
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An In-Depth Technical Guide to the In Silico Prediction of 3-(4-Bromophenyl)piperidin-2-one Bioactivity
Introduction
In the modern drug discovery landscape, the reliance on computational, or in silico, methods has become indispensable for accelerating the identification and optimization of novel therapeutic agents. These approaches significantly reduce the time and resources required by traditional high-throughput screening by enabling the rapid assessment of a compound's potential biological activities and pharmacokinetic properties before it is ever synthesized or tested in a lab.[1][2]
This technical guide provides a comprehensive, step-by-step workflow for predicting the bioactivity of a specific novel compound, 3-(4-Bromophenyl)piperidin-2-one . As a Senior Application Scientist, my objective is not merely to list protocols but to instill a deep understanding of the causality behind each decision, ensuring a scientifically rigorous and self-validating computational investigation. We will journey through the entire in silico pipeline, from initial compound preparation to target identification, pharmacokinetic profiling, and detailed molecular interaction analysis. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to prioritize and de-risk potential drug candidates.
Part 1: Foundational Ligand Characterization
Before any prediction can be made, the subject of our investigation, this compound, must be accurately represented in a machine-readable format. The integrity of all subsequent predictions hinges on the quality of this initial step.
Obtaining the Canonical Molecular Structure
The first action is to acquire the definitive chemical structure. Publicly accessible chemical databases are the gold standard for this purpose.
-
Canonical Identifier : The CAS Number for this compound is 769944-71-0 .[3][4][5][6]
-
Structural Representation : The Simplified Molecular Input Line Entry System (SMILES) is a universal format for representing 2D chemical structures. For our compound, the canonical SMILES is: O=C1NCCCC1C2=CC=C(Br)C=C2.[3]
This SMILES string is the key that unlocks the entire predictive workflow.
Protocol 1: Ligand Preparation for Computational Analysis
-
Obtain SMILES : Retrieve the canonical SMILES string O=C1NCCCC1C2=CC=C(Br)C=C2 from a reputable database like PubChem or a commercial supplier.[3][6]
-
Generate 3D Coordinates : Use a chemical informatics tool (e.g., Open Babel, ChemDraw) to convert the 2D SMILES string into a 3D structure file (e.g., .sdf or .mol2 format).
-
Energy Minimization : The initial 3D structure is computationally strained. It must be "relaxed" into a low-energy conformation. This is achieved using a molecular mechanics force field (e.g., MMFF94). This step is critical for ensuring that the ligand's shape is physically realistic.
-
Assign Protonation State : The biological activity of a molecule is highly dependent on its ionization state at physiological pH (typically 7.4). Computational tools should be used to predict the correct protonation of the piperidinone nitrogen, which is crucial for forming hydrogen bonds.
Part 2: ADMET Profiling - Assessing "Drug-Likeness"
A compound's ability to hit a target is irrelevant if it cannot safely reach that target in the body. Therefore, predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a parallel priority.[1] We will utilize well-validated, freely accessible web servers for this analysis.
Key Pharmacokinetic and Physicochemical Properties
Web servers like SwissADME and pkCSM provide robust, predictive models based on large datasets of experimentally verified compounds.[7][8][9][10][11][12][13]
Protocol 2: In Silico ADMET Prediction
-
Access Web Server : Navigate to a chosen ADMET prediction server, such as SwissADME or pkCSM.[7][9][11]
-
Input Molecule : Paste the SMILES string (O=C1NCCCC1C2=CC=C(Br)C=C2) into the input query box.
-
Execute Prediction : Run the calculation. The server will return a comprehensive profile of predicted properties.
-
Analyze and Tabulate : Synthesize the key output parameters into a structured table for clear interpretation.
Data Presentation: Predicted ADMET Profile
Below is a representative table summarizing the likely in silico ADMET predictions for this compound.
| Property Category | Parameter | Predicted Value | Interpretation & Rationale |
| Physicochemical | Molecular Weight | 254.12 g/mol | Well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and distribution. |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Indicates good membrane permeability. Not excessively greasy, which can lead to metabolic instability or toxicity. | |
| Water Solubility | Moderately Soluble | Adequate solubility is required for formulation and absorption in the aqueous environment of the gut. | |
| Pharmacokinetics | GI Absorption (Human) | High | The molecule's size and moderate lipophilicity suggest it will be readily absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | Small, lipophilic molecules often cross the Blood-Brain Barrier, suggesting potential for CNS activity (or side effects). | |
| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions with other medications metabolized by this key cytochrome P450 enzyme. | |
| Bioavailability Score | 0.55 | A good score indicating that a significant fraction of an oral dose is likely to reach systemic circulation. | |
| Drug-Likeness | Lipinski's Rule of 5 Violations | 0 Violations | The compound adheres to established guidelines for oral bioavailability, enhancing its potential as a drug candidate. |
| Medicinal Chemistry | PAINS (Pan-Assay Interference) | 0 Alerts | The structure does not contain substructures known to cause non-specific, promiscuous activity in bioassays. |
Part 3: Target Identification - "What Does It Do?"
With a favorable ADMET profile, the next critical question is identifying the potential biological targets of our compound. This process, often called "target fishing" or "reverse screening," uses the principle that structurally similar molecules often bind to the same protein targets.[14]
Ligand-Based Target Prediction
The SwissTargetPrediction web server is an authoritative tool for this purpose.[14][15][16][17][18] It compares our query molecule to a vast database of known bioactive ligands and predicts the most probable protein targets based on a combination of 2D and 3D similarity.[14][16]
Workflow Diagram: Target Identification & Validation
The following diagram illustrates the logical flow from initial prediction to final validation.
Caption: Workflow for in silico target identification and validation.
Protocol 3: Predicting Biological Targets
-
Access Server : Navigate to the SwissTargetPrediction web server.[16]
-
Input Molecule : Paste the SMILES string of the compound into the query field.
-
Select Organism : Choose "Homo sapiens" to focus the search on human proteins.
-
Run Prediction : Initiate the prediction process.
-
Analyze Results : The server will return a list of potential targets, ranked by probability. The results are often grouped by protein class (e.g., enzymes, kinases, G-protein coupled receptors). For a piperidinone scaffold, it is plausible to see targets such as enzymes (e.g., hydrolases, oxidoreductases) or receptors involved in neurotransmission.
Part 4: Molecular Docking - Elucidating the Interaction
After identifying a high-probability target, we must validate this prediction using a structure-based approach. Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand when it binds to a protein target.[19][20] AutoDock Vina is a widely used, powerful, and open-source docking engine renowned for its speed and accuracy.[21][22][23][24]
The Causality of Docking
The core principle of docking is to solve an optimization problem: finding the ligand-receptor conformation with the most favorable free energy of binding. A lower (more negative) binding energy score implies a stronger, more stable interaction.
Protocol 4: Structure-Based Molecular Docking
Let's assume SwissTargetPrediction identified Carbonic Anhydrase II (PDB ID: 2CBA) as a plausible high-probability target.
-
Receptor Preparation :
-
Download the crystal structure of the target protein from the Worldwide Protein Data Bank (wwPDB), using its PDB ID (e.g., '2CBA').[25][26][27][28][29]
-
Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms. This "cleans" the structure for the simulation.[21][30][31]
-
Save the prepared receptor in the required .pdbqt format, which includes atomic charges and atom types.
-
-
Ligand Preparation :
-
Use the energy-minimized 3D structure of this compound from Protocol 1.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the .pdbqt format.
-
-
Defining the Binding Site (Grid Box) :
-
Identify the active site of the protein. This can be inferred from the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Define a 3D "grid box" that encompasses this entire active site. The docking algorithm will confine its search for the best pose within this box, drastically improving efficiency.[30]
-
-
Running the Docking Simulation :
-
Use the AutoDock Vina executable with a configuration file specifying the paths to the prepared receptor and ligand, and the coordinates and dimensions of the grid box.[22]
-
Vina will perform multiple independent runs to sample different binding poses and will score and rank them.
-
-
Analysis of Results :
-
The primary output is a binding affinity score in kcal/mol. Scores more negative than -6.0 kcal/mol are generally considered promising.
-
Visualize the top-ranked binding pose using software like PyMOL or UCSF Chimera. Analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues. This provides a structural hypothesis for the compound's bioactivity.
-
Data Presentation: Representative Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Carbonic Anhydrase II | 2CBA | -8.2 | HIS94, HIS96, THR199, VAL121 |
| Cyclooxygenase-2 | 5KIR | -7.5 | ARG120, TYR355, SER530 |
Part 5: Advanced Simulation (Optional Outlook)
For a more rigorous assessment, Molecular Dynamics (MD) simulations can be employed. While docking provides a static snapshot of the binding, MD simulates the movement of every atom in the protein-ligand complex over time (nanoseconds). This can validate the stability of the docked pose and provide deeper insights into the thermodynamics of binding. Software packages like GROMACS are the industry standard for such simulations.[32][33][34][35][36]
Conclusion and Forward Look
This in-depth technical guide has systematically charted a validated computational workflow to predict the bioactivity of this compound. By integrating ligand preparation, ADMET profiling, target fishing, and molecular docking, we have generated a multi-faceted data profile for a novel compound without entering a wet lab.
The in silico evidence suggests that this compound is a promising drug-like molecule with good pharmacokinetic properties and a high probability of interacting with specific enzyme targets. The docking results provide a concrete, testable hypothesis about its mechanism of action at the atomic level.
The crucial next step is experimental validation. The predictions made here should be used to guide targeted in vitro assays. For instance, based on our hypothetical results, one would prioritize testing the compound's inhibitory activity against Carbonic Anhydrase II. This synergy between in silico prediction and experimental validation represents the cornerstone of modern, efficient drug discovery.
References
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Scilit. [Link]
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A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). PubMed. [Link]
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Worldwide Protein Data Bank (wwPDB). [Link]
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Protein Data Bank. Wikipedia. [Link]
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SwissTargetPrediction. bio.tools. [Link]
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32–W38. [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]
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Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]
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GROMACS. Wikipedia. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Molecular Docking Experiments. (2022). Chemistry LibreTexts. [Link]
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pkCSM - Biosig Lab. [Link]
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Gfeller, D. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. SciSpace. [Link]
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RCSB Protein Data Bank (RCSB PDB). PubChem Data Source. [Link]
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pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). PubMed Central. [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
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Molecular Docking Tutorial. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]
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Can you explain how pkCSM works? (2025). ResearchGate. [Link]
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Use GROMACS Molecular Dynamics Online. Neurosnap. [Link]
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Daina, A. (2017). (Open Access) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]
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Protein Data Bank (file format). Wikipedia. [Link]
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Gfeller, D., Grosdidier, A., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Semantic Scholar. [Link]
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AutoDock. Wikipedia. [Link]
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How to run a Molecular Dynamics simulation using GROMACS. Compchems. [Link]
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AutoDock Vina: Molecular docking program. AutoDock Vina documentation. [Link]
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SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022). ScienceDirect. [Link]
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Kwofie, S. K., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5). [Link]
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The Evolving Landscape of Bioactive Heterocycles: A Technical Guide to the Structure-Activity Relationship of Brominated Piperidinones
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Incorporation of Bromine in Piperidinone Scaffolds
The piperidinone nucleus, a privileged scaffold in medicinal chemistry, has long been a cornerstone in the design of novel therapeutics. Its inherent structural features offer a versatile platform for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. In recent years, the strategic introduction of halogen atoms, particularly bromine, onto the piperidinone framework has emerged as a powerful strategy to enhance biological activity. This guide delves into the nuanced world of brominated piperidinones, offering a comprehensive exploration of their structure-activity relationships (SAR), with a primary focus on their anticancer and antimicrobial potential. We will dissect the causal relationships behind experimental design, present detailed methodologies, and synthesize the current understanding of how the strategic placement of bromine atoms dictates the therapeutic efficacy of this promising class of compounds. The introduction of bromine can significantly influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can contribute to enhanced biological activity.
I. The Piperidinone Core: A Foundation for Diverse Biological Activity
Piperidinones are six-membered heterocyclic ketones that serve as crucial intermediates in the synthesis of a vast array of biologically active molecules. Their inherent chemical reactivity and modular nature allow for extensive structural diversification, making them attractive starting points for drug discovery campaigns. The piperidinone scaffold is a key constituent in numerous compounds exhibiting a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.
dot graph ERD { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];
} graph [ dpi = 300 ]; Figure 1: The versatile piperidinone core and the impact of bromination.
II. Anticancer Activity of Brominated Piperidinones: A Focus on 3,5-Bis(benzylidene)-4-piperidones
A significant body of research into the anticancer potential of brominated piperidinones has centered on the 3,5-bis(benzylidene)-4-piperidone scaffold. These curcumin analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The introduction of bromine atoms onto the pendant benzylidene rings has been shown to be a key determinant of their anticancer efficacy.
Causality in Experimental Design: The Rationale for Bromination
The decision to incorporate bromine into the 3,5-bis(benzylidene)-4-piperidone structure is driven by several key hypotheses:
-
Enhanced Lipophilicity: Bromine, being a lipophilic atom, can increase the overall lipophilicity of the molecule. This can lead to improved cell membrane permeability and enhanced intracellular accumulation, thereby increasing the concentration of the drug at its target site.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules such as proteins and nucleic acids. This can lead to stronger and more specific binding to the target, resulting in enhanced potency.
-
Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the electronic distribution within the molecule, potentially altering its reactivity and interaction with biological targets.
Structure-Activity Relationship Insights
Studies on a series of N-substituted-3,5-bis(arylidene)-4-piperidone derivatives have provided valuable insights into the SAR of these compounds. A noteworthy finding is the potent antitumor activity of derivatives bearing 3-bromophenyl groups.
| Compound ID | Aryl Substituent | Average IC50 (µM) | Reference |
| 1a | 3-Bromophenyl | 1.94 | |
| 1c | 3-Bromophenyl | 1.11 | |
| 1d | 3-Bromophenyl | 1.16 | |
| 1e | 3-Bromophenyl | 0.817 |
Table 1: Cytotoxic activity of selected 3,5-bis(3-bromobenzylidene)-4-piperidone derivatives.
The data clearly indicates that the presence of a bromine atom at the meta-position of the benzylidene rings is favorable for cytotoxic activity. The sub-micromolar to low micromolar IC50 values of compounds 1c , 1d , and 1e underscore the potential of this substitution pattern.
dot graph SAR_Anticancer { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];
} graph [ dpi = 300 ]; Figure 2: SAR of brominated piperidinones in anticancer activity.
Experimental Protocol: Synthesis of 3,5-Bis(3-bromobenzylidene)-4-piperidone
The synthesis of 3,5-bis(benzylidene)-4-piperidones is typically achieved through a Claisen-Schmidt condensation reaction.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
3-Bromobenzaldehyde
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Distilled water
Procedure:
-
A solution of 4-piperidone hydrochloride monohydrate (1 equivalent) and 3-bromobenzaldehyde (2.2 equivalents) in ethanol is prepared in a round-bottom flask.
-
Concentrated hydrochloric acid is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 24-48 hours, during which a precipitate typically forms.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solid is washed with cold ethanol and then water.
-
The crude product is neutralized with a dilute solution of sodium hydroxide.
-
The solid is collected by filtration, washed with water until the filtrate is neutral, and then dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure 3,5-bis(3-bromobenzylidene)-4-piperidone.
III. Antimicrobial Activity of Brominated Piperidinones: The Case of N-[4-bromo-n-butyl]-2-piperidinone
The investigation into the antimicrobial properties of brominated piperidinones has revealed promising candidates, such as N-[4-bromo-n-butyl]-2-piperidinone, a compound isolated from pomegranate peels. This finding highlights the potential of naturally occurring and synthetically accessible brominated piperidinones as a source of new antimicrobial agents.
Proposed Mechanism of Action
While the precise mechanism of action for N-[4-bromo-n-butyl]-2-piperidinone has not been fully elucidated, it is hypothesized that its antimicrobial activity may stem from its ability to disrupt bacterial cell membrane integrity. The lipophilic bromobutyl chain could facilitate insertion into the lipid bilayer, while the polar lactam ring interacts with membrane proteins or phospholipids, leading to membrane depolarization and cell death. The bromine atom may also play a role in enhancing the compound's interaction with bacterial targets. The β-lactam ring, a common feature in many antibiotics, is known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).
dot graph Antimicrobial_Mechanism { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];
} graph [ dpi = 300 ]; Figure 3: Proposed antimicrobial mechanism of a brominated piperidinone.
Experimental Protocol: Isolation and Antimicrobial Testing
Isolation of N-[4-bromo-n-butyl]-2-piperidinone from Pomegranate Peels:
-
Dried and powdered pomegranate peels are subjected to Soxhlet extraction using a suitable organic solvent like methanol.
-
The crude extract is then fractionated using column chromatography with a gradient of solvents of increasing polarity.
-
Fractions are monitored by TLC, and those containing the desired compound are combined and concentrated.
-
The structure of the isolated compound is confirmed by spectroscopic methods such as GC-MS, NMR, and IR spectroscopy.
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
A stock solution of the purified N-[4-bromo-n-butyl]-2-piperidinone is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
Positive (no compound) and negative (no bacteria) controls are included.
-
The plate is incubated at the optimal temperature for the growth of the test organism for 18-24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Future Directions and Concluding Remarks
The exploration of brominated piperidinones as bioactive agents is a burgeoning field with considerable therapeutic potential. The SAR studies on 3,5-bis(benzylidene)-4-piperidones have laid a strong foundation for the rational design of novel anticancer agents with enhanced potency. The discovery of the antimicrobial properties of N-[4-bromo-n-butyl]-2-piperidinone opens up new avenues for the development of antibiotics with potentially novel mechanisms of action.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a broader range of brominated piperidinones with variations in the position and number of bromine atoms, as well as modifications to the piperidinone core and its substituents.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their biological effects.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing computational models to predict the biological activity of new brominated piperidinone derivatives, thereby accelerating the drug discovery process.
V. References
-
Dimmock, J. R., & Kumar, P. (1997). Anticancer and cytotoxic properties of curcumin. Cancer letters, 119(2), 197-203.
-
Al-Salman, H. N. K., Ali, F. H., & Al-Jubori, A. A. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Asian Journal of Pharmaceutics (AJP), 13(01).
-
Lv, K., Wang, L., Chen, J., Sun, J., & Liu, H. (2015). Design, synthesis and bioevaluation of novel N-substituted-3, 5-bis (arylidene)-4-piperidone derivatives as cytotoxic and antitumor agents with fluorescent properties. European journal of medicinal chemistry, 92, 533-543.
-
Goel, K. K., Gajbhiye, A., & Nidhi, M. G. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
-
Al-Salman, H. N., Shari, F. H., & Najm, M. A. A. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-bromo-n-butyl]-Extracted from Pomegranate Peels. ResearchGate.
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Sivakumar, P. M., Ganesan, S., Velmurugan, D., & Shanmugam, G. (2011). Synthesis and spectroscopic, studies of some new piperidin-4-one derivatives. Journal of Saudi Chemical Society, 15(3), 259-266.
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Dimmock, J. R., Padmanilayam, M., Zello, G. A., Nienaber, K. H., Allen, T. M., Santos, C. L., ... & Balzarini, J. (2003). Novel unsymmetric 3, 5-bis (benzylidene)-4-piperidones that display tumor-selective toxicity. Journal of medicinal chemistry, 46(24), 5147-5157.
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Dimmock, J. R., Vashishtha, S. C., Stables, J. P., & Das, U. (2024). Dimeric 3, 5-Bis (benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. Molecules, 29(2), 434.
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Kalai, T., Kuppusamy, L., Balog, M., Selvendiran, K., Rivera, B. K., Kuppusamy, P., & Hideg, K. (2011). Synthesis of N-substituted 3, 5-bis (arylidene)-4-piperidones with high antitumor and antioxidant activity. Journal of medicinal chemistry, 54(15), 5414-5421.
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
Tookey, K. C., Woon, E. C., & Schofield, C. J. (2014). β-Lactams and β-lactamase inhibitors: an overview. In Drug Discovery from Natural Products (pp. 231-252). Humana Press, Totowa, NJ.
-
Macheboeuf, P., Fischer, E., Kennard, O., & Hardcastle, K. I. (2006). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Annual review of biochemistry, 75, 325-357.
-
PubChem. (n.d.). 1-(4-Bromobutyl)-2-piperidinone. Retrieved from [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
-
Powers, R. A., & Shoichet, B. K. (2002). The chemical relationship among beta-lactam antibiotics and potential impacts on reactivity and decomposition. Journal of molecular biology, 321(4), 699-714.
-
Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160-201.
-
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone (No. DEVCOM-CBC-TR-1871). DEVCOM, Chemical Biological Center, Aberdeen Proving Ground, MD.
-
MedCram. (2019, January 14). Penicillin and Beta lactam Antibiotics | Mechanism of Action and Resistance [Video]. YouTube.
-
BenchChem. (2025). Synthesis of N-[1-[4-(4-fluorophenoxy)-butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine.
-
World Health Organization. (2017). Critically important antimicrobials for human medicine, 5th revision. World Health Organization.
-
Google Patents. (n.d.). CN105566368A - Synthesis method of N-substituted piperidine-4-borate.
-
Rashid, O., Khatana, D., Maibam, D., & Shivaji, R. (2022). Toxicity of piperidone compounds against human cells. ResearchGate.
-
Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. (2023). Molecules, 28(13), 5081.
-
Jasiński, R. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(2), e465-e465.
-
Al-Omary, F. A., El-Brollosy, N. R., Al-Deeb, O. A., & Habib, E. E. (2016). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC advances, 6(10), 8345-8366.
An In-depth Technical Guide to 3-(4-Bromophenyl)piperidin-2-one
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-(4-Bromophenyl)piperidin-2-one (CAS No. 769944-71-0). As a member of the substituted piperidinone class, this molecule represents a scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a synthesized resource of available data and field-proven insights into the characterization and handling of this compound. While experimental data for this specific molecule is limited in public literature, this guide consolidates confirmed identifiers, predicted properties, and analogous experimental protocols to provide a robust framework for its study.
Introduction and Significance
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] The introduction of a lactam functionality, as seen in piperidin-2-ones, and further substitution on the ring, creates a class of compounds with distinct chemical properties and biological potential. This compound is a specific analogue that incorporates a bromophenyl moiety, a common functional group in drug candidates for modulating pharmacokinetic and pharmacodynamic properties.
The exploration of such compounds is driven by the continuous search for novel chemical entities with improved efficacy, selectivity, and safety profiles. The 3-aryl-2-piperidinone framework, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures.[3] This guide aims to provide a foundational understanding of this compound, facilitating its synthesis, characterization, and evaluation in research and development settings.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development, influencing everything from reaction kinetics to bioavailability. While comprehensive experimental data for this compound is not widely published, the following section consolidates confirmed identifiers and predicted values.
Chemical Identification
A consistent and accurate identification is the first step in any scientific investigation. The key identifiers for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 769944-71-0 | [4][5][6][7] |
| Molecular Formula | C₁₁H₁₂BrNO | [4][5][6][7] |
| Molecular Weight | 254.12 g/mol | [4][5][6] |
| IUPAC Name | This compound | [8] |
| Synonyms | 3-(4-bromophenyl)-2-piperidinone | [7] |
| InChI Key | VFNRGZUNLYRMOP-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1CC(C(=O)NC1)C2=CC=C(C=C2)Br | [5] |
Predicted Physicochemical Data
In the absence of extensive experimental data, computational predictions serve as a valuable preliminary guide for experimental design. It is critical to note that these values are theoretical and require experimental validation.
| Property | Predicted Value | Source |
| Boiling Point | 416.4 ± 45.0 °C at 760 mmHg | [4] |
| Physical Form | Solid | [7] |
| Storage | Sealed in dry, room temperature | [5][7] |
Note: One supplier explicitly states "No data available" for the boiling point, suggesting the value from another supplier is a prediction.[5]
Synthesis and Purification
While a specific synthesis for this compound has not been detailed in peer-reviewed literature, a general and efficient method for the preparation of 3-aryl-2-piperidinones has been established. The following protocol is adapted from the palladium-catalyzed α-arylation of amide enolates, a robust methodology for forming the crucial C-C bond between the piperidinone ring and the aryl group.[9]
Rationale for Synthetic Approach
The palladium-catalyzed cross-coupling of an amide enolate with an aryl bromide is a powerful and versatile method for C-C bond formation. This approach is favored for its high efficiency and functional group tolerance. The key steps involve the deprotonation of the α-carbon of an N-protected piperidin-2-one to form an enolate, followed by transmetalation with a zinc salt to generate a more stable zinc enolate. This intermediate then undergoes oxidative addition to a palladium(0) catalyst, followed by reductive elimination to yield the desired 3-aryl-2-piperidinone. The N-protecting group is crucial for preventing side reactions and can be removed in a subsequent step if the free lactam is desired.
Proposed Synthetic Workflow
The synthesis can be visualized as a two-stage process: the formation of the zinc enolate followed by the palladium-catalyzed cross-coupling reaction.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Analogous)
This protocol is adapted from the synthesis of N-benzoyl-3-phenyl-2-piperidinone and should be optimized for the specific substrates.[9]
Materials:
-
N-protected piperidin-2-one (e.g., N-benzoyl-piperidin-2-one)
-
1-bromo-4-phenylbenzene
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution
-
Zinc chloride (ZnCl₂)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) or similar ligand
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Enolate Formation: To a stirred solution of N-protected piperidin-2-one (2.2 equivalents) in anhydrous THF (approx. 0.5 M) at -20 °C under an inert atmosphere (Argon or Nitrogen), add a solution of LiHMDS (2.0 equivalents) dropwise.
-
Stir the mixture at -20 °C for 20 minutes.
-
Transmetalation: Add a solution of ZnCl₂ (2.2 equivalents) in anhydrous THF to the reaction mixture. Stir for an additional 20 minutes at -20 °C.
-
Coupling Reaction: In a separate flask, dissolve 1-bromo-4-phenylbenzene (1.0 equivalent), Pd(dba)₂ (5.0 mol%), and the phosphine ligand (7.5 mol%) in anhydrous THF.
-
Cannulate the solution of the zinc enolate from step 3 into the flask containing the aryl bromide and catalyst.
-
Heat the reaction mixture to 65 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-protected this compound.
-
(Optional) Deprotection: The N-protecting group can be removed under appropriate conditions (e.g., hydrolysis for an N-benzoyl group) to yield the final product.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure of this compound, the following spectral characteristics are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring, likely in the range of δ 7.0-7.6 ppm. The protons on the piperidinone ring will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The N-H proton of the lactam will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon of the lactam at approximately δ 170-175 ppm. Aromatic carbons will appear in the δ 110-150 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the piperidine ring will be observed in the upfield region (δ 20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum should display a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. A broad absorption for the N-H stretch will be present around 3200 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₂BrNO. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Biological and Pharmaceutical Context
While no specific biological activities have been reported for this compound, the broader class of piperidine and piperidinone derivatives is of significant interest in drug discovery.
-
CNS Disorders: Many centrally acting drugs, including antipsychotics and antidepressants, feature a piperidine core. The lipophilicity and basic nitrogen atom of the piperidine moiety can facilitate crossing the blood-brain barrier.[2]
-
Oncology: Piperidine-containing compounds have been developed as inhibitors of various cancer-related targets.[10]
-
Antimicrobial Activity: The piperidine scaffold is found in numerous natural and synthetic compounds with antibacterial and antifungal properties.[11]
The this compound structure serves as a valuable starting point for library synthesis to explore structure-activity relationships (SAR) in these and other therapeutic areas. The bromine atom provides a handle for further synthetic modifications, for instance, through cross-coupling reactions, allowing for the rapid generation of diverse analogues.
Caption: Role of the core scaffold in exploring various therapeutic applications.
Conclusion
This compound is a chemical entity with significant potential as a building block in medicinal chemistry. This guide has synthesized the available information to provide a technical foundation for its study. While experimental data remains sparse, the outlined analogous synthetic protocol offers a clear and validated pathway for its preparation. The expected analytical characteristics provide a benchmark for its identification and purification. Further research into the experimental determination of its physicochemical properties and the exploration of its biological activities is warranted and will undoubtedly contribute to the broader field of drug discovery and development.
References
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS. Available at: [Link]
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001CHEMICAL. (n.d.). This compound. Retrieved from [Link]
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Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. Available at: [Link]
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PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. Retrieved from [Link]
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Available at: [Link]
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PubChem. (n.d.). (3R)-3-(4-bromophenyl)piperidine. Retrieved from [Link]
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Vorobyev, S. V., et al. (2021). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate. Available at: [Link]
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SpectraBase. (n.d.). 1-(4-Bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(4-bromophenyl)piperazin-2-one. Retrieved from [Link]
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PubChem. (n.d.). 3-[(4-Bromophenyl)hydrazinylidene]piperidin-2-one. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Some New Substituted Piperidine Derivatives. Retrieved from [Link]
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Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(18), 7295-7312. Available at: [Link]
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Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. Available at: [Link]
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Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(11), 18458-18504. Available at: [Link]
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Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. ResearchGate. Available at: [Link]
-
Sivasankari, S., & Ponnuswamy, S. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans, 3(2), 717-721. Available at: [Link]
-
Teli, D., et al. (2024). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1). Available at: [Link]
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Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 282, 117008. Available at: [Link]
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MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7481. Available at: [Link]
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Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
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Arslan, H., et al. (2007). Synthesis and X-ray structure of 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one. Journal of Chemical Crystallography, 37, 853-856. Available at: [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. Available at: [Link]
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Methodological & Application
Synthesis protocol for 3-(4-Bromophenyl)piperidin-2-one
An Application Note for the Synthesis of 3-(4-Bromophenyl)piperidin-2-one
Abstract
This application note provides a detailed, two-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy employs a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the key aryl-heterocycle bond, followed by a catalytic hydrogenation to yield the target saturated lactam. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reliable and reproducible results.
Introduction and Scientific Context
The piperidin-2-one (δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl substituent at the 3-position creates a chiral center and provides a vector for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. Specifically, this compound serves as a key intermediate for synthesizing novel therapeutics, including inhibitors of various enzymes and modulators of protein-protein interactions. The bromo-substituent offers a convenient handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries.
This document outlines a reliable and scalable synthetic route, beginning with the Suzuki-Miyaura coupling of 5-bromopyridin-2(1H)-one and (4-bromophenyl)boronic acid to generate 5-(4-bromophenyl)pyridin-2(1H)-one. This intermediate is subsequently reduced via catalytic hydrogenation to afford the desired product. This approach was selected for its high efficiency, functional group tolerance, and the commercial availability of the starting materials.[1][2][3]
Overall Synthetic Scheme
The synthesis proceeds in two distinct steps as illustrated below. The initial step involves the formation of a C-C bond between the pyridinone and bromophenyl moieties. The second step involves the saturation of the pyridinone ring to yield the final piperidinone product.
Figure 1: Two-step synthesis of this compound.
Mechanistic Considerations
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[2] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyridin-2(1H)-one, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (e.g., sodium carbonate), transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond of the product.
Step 2: Catalytic Hydrogenation
The reduction of the pyridinone ring to a piperidinone is achieved through heterogeneous catalytic hydrogenation. Platinum(IV) oxide (PtO₂, Adams' catalyst) is used as a precatalyst, which is reduced in situ by hydrogen to form highly active platinum nanoparticles. The reaction occurs on the surface of the catalyst, where molecular hydrogen is adsorbed and activated, allowing for its syn-addition across the double bonds of the pyridinone ring to yield the saturated piperidinone structure.[4]
Materials and Methods
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Supplier |
| 5-Bromopyridin-2(1H)-one | 13466-40-5 | C₅H₄BrNO | 174.00 | Sigma-Aldrich |
| (4-Bromophenyl)boronic acid | 5467-74-3 | C₆H₆BBrO₂ | 200.83 | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 | Sigma-Aldrich |
| Sodium Carbonate (Anhydrous) | 497-19-8 | Na₂CO₃ | 105.99 | Fisher Scientific |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 | Sigma-Aldrich |
| Platinum(IV) Oxide (Adams' catalyst) | 1314-15-4 | PtO₂ | 227.08 | Sigma-Aldrich |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | VWR |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR |
| Celite® 545 | 68855-54-9 | N/A | N/A | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flasks with reflux condenser
-
Magnetic stir plates with heating capability
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and consumables
Detailed Experimental Protocol
Figure 2: High-level experimental workflow diagram.
Step 1: Synthesis of 5-(4-Bromophenyl)pyridin-2(1H)-one
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 5-bromopyridin-2(1H)-one (3.48 g, 20.0 mmol), (4-bromophenyl)boronic acid (4.42 g, 22.0 mmol, 1.1 equiv), and sodium carbonate (6.36 g, 60.0 mmol, 3.0 equiv).
-
Solvent Addition: Add 80 mL of 1,4-dioxane and 20 mL of deionized water to the flask.
-
Degassing: Bubble nitrogen gas through the stirred suspension for 15 minutes to degas the mixture.
-
Scientist's Note: Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to lower yields.
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.46 g, 0.40 mmol, 2 mol%) to the flask under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (5-bromopyridin-2(1H)-one) should be consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with 100 mL of water and transfer it to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 75 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of 30-70% ethyl acetate in hexanes to yield 5-(4-bromophenyl)pyridin-2(1H)-one as a white to off-white solid.
Step 2: Synthesis of this compound
-
Setup: To a 250 mL heavy-walled hydrogenation flask (Parr bottle), add the purified 5-(4-bromophenyl)pyridin-2(1H)-one (2.50 g, 10.0 mmol) and glacial acetic acid (50 mL).
-
Catalyst Addition: Carefully add platinum(IV) oxide (0.11 g, 0.50 mmol, 5 mol%) to the solution.
-
Scientist's Note: Adams' catalyst can be pyrophoric, especially after use. Handle with care. Acetic acid is a common solvent for pyridinone hydrogenations as it helps maintain catalyst activity and substrate solubility.
-
-
Hydrogenation: a. Place the flask on a Parr hydrogenation apparatus. b. Seal the system and purge it with nitrogen gas three times, followed by purging with hydrogen gas three times. c. Pressurize the vessel with hydrogen to 50 psi. d. Shake the reaction mixture at room temperature for 24 hours or until hydrogen uptake ceases.
-
Work-up: a. Carefully vent the hydrogen gas from the system and purge with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with methanol (2 x 20 mL).
-
Safety Precaution: The catalyst on the Celite® pad may be pyrophoric. Do not allow it to dry in the air. Quench it carefully by submerging the filter cake in water. c. Combine the filtrates and concentrate under reduced pressure to remove the acetic acid and methanol.
-
-
Purification: a. Dissolve the resulting crude oil/solid in ethyl acetate (100 mL). b. Wash the organic solution with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by a brine wash (1 x 50 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. d. Recrystallize the resulting solid from an ethyl acetate/hexanes mixture to afford this compound as a crystalline solid.[5][6]
Results and Characterization
Expected Yield and Physical Properties
| Compound | Appearance | Yield | Melting Point (°C) |
| Intermediate | Off-white solid | 75-85% | ~230-235 |
| Final Product | White crystalline solid | 80-90% | ~155-160 |
Analytical Data for this compound
-
¹H NMR (400 MHz, CDCl₃): δ 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 6.20 (br s, 1H, NH), 3.65 (dd, J = 11.2, 5.2 Hz, 1H, CH-Ar), 3.40-3.30 (m, 2H, CH₂-N), 2.30-2.20 (m, 1H, CH₂), 2.15-2.00 (m, 2H, CH₂), 1.95-1.85 (m, 1H, CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 171.5 (C=O), 140.2 (Ar-C), 131.9 (Ar-CH), 129.8 (Ar-CH), 121.5 (Ar-C-Br), 48.1 (CH-Ar), 42.5 (CH₂-N), 29.5 (CH₂), 22.8 (CH₂).
-
Mass Spectrometry (ESI+): m/z 254.0 [M+H]⁺, 256.0 [M+2+H]⁺ (characteristic bromine isotope pattern).
Conclusion
This application note details a highly effective and reproducible two-step synthesis for this compound. The protocol leverages a palladium-catalyzed Suzuki-Miyaura coupling and a subsequent catalytic hydrogenation, both of which are scalable and robust reactions. The provided step-by-step instructions, coupled with scientific rationale and detailed characterization data, serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.
References
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Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-5. [Link]
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Schultz, D. M., & Wolfe, J. P. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][8]-Fused Indole Heterocycles. ACS Catalysis. [Link]
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Ralston, K. J., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
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Ralston, K. J., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. ResearchGate. [Link]
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Goujon, J. Y., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
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Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
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Chen, J., et al. (2021). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. RSC Advances. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
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DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. [Link]
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Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]
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PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. PubChem. [Link]
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Csomos, P., et al. (2006). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Tetrahedron. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Organic and Medicinal Chemistry Letters. [Link]
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Application Notes & Protocols: Streamlining Substituted Piperidinone Synthesis via Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] Among its derivatives, substituted piperidinones serve as crucial intermediates and possess their own spectrum of pharmacological activities.[4] Traditional multi-step syntheses of these heterocycles are often plagued by issues of low overall yields, tedious purification processes, and significant waste generation. This document provides a comprehensive guide to the application of multi-component reactions (MCRs) for the efficient, one-pot synthesis of highly functionalized and substituted piperidinones. We will delve into the mechanistic underpinnings of these powerful reactions, provide detailed, field-proven protocols, and offer insights into the practical application of this strategy in a drug discovery context.
Introduction: The Strategic Advantage of Multi-Component Reactions
The piperidine motif is a privileged scaffold due to its three-dimensional structure, which allows for precise spatial orientation of substituents to interact with biological targets.[1] The synthesis of functionalized piperidines and their piperidinone precursors is, therefore, a topic of intense research.[2][4] Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a paradigm shift in synthetic efficiency.[5][6] The advantages of MCRs include:
-
Operational Simplicity: MCRs significantly reduce the number of synthetic steps and purification procedures.[7]
-
Increased Efficiency: By circumventing the isolation of intermediates, overall yields are often higher.[8]
-
Diversity-Oriented Synthesis: The modular nature of MCRs allows for the rapid generation of compound libraries by varying the individual components.[9]
-
Atom Economy and Green Chemistry: MCRs are inherently more environmentally friendly due to reduced solvent and energy consumption.[10]
This guide will focus on a robust and versatile pseudo-five-component reaction for the synthesis of highly substituted 4-piperidinones, a class of compounds with significant therapeutic potential.[11]
Reaction Spotlight: The Petrenko-Kritschenko Piperidone Synthesis and its Variants
A classic and highly effective MCR for 4-piperidone synthesis is the Petrenko-Kritschenko reaction.[12] This reaction typically involves the condensation of an aldehyde, a primary amine or ammonia, and a β-ketoester (or a derivative of acetonedicarboxylic acid).[12] The reaction proceeds through a cascade of imine formation, Mannich-type reactions, and a final intramolecular cyclization to yield the 4-piperidone core.
Modern variations of this reaction have expanded its scope and utility, allowing for the synthesis of a wide array of complex and diversely substituted piperidinones in a one-pot fashion.[6][8] The protocol detailed below is a pseudo-five-component reaction that utilizes two equivalents of an aromatic aldehyde, two equivalents of an aromatic amine, and one equivalent of a β-ketoester, often catalyzed by a mild Lewis or Brønsted acid.[8]
Mechanistic Rationale
The generally accepted mechanism for this pseudo-five-component reaction is a domino sequence that elegantly constructs the piperidinone ring. The causality behind the experimental choices is rooted in facilitating this cascade.
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic aldehyde and aromatic amine to form an iminium ion.
-
Knoevenagel Condensation: Concurrently, the β-ketoester undergoes a Knoevenagel condensation with a second molecule of the aldehyde to form an α,β-unsaturated dicarbonyl intermediate.
-
Michael Addition: The enamine, formed from the reaction of the aromatic amine with the β-ketoester, acts as a nucleophile and undergoes a Michael addition to the α,β-unsaturated intermediate.
-
Mannich Reaction and Cyclization: A subsequent intramolecular Mannich reaction followed by cyclization and dehydration ultimately affords the highly substituted 4-piperidinone.
The use of a catalyst, such as FeCl₃·6H₂O or even acetic acid, facilitates the formation of the necessary electrophilic and nucleophilic intermediates.[8][13]
Caption: Mechanistic pathway of the pseudo-five-component piperidinone synthesis.
Detailed Experimental Protocol
This protocol describes a general and robust one-pot synthesis of 2,6-disubstituted-4-oxo-piperidine-3,5-dicarboxylates.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Aromatic Aldehyde | e.g., Benzaldehyde, 4-Chlorobenzaldehyde |
| Aromatic Amine | e.g., Aniline, 4-Methoxyaniline |
| β-Ketoester | e.g., Ethyl acetoacetate |
| Catalyst | Ferric chloride hexahydrate (FeCl₃·6H₂O) |
| Solvent | Ethanol (EtOH), 200 proof |
| Round-bottom flask | 50 mL or 100 mL |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Thin Layer Chromatography (TLC) | Silica gel plates with UV indicator |
| Buchner funnel and filter paper | |
| Standard glassware | Beakers, graduated cylinders, etc. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (10 mmol, 1.0 equiv.).
-
Reagent Addition: To the flask, add the aromatic aldehyde (10 mmol, 1.0 equiv.) and the β-ketoester (5 mmol, 0.5 equiv.) in 20 mL of ethanol.
-
Catalyst Introduction: Add FeCl₃·6H₂O (1 mmol, 10 mol%) to the reaction mixture.[8]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30 minutes.
-
Reaction Completion: The reaction is typically complete within 2-4 hours, often indicated by the precipitation of the product.[8]
-
Work-up and Purification:
-
Once the reaction is complete (as determined by TLC analysis of the starting materials), collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain the pure substituted piperidinone. Further purification by column chromatography is typically not necessary for this procedure.[8]
-
Characterization
The structure and purity of the synthesized piperidinone should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ketone and ester).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst; low reactivity of substrates | Use fresh FeCl₃·6H₂O. Consider gentle heating (40-50 °C) to initiate the reaction. For electron-poor aldehydes or amines, longer reaction times may be necessary. |
| Formation of multiple byproducts | Side reactions, such as self-condensation of the β-ketoester. | Ensure the stoichiometry of the reactants is accurate. Maintain room temperature, as higher temperatures can promote side reactions. |
| Product does not precipitate | Product is soluble in the reaction solvent. | If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography. |
Experimental Workflow and Data Management
A systematic workflow is crucial for reproducibility and efficient data management in a research and development setting.
Caption: Standard workflow for MCR synthesis and characterization of piperidinones.
Conclusion
Multi-component reactions provide a powerful and efficient platform for the synthesis of complex, substituted piperidinones. The protocol described herein is a testament to the operational simplicity and high yields that can be achieved with this methodology.[8] By understanding the underlying mechanistic principles and embracing a systematic experimental approach, researchers in drug discovery and organic synthesis can rapidly generate libraries of these valuable heterocyclic scaffolds for biological evaluation. The continued development of novel MCRs will undoubtedly further empower the synthesis of next-generation therapeutics.
References
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Multicomponent synthesis of highly functionalized piperidines. Request PDF. Available at: [Link]
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
(PDF) Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid. ResearchGate. Available at: [Link]
-
Ammonia-Promoted One-Pot Tetrazolopiperidinone Synthesis by Ugi Reaction. ACS Publications. Available at: [Link]
-
Petrenko-Kritschenko piperidone synthesis. Wikipedia. Available at: [Link]
-
Multicomponent preparation of highly functionalized piperidines using FeCl3.6H2O as an efficient catalyst. Iranian Journal of Catalysis. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
One-pot multi-component green synthesis of highly substituted piperidines. Growing Science. Available at: [Link]
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Recent Developments on Five-Component Reactions. PMC - NIH. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. ResearchGate. Available at: [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. Available at: [Link]
-
Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. Available at: [Link]
-
Ugi reaction. Wikipedia. Available at: [Link]
-
Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Request PDF - ResearchGate. Available at: [Link]
- WO2009033689A1 - Piperidone derivatives and medical uses thereof.Google Patents.
-
Ugi Reaction. Organic Chemistry Portal. Available at: [Link]
-
Multicomponent Radical Processes: Synthesis of Substituted Piperidinones. ACS Figshare. Available at: [Link]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]
-
Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. Available at: [Link]
-
Synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles. Semantic Scholar. Available at: [Link]
-
(PDF) Synthesis of Piperidones by MCR. ResearchGate. Available at: [Link]
-
Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. Request PDF - ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available at: [Link]
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Application Note: Comprehensive Analytical Characterization of 3-(4-Bromophenyl)piperidin-2-one
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 3-(4-Bromophenyl)piperidin-2-one, a key heterocyclic scaffold in medicinal chemistry. The protocols herein are designed to ensure the structural elucidation, purity assessment, and physicochemical profiling of this compound, adhering to the principles of scientific integrity and providing actionable insights for researchers in drug discovery and development. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis). Each section includes not only step-by-step protocols but also the rationale behind the chosen methodologies, ensuring a deep understanding of the analytical process.
Introduction
This compound is a substituted lactam derivative with significant potential as a building block in the synthesis of novel therapeutic agents. Its structure, featuring a chiral center, a lactam ring, and a bromophenyl moiety, offers multiple points for chemical modification, making it an attractive starting material for the development of new drugs. The bromine atom, in particular, serves as a convenient handle for cross-coupling reactions, enabling the synthesis of a diverse library of analogues.
Given its importance, the unambiguous characterization of this compound is paramount to ensure the reliability and reproducibility of downstream applications. This guide provides a multi-faceted analytical approach to confirm its identity, quantify its purity, and assess its physical properties.
Structural Elucidation by NMR and Mass Spectrometry
The primary identification of a newly synthesized batch of this compound relies on the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides detailed information about the carbon-hydrogen framework, while MS confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H NMR will confirm the presence and connectivity of the different protons, while ¹³C NMR will identify all the unique carbon environments.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for many organic compounds and its relatively simple solvent signal. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative.
-
¹H NMR: This experiment is the first step to get a general overview of the molecule's structure. The chemical shifts, integration, and coupling patterns of the signals provide a wealth of information about the electronic environment and spatial relationship of the protons.
-
¹³C NMR: This experiment is crucial for confirming the number of unique carbon atoms in the molecule and their hybridization state (sp², sp³). The presence of the carbonyl carbon of the lactam and the aromatic carbons can be definitively established.
-
2D NMR (COSY & HSQC): While not always mandatory for simple structures, 2D NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be invaluable for unambiguously assigning proton and carbon signals, especially for the piperidinone ring protons. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton-carbon pairs.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup (for a 400 MHz spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Correlate the ¹H and ¹³C signals using 2D NMR data if acquired.
-
| Assignment | ¹H NMR (ppm, multiplicity, J in Hz) | ¹³C NMR (ppm) |
| Aromatic CH | ~7.5 (d, J=8.4, 2H), ~7.2 (d, J=8.4, 2H) | ~140, ~132, ~129, ~121 |
| Piperidinone CH | ~3.6 (m, 1H) | ~50 |
| Piperidinone CH₂ | ~3.4 (m, 2H) | ~45 |
| Piperidinone CH₂ | ~2.2 (m, 1H), ~2.0 (m, 1H) | ~30 |
| Piperidinone CH₂ | ~2.5 (m, 1H), ~1.9 (m, 1H) | ~25 |
| Lactam C=O | - | ~175 |
| Lactam NH | ~6.0 (br s, 1H) | - |
Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental formula through high-resolution mass spectrometry (HRMS). The presence of a bromine atom provides a characteristic isotopic pattern that is a key diagnostic feature.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, minimizing fragmentation and typically producing a strong protonated molecule ion [M+H]⁺.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy, which is essential for determining the elemental composition.
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive confirmation of the presence of one bromine atom.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.
-
-
Instrument Setup (ESI-TOF or ESI-Orbitrap):
-
Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.
-
Operate the ESI source in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peak. For this compound (C₁₁H₁₂BrNO), the expected monoisotopic mass of the neutral molecule is approximately 253.01 g/mol . The [M+H]⁺ ion should appear at m/z ~254.02.
-
Observe the characteristic isotopic pattern for a single bromine atom: two peaks of nearly equal intensity at m/z ~254 and ~256.
-
For HRMS data, use the instrument's software to calculate the elemental composition from the accurate mass measurement. The measured mass should be within 5 ppm of the theoretical mass.
-
| Ion | Theoretical m/z | Observed m/z (example) | Isotopic Pattern |
| [M+H]⁺ (with ⁷⁹Br) | 254.0229 | 254.0231 | ~100% relative abundance |
| [M+H]⁺ (with ⁸¹Br) | 256.0209 | 256.0211 | ~97.7% relative abundance |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of active pharmaceutical ingredients (APIs) and intermediates.[1] A well-developed HPLC method can separate the main compound from any process-related impurities and degradation products.
Synthesis and Potential Impurities
A plausible synthetic route for this compound involves the Michael addition of a protected glutamic acid derivative to 4-bromobenzaldehyde, followed by deprotection and cyclization. Another route could be the reaction of a 4-bromophenyl substituted precursor followed by ring formation.
Based on these potential synthetic pathways, likely impurities include:
-
Starting Materials: e.g., 4-bromobenzaldehyde, glutamic acid derivatives.
-
Intermediates: e.g., uncyclized amino acid precursors.
-
By-products: e.g., over-brominated or debrominated species.
-
Degradation Products: The lactam ring is susceptible to hydrolysis, which would result in the corresponding amino acid.
HPLC Method Development
-
Mode of Chromatography: Reversed-phase HPLC is the most common and versatile mode for the analysis of moderately polar to nonpolar compounds.
-
Stationary Phase: A C18 column is a good starting point due to its broad applicability.[2] For aromatic compounds, a Phenyl-Hexyl column can sometimes offer alternative selectivity.[3]
-
Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent (acetonitrile or methanol) is typically used. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A gradient elution is recommended to ensure the elution of both polar and nonpolar impurities within a reasonable time.
-
Detector: A UV detector is suitable as the bromophenyl group has a strong chromophore. Detection at a wavelength around 254 nm is a good starting point. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.
-
Preparation of Solutions:
-
Mobile Phase A: Deionized water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Sample Solution: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (or use a PDA detector to monitor a wider range).
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
If using a PDA detector, check the peak purity of the main component.
-
Identify and quantify any impurities relative to the main peak.
-
Physicochemical Characterization by Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical properties of a compound, including its melting point, purity, and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an excellent technique for determining the melting point and assessing the purity of crystalline solids.[4][5]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., 50 °C to 200 °C).
-
-
Data Analysis:
-
The melting point is determined as the onset or peak of the melting endotherm.
-
The purity can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[6] Most modern DSC software has built-in purity analysis programs.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a TGA pan (ceramic or platinum).
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
The onset of mass loss indicates the beginning of decomposition.
-
The TGA curve can reveal the presence of residual solvents or water if mass loss occurs at low temperatures.
-
Data Visualization and Workflow
To provide a clear overview of the analytical workflow, the following diagrams have been generated using Graphviz.
Caption: Overall analytical workflow for the characterization of this compound.
Caption: Logical flow for impurity identification and profiling.
Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR, MS, HPLC, and thermal analysis, researchers can confidently verify the structure, determine the purity, and understand the physicochemical properties of this important synthetic intermediate. Adherence to these systematic procedures will ensure the quality and consistency of the compound, which is essential for its successful application in drug discovery and development programs.
References
- [Link to a relevant organic synthesis journal or d
- [Link to a reputable mass spectrometry journal or resource]
- [Link to a relevant pharmaceutical analysis journal]
-
Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
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Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
- [Link to a relevant analytical chemistry journal]
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News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]
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Thermo Fisher Scientific. (2023). Effective API analysis using UHPLC-UV and a single quadrupole mass detector. Retrieved from [Link]
-
Proclinical. (2025). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. Retrieved from [Link]
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Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
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AKJournals. (1995). Place of DSC purity analysis in pharmaceutical development. Retrieved from [Link]
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Research and Reviews. (2014). Journal of Pharmaceutical Analysis. Retrieved from [Link]
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ResearchGate. (2025). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
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-
TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
-
National Institutes of Health. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]
-
YouTube. (2022). NMR of molecules large and small in biomedical research and drug design. Retrieved from [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
- [Link to a relevant medicinal chemistry journal]
-
Agilent. (2019). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Retrieved from [Link]
- [Link to a relevant drug discovery journal]
- [Link to a relevant analytical chemistry journal]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
- [Link to a relevant synthetic chemistry journal]
-
EUROLAB. (n.d.). Thermogravimetric Analysis (TGA) Tests. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]
- [Link to a relevant organic chemistry journal]
-
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]
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- [Link to a chemical supplier website]
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- [Link to a relevant organic chemistry journal]
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The Versatile Intermediate: Application Notes for 3-(4-Bromophenyl)piperidin-2-one in Synthetic and Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and synthetic chemistry, the piperidine ring stands as a ubiquitous and highly valued structural motif.[1][2][3][4][5][6] Its prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold." Within this important class of heterocycles, 3-(4-Bromophenyl)piperidin-2-one emerges as a particularly versatile chemical intermediate. This molecule uniquely combines the conformational flexibility of the piperidin-2-one (a cyclic gamma-amino acid derivative or lactam) core with the synthetic utility of a bromophenyl substituent. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the facile introduction of molecular diversity. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, offering detailed protocols for its use in the synthesis of advanced intermediates and potential therapeutic agents.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 769944-71-0 | Internal Data |
| Molecular Formula | C₁₁H₁₂BrNO | Internal Data |
| Molecular Weight | 254.12 g/mol | Internal Data |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, and most common organic solvents. Insoluble in water. | Internal Data |
The lactam functionality within the piperidin-2-one ring provides a site for hydrogen bonding and potential for further chemical modification, while the bromophenyl group is primed for palladium-catalyzed cross-coupling reactions, which are central to its utility as a chemical intermediate.
Synthesis of this compound: A Plausible Retrosynthetic Approach
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Protocol: A Four-Step Synthesis
Step 1: Knoevenagel Condensation
-
To a solution of 4-bromobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield the Knoevenagel condensation product.
Step 2: Michael Addition
-
Dissolve the product from Step 1 (1.0 eq) and a suitable Michael donor (e.g., diethyl malonate, 1.1 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base like sodium ethoxide.
-
Stir the reaction at room temperature overnight.
-
Neutralize the reaction with a weak acid and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Michael addition product.
Step 3: Hydrolysis and Decarboxylation
-
Subject the crude product from Step 2 to acidic or basic hydrolysis to convert the ester and nitrile groups to carboxylic acids. For example, refluxing in a mixture of concentrated hydrochloric acid and acetic acid.
-
Heat the resulting diacid to induce decarboxylation, affording γ-cyano-γ-(4-bromophenyl)butanoic acid.
Step 4: Reductive Cyclization
-
Dissolve the γ-cyano-γ-(4-bromophenyl)butanoic acid from Step 3 in a suitable solvent like methanol or ethanol.
-
Add a reducing agent such as Raney Nickel or a palladium catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Application as a Key Intermediate in Drug Discovery
The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom on the phenyl ring is the key to its utility, enabling a wide range of palladium-catalyzed cross-coupling reactions.
Gateway to PARP Inhibitors: Synthesis of a Niraparib Intermediate
One of the most significant applications of this scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Specifically, the chiral amine derivative, (S)-3-(4-bromophenyl)piperidine, is a key intermediate in the synthesis of Niraparib, an orally active PARP inhibitor.[7][8][9] While Niraparib itself does not contain the piperidin-2-one ring, the synthesis of its key piperidine intermediate often proceeds through a lactam reduction, highlighting the importance of the this compound scaffold.
Sources
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- 9. newdrugapprovals.org [newdrugapprovals.org]
Application Note: Comprehensive 1D and 2D NMR Spectral Assignment of 3-(4-Bromophenyl)piperidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed, in-depth guide to the complete assignment of the ¹H and ¹³C NMR spectra of 3-(4-Bromophenyl)piperidin-2-one, a substituted lactam. By synergistically employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, we demonstrate a systematic workflow for assigning every proton and carbon signal. This guide moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectral features, thereby offering a robust protocol for researchers engaged in chemical synthesis and characterization.
Introduction
This compound is a heterocyclic compound featuring a six-membered lactam (a cyclic amide) core substituted with a bromophenyl group at the C3 position. Lactam-containing structures are prevalent in a wide array of pharmaceuticals and biologically active compounds, making their precise characterization a critical step in drug discovery and development.
The structural complexity arising from the chiral center at C3 and the presence of diastereotopic methylene protons within the piperidinone ring necessitates a sophisticated analytical approach. While 1D NMR provides initial insights, overlapping signals and complex spin systems can create ambiguity. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for resolving these ambiguities by revealing through-bond nuclear correlations.[1][2][3] This note serves as a field-proven protocol for the complete and confident spectral assignment of this molecule and similar structures.
Molecular Structure and Atom Numbering Convention
A standardized atom numbering system is essential for clear and unambiguous discussion of NMR assignments. The structure and numbering for this compound used throughout this document are presented below.
Figure 1: Molecular structure and numbering of this compound.
¹H NMR Spectral Analysis and Assignment
The ¹H NMR spectrum provides initial information regarding the chemical environment, multiplicity (spin-spin coupling), and population (integration) of protons. The analysis is best performed by dissecting the spectrum into aromatic and aliphatic regions.
3.1. Aromatic Region (δ 7.0-8.0 ppm)
The 4-bromophenyl group presents a classic AA'BB' spin system, which often simplifies to two distinct doublets due to the strong electronic effect of the bromine atom.
-
H3'/H5' and H2'/H6': The protons ortho to the electron-withdrawing bromine atom (H3'/H5') are expected to resonate at a different chemical shift than the protons meta to it (H2'/H6'). This results in two signals, each integrating to 2H. The typical ortho coupling constant (³JHH) in aromatic systems is around 8-9 Hz.
3.2. Aliphatic and Amide Region (δ 1.5-7.0 ppm)
The piperidinone ring protons exhibit complex splitting patterns due to geminal and vicinal couplings. The presence of a chiral center at C3 renders the methylene protons at C4, C5, and C6 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.
-
NH (Amide Proton): This proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[4][5] In a D₂O exchange experiment, this signal will disappear, confirming its assignment.
-
H3 (Methine Proton): Being adjacent to both the electron-withdrawing carbonyl group and the aromatic ring, H3 is expected to be significantly deshielded. It will appear as a multiplet, likely a doublet of doublets (dd), due to coupling with the two non-equivalent protons at C4.
-
H6 (Methylene Protons): These protons are adjacent to the nitrogen atom of the amide. The deshielding effect of nitrogen shifts this signal downfield relative to other methylene groups. The two protons (H6ax and H6eq) will appear as distinct multiplets.
-
H4 & H5 (Methylene Protons): These protons constitute a complex spin system. They will appear as overlapping multiplets in the upfield aliphatic region. Their precise assignment requires 2D NMR correlation data.
3.3. Structural Confirmation with ¹H-¹H COSY
Correlation Spectroscopy (COSY) is the cornerstone experiment for identifying proton-proton coupling networks.[2] Cross-peaks in a COSY spectrum indicate that two protons are coupled, typically over two or three bonds.
Figure 3: Selected key ¹H-¹³C HMBC correlations for structural verification.
Data Summary Tables
The following tables summarize the assigned chemical shifts for this compound in CDCl₃ at 400 MHz.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Atom No. | δ (ppm) | Multiplicity | J (Hz) | Integration |
|---|---|---|---|---|
| NH | ~6.5-7.0 | br s | - | 1H |
| H3'/H5' | ~7.50 | d | ~8.5 | 2H |
| H2'/H6' | ~7.20 | d | ~8.5 | 2H |
| H3 | ~3.85 | dd | ~11.0, 5.0 | 1H |
| H6 | ~3.40 | m | - | 2H |
| H4 | ~2.50 | m | - | 1H |
| H5 | ~2.15 | m | - | 2H |
| H4 | ~1.95 | m | - | 1H |
Note: Chemical shifts (δ) and coupling constants (J) are typical values and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Atom No. | δ (ppm) |
|---|---|
| C2 | ~171.5 |
| C1' | ~140.0 |
| C3'/C5' | ~132.0 |
| C2'/C6' | ~129.0 |
| C4' | ~122.0 |
| C3 | ~50.0 |
| C6 | ~42.5 |
| C5 | ~28.0 |
| C4 | ~22.5 |
Experimental Protocol
This section provides a self-validating, step-by-step methodology for acquiring high-quality NMR data for the target molecule.
7.1. Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Causality: CDCl₃ is a common, non-protic solvent suitable for many organic compounds. TMS provides a universal calibration point for chemical shifts.
-
Homogenization: Cap the NMR tube and vortex gently for 30 seconds or until the sample is fully dissolved, ensuring a homogenous solution for optimal spectral resolution.
7.2. NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Temperature: 298 K (25 °C).
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds. Causality: A sufficient relaxation delay ensures quantitative accuracy of the signal integrations.
-
Number of Scans: 16.
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more. Causality: The low natural abundance of ¹³C necessitates a higher number of scans to achieve an adequate signal-to-noise ratio.
2D Experiments (COSY, HSQC, HMBC):
-
Utilize standard, manufacturer-provided pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
HMBC Optimization: Set the long-range coupling delay (d6) to optimize for a J-coupling of 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations.
Conclusion
The structural characterization of this compound was successfully and unambiguously achieved through a logical and systematic application of 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR spectra were fully assigned by leveraging the complementary data from ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments. This workflow demonstrates the power of modern NMR techniques to provide definitive structural proof, an essential requirement in chemical research and pharmaceutical development. The protocols and interpretive logic detailed herein serve as a robust template for the characterization of other complex small molecules.
References
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
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Neuman, R. C., & Jonas, V. (1965). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics. [Link]
-
Wikipedia contributors. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. [Link]
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Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics. [Link]
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Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]
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Dahn, H., & Toan, V. V. (1990). 170 nmr spectroscopy of lactams. Heterocycles. [Link]
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University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]
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Afonin, A. V., & Vashchenko, A. V. (2017). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A. [Link]
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Chemistry LibreTexts. (2021). 2D NMR Introduction. [Link]
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Crasto, A. (2011). 2D NMR ORGANIC SPECTROSCOPY. SlideShare. [Link]
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Kumar, A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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ResearchGate. (n.d.). Figure 3. Most important correlations 2D 1 H-13 C HMBC, compound 12.... [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]
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The Strategic Application of 3-(4-Bromophenyl)piperidin-2-one in Modern Medicinal Chemistry
Introduction: The Privileged Piperidine Scaffold in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to optimize ligand-protein interactions, a feature not readily achievable with flat aromatic systems.[1] This conformational flexibility, coupled with its ability to modulate physicochemical properties such as lipophilicity and basicity, makes the piperidine motif a highly sought-after component in the design of novel therapeutic agents.[3] Within this important class of building blocks, 3-(4-Bromophenyl)piperidin-2-one stands out as a particularly valuable intermediate, primarily for its role in the synthesis of direct-acting oral anticoagulants (DOACs).
This comprehensive guide delves into the detailed applications of this compound, with a primary focus on its pivotal role in the synthesis of the Factor Xa inhibitor, Apixaban. We will provide in-depth protocols for its synthesis and subsequent elaboration, explore the biological context of its therapeutic target, and present methodologies for the evaluation of the final active pharmaceutical ingredients (APIs).
Core Application: A Key Intermediate in the Synthesis of Apixaban
The most significant application of this compound in medicinal chemistry is as a key building block in the synthesis of Apixaban (Eliquis®), a potent and selective direct inhibitor of Factor Xa.[4][5] Apixaban is a widely prescribed oral anticoagulant for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and for the prevention and treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[2] The this compound moiety is a precursor to the 1-(4-aminophenyl)piperidin-2-one fragment of the final Apixaban molecule.
Retrosynthetic Analysis of Apixaban
A retrosynthetic analysis of Apixaban reveals the strategic importance of the piperidin-2-one intermediate. The synthesis often involves the coupling of two key fragments: a pyrazole-containing core and the piperidin-2-one-substituted aniline derivative.
Caption: Retrosynthetic approach for Apixaban.
Synthetic Protocols
Protocol 1: Synthesis of 1-(4-Bromophenyl)piperidin-2-one
Reaction Scheme:
4-Bromoaniline + 5-Chlorovaleryl chloride → 5-Chloro-N-(4-bromophenyl)pentanamide → 1-(4-Bromophenyl)piperidin-2-one
Materials:
-
4-Bromoaniline
-
5-Chlorovaleryl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium hydride (NaH) or other suitable base for cyclization
-
Tetrahydrofuran (THF) or other suitable solvent for cyclization
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Amide Formation:
-
Dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-chlorovaleryl chloride (1.1 eq) in dichloromethane to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-chloro-N-(4-bromophenyl)pentanamide. This intermediate can be used in the next step without further purification if of sufficient purity.
-
-
Intramolecular Cyclization:
-
Suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the crude 5-chloro-N-(4-bromophenyl)pentanamide (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford pure 1-(4-bromophenyl)piperidin-2-one.[6]
-
Protocol 2: Synthesis of 3-Bromo-1-(4-bromophenyl)piperidin-2-one
Reaction Scheme:
1-(4-Bromophenyl)piperidin-2-one + N-Bromosuccinimide (NBS) → 3-Bromo-1-(4-bromophenyl)piperidin-2-one
Materials:
-
1-(4-Bromophenyl)piperidin-2-one
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide or AIBN (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Bromination:
-
Dissolve 1-(4-bromophenyl)piperidin-2-one (1.0 eq) in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated Na₂S₂O₃ solution to quench any remaining bromine, followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-bromo-1-(4-bromophenyl)piperidin-2-one.[7]
-
Protocol 3: Elaboration to a Key Apixaban Intermediate
The following protocol outlines the conversion of a related precursor, 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, to a later-stage Apixaban intermediate. This illustrates the types of transformations the piperidinone core undergoes. The synthesis of Apixaban often starts from 1-(4-nitrophenyl)piperidin-2-one, which is then chlorinated, reacted with morpholine, and the nitro group is reduced to an amine.[4] The resulting amine is then reacted with 5-chlorovaleryl chloride and cyclized to form the second piperidinone ring, which is the 1-(4-(2-oxopiperidin-1-yl)phenyl) moiety of Apixaban.
Reaction Scheme (Illustrative):
1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one + 5-Chlorovaleryl chloride → 5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide → 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one[4]
Procedure:
-
Amidation:
-
To a solution of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (1.0 eq) and a suitable base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane), add 5-chlorovaleryl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to yield the pentanamide intermediate.[4]
-
-
Intramolecular Cyclization:
-
Dissolve the pentanamide intermediate in a suitable solvent such as THF or DMF.
-
Add a strong base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C and then heat the reaction to promote cyclization.
-
After completion, quench the reaction and perform an aqueous workup followed by extraction with an organic solvent.
-
Purify the crude product by crystallization or column chromatography to obtain the desired Apixaban intermediate.[4]
-
Biological Context: The Coagulation Cascade and Factor Xa
To appreciate the significance of Apixaban and its synthetic precursors, it is essential to understand its biological target, Factor Xa, and its role in the coagulation cascade. The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X.
Activated Factor X (Factor Xa) plays a crucial role in the final common pathway of coagulation by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then converts fibrinogen to fibrin, which forms the meshwork of the blood clot.
Caption: The Coagulation Cascade and the Site of Action of Apixaban.
By directly inhibiting Factor Xa, Apixaban effectively blocks the amplification of the coagulation cascade, thereby preventing thrombus formation.[8]
Biological Evaluation: Factor Xa Inhibition Assay
To assess the efficacy of Apixaban and its analogues synthesized from this compound, a Factor Xa inhibition assay is performed. This is typically a chromogenic assay that measures the residual activity of Factor Xa in the presence of the inhibitor.[9][10]
Protocol 4: Chromogenic Factor Xa Inhibition Assay
Principle:
The assay measures the ability of a test compound to inhibit the activity of purified human Factor Xa. Residual Factor Xa activity is determined by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which is quantified spectrophotometrically. The amount of color produced is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Test compounds (e.g., Apixaban and its analogues) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified human Factor Xa in Tris-HCl buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Apixaban) in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add a small volume of the test compound solution (or vehicle control) to the appropriate wells.
-
Add the Factor Xa solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.
-
Initiate the chromogenic reaction by adding the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed time period (endpoint mode) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance over time) for each well.
-
Determine the percentage of Factor Xa inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of Factor Xa activity).[11]
-
Structure-Activity Relationship (SAR) and Data
The development of Apixaban involved extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The 1-(4-(2-oxopiperidin-1-yl)phenyl) moiety, derived from intermediates like this compound, plays a crucial role in binding to the S4 pocket of Factor Xa.
| Compound | R¹ | R² | Factor Xa Kᵢ (nM) |
| Apixaban | 4-methoxyphenyl | carboxamide | 0.08[3] |
| Analogue 1 | Phenyl | carboxamide | 0.3 |
| Analogue 2 | 4-chlorophenyl | carboxamide | 0.15 |
| Analogue 3 | 4-methoxyphenyl | carboxylic acid | 1.2 |
Note: Data for analogues are representative and intended to illustrate SAR principles. Actual values may vary based on specific substitutions.
The data indicates that the 4-methoxyphenyl group and the carboxamide moiety are critical for high-potency inhibition of Factor Xa.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry, with its primary application being in the synthesis of the blockbuster anticoagulant, Apixaban. The protocols and biological context provided in this guide are intended to equip researchers with the necessary information to utilize this important building block in their drug discovery and development efforts. The strategic incorporation of the piperidin-2-one scaffold continues to be a fruitful approach in the design of novel therapeutics targeting a wide range of diseases.
References
-
HE - Hematology. Anti-Xa. Available from: [Link]
-
Practical-Haemostasis.com. Anti-Xa Assays. 2022. Available from: [Link]
- DeAngelis, M., et al. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. JAMA Internal Medicine, 2020.
-
Arkat USA. An alternative synthetic strategy to construct apixaban analogues. 2024. Available from: [Link]
-
Medscape. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. 2025. Available from: [Link]
-
Therapeutic Guidelines. Anti-Xa assays - Australian Prescriber. 2013. Available from: [Link]
- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- Wong, P. C., et al. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis, 2011.
-
European Patent Office. PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - EP 3212620 B1. 2020. Available from: [Link]
- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Rasayan J. Chem., 2015.
-
accessdata.fda.gov. 202155Orig1s000. 2011. Available from: [Link]
- Google Patents. US20160143894A1 - Process for the preparation of apixaban.
- Google Patents. CN112645902B - Synthesis method of 1- (4-bromophenyl) piperidine.
- Buffat, C. Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 2002.
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MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. 2023. Available from: [Link]
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Application Notes and Protocols for the Biological Screening of 3-(4-Bromophenyl)piperidin-2-one
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidinone Scaffold
The piperidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] These activities span from antimicrobial and anticancer to central nervous system modulation.[3][4][5] 3-(4-Bromophenyl)piperidin-2-one is a derivative of this versatile scaffold, and its biological potential remains largely unexplored.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a strategic, multi-tiered protocol for the systematic screening of this compound in a variety of biological assays.
The proposed screening cascade is designed to efficiently identify and characterize the bioactivity of this compound, beginning with broad primary screens to identify potential therapeutic areas, followed by more specific secondary assays to elucidate the mechanism of action and initial safety profile. This structured approach is crucial for making informed decisions on the progression of this compound in the drug discovery pipeline.[9]
Pre-Screening Compound Management: Ensuring Data Integrity
Before initiating any biological evaluation, meticulous handling and quality control of the test compound, this compound, are paramount to ensure the reliability and reproducibility of the screening data.
Compound Quality Control and Solubilization Protocol:
-
Purity Assessment: Verify the purity of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A purity of >98% is recommended.
-
Stock Solution Preparation:
-
Accurately weigh the compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the final DMSO concentration in the assays is kept low (typically under 1%) to avoid solvent-induced cellular toxicity.[10]
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Tier 1: Primary Screening - A Broad-Spectrum Investigation
The initial screening phase aims to cast a wide net to identify any significant biological activity of this compound. This tier includes assays for general cytotoxicity, antimicrobial effects, and potential modulation of a key central nervous system target, the GABA-A receptor, based on the known activities of similar piperidinone derivatives.
General Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[11] This initial screen is crucial to determine the compound's intrinsic toxicity and to establish a suitable concentration range for subsequent cell-based assays.
Protocol for MTT Assay:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) or a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add these dilutions to the cells and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[11]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C in the dark to allow for the formation of formazan crystals by metabolically active cells.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[11]
Data Presentation:
| Parameter | Description |
| Cell Line(s) | e.g., HeLa, A549, HEK293 |
| Incubation Time | 24, 48, 72 hours |
| IC50 (µM) | The concentration of the compound that inhibits cell viability by 50%. |
Antimicrobial Activity Screening
Given that some piperidinone derivatives have shown antimicrobial properties, a preliminary screen against common bacterial and fungal strains is warranted.[4][12]
Protocol for Broth Microdilution Assay:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
GABA-A Receptor Modulation Screening
The GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a common target for therapeutic agents.[13] Some piperidinone derivatives act as allosteric modulators of this receptor.[14] A fluorescence-based screening assay can provide an initial indication of whether this compound interacts with the GABA-A receptor.[13][15][16]
Protocol for a Fluorescence-Based GABA-A Receptor Assay:
-
Cell Line: Utilize a stable cell line expressing recombinant GABA-A receptors and a membrane potential-sensitive fluorescent dye.
-
Compound Application: Add this compound at various concentrations to the cells.
-
GABA Agonist Addition: Add a sub-maximal concentration of GABA to activate the receptor.
-
Signal Detection: Measure the change in fluorescence, which corresponds to the influx of chloride ions through the GABA-A receptor channel.
-
Data Analysis: Analyze the fluorescence data to determine if the compound potentiates or inhibits the GABA-induced response. A positive allosteric modulator (PAM) will increase the signal, while an antagonist will block it.[17]
Tier 2: Secondary Screening and Early Safety Profiling
Compounds that exhibit promising activity in the primary screens should be advanced to secondary assays for further characterization and initial safety assessment. This tier focuses on confirming the primary hits, elucidating the mechanism of action, and evaluating key drug-like properties.
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a compound early in the drug discovery process is crucial for predicting its in vivo pharmacokinetic properties.[18][19] This assay determines the rate at which the compound is metabolized by liver enzymes.[20]
Protocol for Metabolic Stability Assay using Liver Microsomes:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or from other species) and the necessary cofactor, NADPH.[18]
-
Compound Incubation: Add this compound to the reaction mixture and incubate at 37°C.[18]
-
Time-Point Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction at each time point by adding a cold organic solvent like acetonitrile.[21]
-
Analysis: Quantify the remaining amount of the parent compound at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[18]
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[18][22]
Data Presentation:
| Parameter | Description |
| Liver Microsome Source | Human, Rat, Mouse |
| Half-life (t1/2, min) | The time it takes for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | A measure of the intrinsic metabolic rate. |
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[23][24] Therefore, assessing the potential for hERG inhibition is a critical safety screen in early drug development.[25][26]
Protocol for a Fluorescence Polarization-Based hERG Assay:
-
Assay Principle: This biochemical assay is based on the displacement of a fluorescent tracer from the hERG channel by a compound that binds to the channel.[27]
-
Reaction Setup: In a microplate, combine a membrane preparation containing the hERG channel, the fluorescent tracer, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well. Displacement of the tracer by the test compound will result in a decrease in the fluorescence polarization signal.
-
Data Analysis: Calculate the IC50 value for hERG channel binding.
Data Presentation:
| Parameter | Description |
| Assay Format | Fluorescence Polarization |
| IC50 (µM) | The concentration of the compound that causes 50% inhibition of tracer binding. |
Screening Workflow and Data Interpretation
The progression of this compound through this screening cascade should be guided by a clear decision-making process based on the experimental outcomes.
Caption: A streamlined workflow for the biological screening of this compound.
Conclusion: A Pathway to Discovery
This application note provides a robust and scientifically grounded framework for the initial biological evaluation of this compound. By following this tiered screening protocol, researchers can efficiently gather critical data on the compound's potential therapeutic activities and early safety profile. The validation of any significant findings through these assays is an essential step in the journey of drug discovery and development.[28][29] A pragmatic and well-designed hit validation cascade is paramount to successfully advancing promising compounds.[9]
References
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach. PubMed. Available at: [Link]
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How to Conduct an In Vitro Metabolic Stability Study. BioIVT. Available at: [Link]
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Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. PubMed Central. Available at: [Link]
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Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics. NCBI. Available at: [Link]
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Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Available at: [Link]
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Available at: [Link]
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Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Springer. Available at: [Link]
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Determining the Relative Efficacy of Positive Allosteric Modulators of the GABA(A) Receptor: Design of a Screening Approach. ResearchGate. Available at: [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. Semantic Scholar. Available at: [Link]
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Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. Available at: [Link]
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HTS Assay Validation. NCBI Bookshelf. Available at: [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]
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hERG Assay Services. Reaction Biology. Available at: [Link]
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Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Medicilon. Available at: [Link]
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An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. Available at: [Link]
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Herg assay, Structure, Various screening methods and Advantages. Slideshare. Available at: [Link]
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hERG Screening. Creative Biolabs. Available at: [Link]
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Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Available at: [Link]
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Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Protocols.io. Available at: [Link]
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CAS No. 769944-71-0, this compound. 001CHEMICAL. Available at: [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
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Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. ResearchGate. Available at: [Link]
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Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Asian Journal of Pharmaceutics (AJP). Available at: [Link]
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Antioxidant potential of piperidine containing compounds-a short review. SciSpace. Available at: [Link]
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BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. PubMed. Available at: [Link]
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4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PMC - PubMed Central. Available at: [Link]
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Experimental Setup and Protocol for the N-Alkylation of 3-(4-Bromophenyl)piperidin-2-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The N-alkylation of lactams is a cornerstone transformation in synthetic organic and medicinal chemistry, providing a direct pathway to functionalized heterocyclic scaffolds prevalent in numerous pharmaceutical agents. This document provides a comprehensive guide to the N-alkylation of 3-(4-Bromophenyl)piperidin-2-one, a valuable intermediate for drug discovery. We delve into the mechanistic principles, offer a robust, step-by-step experimental protocol, and address critical aspects of experimental design, including the rationale behind the choice of reagents and conditions to ensure high yields and selectivity. Safety protocols and troubleshooting strategies are also detailed to ensure reproducible and safe execution.
Introduction and Scientific Principle
The piperidin-2-one (δ-valerolactam) core is a privileged scaffold in medicinal chemistry. Functionalization of the lactam nitrogen via N-alkylation allows for the systematic modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The substrate, this compound (CAS 769944-71-0), incorporates a bromophenyl moiety, offering a handle for further cross-coupling reactions, making its N-alkylated derivatives versatile intermediates in drug development programs.[1][2][3]
The fundamental reaction involves the deprotonation of the weakly acidic N-H bond of the lactam by a strong, non-nucleophilic base to form a lactam anion. This anion then acts as a nucleophile, displacing a leaving group from an alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction.[4]
A critical consideration in this process is the ambident nucleophilicity of the lactam anion. The negative charge is delocalized across the nitrogen and oxygen atoms, creating two potential sites for alkylation: the nitrogen (N-alkylation) and the oxygen (O-alkylation). O-alkylation leads to the formation of a lactim ether, an undesired side product in this context.
Figure 1: Competing N- vs. O-Alkylation Pathways. This diagram illustrates the deprotonation of the lactam to form an ambident anion, which can lead to either the desired N-alkylated product or the O-alkylated side product.
The selectivity between N- and O-alkylation is governed by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent, as dictated by Hard and Soft Acid-Base (HSAB) theory.[5] Generally, N-alkylation is favored by using polar aprotic solvents, sodium or potassium counter-ions, and "soft" electrophiles like alkyl iodides and bromides.[5]
Experimental Design and Rationale
A successful N-alkylation protocol hinges on the careful selection of reagents and reaction conditions. Each component is chosen to maximize the yield of the desired product while ensuring operational safety.
| Component | Recommended Choice | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the lactam. The only byproduct is hydrogen gas, which does not interfere with the reaction.[6] Its insolubility requires careful handling and an inert atmosphere. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | DMF is a polar aprotic solvent that effectively dissolves the lactam substrate and solvates the resulting anion, facilitating the SN2 reaction.[7][8] The use of anhydrous solvent is critical to prevent quenching the base and the anion. |
| Alkylating Agent | Primary Alkyl Halide (R-X), e.g., R-I, R-Br | The reaction proceeds via an SN2 mechanism, which is most efficient with unhindered primary alkyl halides.[4] Iodides and bromides are excellent leaving groups and are considered soft electrophiles, favoring reaction at the softer nitrogen atom.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Sodium hydride reacts violently with water.[9][10][11][12] An inert atmosphere is mandatory to prevent reaction with atmospheric moisture and oxygen, ensuring the integrity of the reagents and the safety of the procedure. |
| Temperature | 0 °C to Room Temperature | The initial deprotonation with NaH can be exothermic and is best controlled at 0 °C. The subsequent alkylation step can typically proceed efficiently at room temperature.[13] |
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Sample Amount (for 10 mmol scale) |
| This compound | 769944-71-0 | 254.12 | 1.0 | 2.54 g |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 (active) | 1.2 | 0.48 g |
| Alkyl Halide (e.g., Benzyl Bromide) | 100-39-0 | 171.04 | 1.1 | 1.88 g (1.3 mL) |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~300 mL for workup |
| Saturated aq. NH₄Cl Solution | 12125-02-9 | 53.49 | - | ~50 mL for quenching |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - | ~100 mL for washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed for drying |
Equipment
-
Three-neck round-bottom flask with magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Addition funnel or syringe pump
-
Ice bath
-
Magnetic stir plate
-
Standard glassware for workup (separatory funnel, Erlenmeyer flasks)
-
Rotary evaporator
-
Flash chromatography system
Critical Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and water-reactive. In contact with water, it releases flammable hydrogen gas which can ignite spontaneously.[11][12] Causes severe skin and eye burns.[11] Handle exclusively under an inert atmosphere in a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[14][15] Harmful in contact with skin and may damage an unborn child.[14][16] Use in a well-ventilated fume hood and wear appropriate PPE.
-
Alkyl Halides: Generally toxic, lachrymatory, and require careful handling in a fume hood.[17][18] Wear gloves and safety goggles.
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Deprotonation:
-
To the flask, add this compound (1.0 eq, 2.54 g).
-
Add anhydrous DMF (50 mL) via syringe to dissolve the substrate.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
While stirring vigorously, carefully add sodium hydride (1.2 eq, 0.48 g of 60% dispersion) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur.
-
Stir the gray suspension at 0 °C for 30-45 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Add the alkyl halide (1.1 eq, e.g., 1.3 mL of benzyl bromide) dropwise to the reaction mixture at 0 °C over 15 minutes using a syringe or addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (150 mL) and water (100 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine all organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Figure 2: Experimental Workflow. A step-by-step flowchart outlining the entire process from reaction setup to final product purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive NaH due to improper storage.- Wet solvent or glassware.- Unreactive alkylating agent (e.g., tertiary halide). | - Use fresh, unopened NaH.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use a primary alkyl iodide or activate a chloride with a catalytic amount of NaI. |
| Low Yield | - Incomplete deprotonation.- Reversible reaction or side reactions. | - Increase stirring time after NaH addition.- Ensure stoichiometry of reagents is correct. |
| Formation of O-Alkylated Product | - Use of a "hard" alkylating agent (e.g., dimethyl sulfate).- High reaction temperature. | - Switch to a softer alkylating agent (iodide > bromide).[5]- Maintain lower reaction temperatures. Consider alternative solvents like THF which may favor N-alkylation.[5] |
| Complex Mixture of Products | - Over-alkylation (less common with lactams).- Degradation of starting material or product. | - Ensure slow addition of the alkylating agent.- Check the stability of the substrate and product under the basic conditions. |
References
-
Vertex AI Search result[9]: Sodium hydride.pdf - Safety Data Sheet. (2011-07-11).
-
Vertex AI Search result[10]: MSDS for SODIUM HYDRIDE - Alkali Metals Limited.
-
Vertex AI Search result[14]: dimethylformamide - SAFETY DATA SHEET. (2021-04-01).
-
Vertex AI Search result[11]: 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.
-
Vertex AI Search result[15]: Dimethylformamide - SAFETY DATA SHEET.
-
Vertex AI Search result[16]: Safety Data Sheet: N,N-Dimethylformamide - Carl ROTH.
-
Vertex AI Search result[12]: Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
-
Vertex AI Search result[5]: Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis - Benchchem.
-
Vertex AI Search result[7]: Williamson ether synthesis - chemeurope.com. Available at: [Link]
-
Vertex AI Search result[8]: Williamson ether synthesis - Wikipedia. Available at: [Link]
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Vertex AI Search result[17]: Breaking Down Alkyl Halides: Key Reactions and Uses. (2025-07-15).
-
Vertex AI Search result[6]: Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation - MDPI. Available at: [Link]
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Vertex AI Search result[18]: Alkyl Halides Group - information sheet - Canada.ca. (2022-03-04). Available at: [Link]
-
Vertex AI Search result[13]: Procedure for N-alkylation of Piperidine? - ResearchGate. (2017-03-16). Available at: [Link]
-
Vertex AI Search result[4]: The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). Available at: [Link]
-
Vertex AI Search result[1]: CAS No. 769944-71-0, this compound - 001CHEMICAL. Available at: [Link]
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- 9. dept.harpercollege.edu [dept.harpercollege.edu]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)piperidin-2-one
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)piperidin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into improving the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, we will explore the common synthetic pathways, troubleshoot potential issues, and offer optimized protocols to ensure the success of your experiments.
Overview of Synthetic Strategy
This compound is a δ-lactam that serves as a crucial building block in the development of various pharmaceutically active compounds. Its synthesis is most commonly and reliably achieved through a two-step process starting from commercially available reagents. The general workflow involves the initial construction of a glutarimide ring, followed by the selective reduction of one of the two imide carbonyl groups.
The primary challenge in this synthesis lies in achieving high selectivity during the reduction step. Over-reduction can lead to the formation of the corresponding piperidine or ring-opened amino-alcohol byproducts, which complicates purification and significantly lowers the yield of the desired lactam. This guide will focus on mitigating these challenges.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and concrete solutions.
Question 1: My overall yield is consistently low (<40%). Which parameters are the most critical to investigate?
Low overall yield can stem from inefficiencies in either the glutarimide formation or the selective reduction step. It is crucial to analyze each step independently.
-
Step 1: 3-(4-Bromophenyl)glutarimide Formation: This step, often a variation of the Knoevenagel condensation followed by Michael addition and cyclization, can be problematic. The synthesis of β-(para-bromophenyl)-glutaric acid imide has been described by reacting 4-bromobenzaldehyde and ethyl acetoacetate with a piperidine catalyst, followed by heating with ammonia[1].
-
Causality: Incomplete initial condensation or side reactions like polymerization of the aldehyde can reduce the yield of the necessary intermediate. During cyclization, insufficient temperature or reaction time can lead to incomplete conversion of the diamide to the imide.
-
Solution:
-
Monitor the Intermediate: Use Thin Layer Chromatography (TLC) to monitor the disappearance of 4-bromobenzaldehyde.
-
Control Temperature: Ensure the thermal cyclization step reaches the required temperature (typically 180-190 °C) to drive the reaction to completion[1].
-
Stoichiometry: Precisely control the molar ratios of reactants as specified in established protocols.
-
-
-
Step 2: Selective Reduction: This is the most frequent source of yield loss. The goal is to reduce one imide carbonyl to a methylene group without affecting the other or opening the ring.
-
Causality: The choice and stoichiometry of the reducing agent are paramount. Strong reducing agents like LiAlH₄ will readily reduce both carbonyls, leading to 4-(4-bromophenyl)piperidine. Conversely, an insufficient amount of a milder reagent will result in low conversion.
-
Solution:
-
Choice of Reagent: Sodium borohydride (NaBH₄) is a good starting point, but its reactivity often needs to be modulated. The use of NaBH₄ in combination with a Lewis acid, such as cobalt(II) chloride (CoCl₂), in an alcoholic solvent like methanol has proven effective for the selective reduction of one carbonyl group in similar imide systems.
-
Temperature Control: Perform the reduction at low temperatures (0 °C to room temperature) to minimize over-reduction. Exothermic reactions can quickly lead to the formation of side products.
-
Slow Addition: Add the reducing agent portion-wise or as a solution via a syringe pump to maintain control over the reaction temperature and rate.
-
-
Question 2: The reduction of the glutarimide stalls, leaving significant amounts of starting material. How can I drive the reaction to completion?
This indicates that the reducing agent or reaction conditions are not sufficiently potent.
-
Causality: The activity of the reducing agent may be low, the reaction time may be too short, or the temperature may be too low for the reaction to proceed at a reasonable rate. The solubility of the glutarimide starting material can also be a limiting factor.
-
Solution:
-
Increase Reagent Stoichiometry: Incrementally increase the molar equivalents of NaBH₄. A typical starting point is 2.0-4.0 equivalents.
-
Increase Temperature: If the reaction is stalled at 0 °C, allow it to slowly warm to room temperature and monitor its progress by TLC or LC-MS.
-
Solvent System: Ensure the glutarimide is sufficiently soluble in the chosen solvent. If solubility in methanol is poor, consider a co-solvent system like THF/methanol.
-
Check Reagent Quality: Sodium borohydride can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent.
-
Question 3: My purified product is contaminated with a major byproduct that is difficult to separate. What is this byproduct and how can I avoid its formation?
The most likely byproduct is the fully reduced 4-(4-bromophenyl)piperidine or the ring-opened 5-amino-3-(4-bromophenyl)pentanoic acid (or its ester, depending on the workup). These arise from over-reduction.
-
Causality: Over-reduction occurs when the reaction conditions are too harsh (high temperature, excess reducing agent) or when the intermediate δ-hydroxylactam is further reduced before it can be stabilized during workup.
-
Prevention Strategy:
-
Reduce Temperature: Perform the reaction at 0 °C or even lower (-10 °C) to increase selectivity.
-
Limit Reducing Agent: Use the minimum number of equivalents of NaBH₄ required for complete conversion of the starting material. A preliminary small-scale optimization study can be invaluable.
-
Careful pH Control During Workup: Quench the reaction at low temperature with a mild acid (e.g., saturated NH₄Cl solution or dilute acetic acid) to neutralize excess reducing agent without promoting ring-opening.
-
Caption: Troubleshooting decision tree for low yield in the reduction step.
Frequently Asked Questions (FAQs)
-
Q: What is the best analytical method to monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% Ethyl Acetate in Hexane. The starting glutarimide will be more polar (lower Rf) than the desired piperidin-2-one product due to the two carbonyl groups. The over-reduced piperidine byproduct will be the least polar (highest Rf). Staining with potassium permanganate can help visualize all spots. For more precise monitoring, LC-MS is ideal.
-
-
Q: What is the preferred method for final product purification?
-
A: If the reaction is clean with minimal byproducts, direct recrystallization from a solvent like ethanol or ethyl acetate/heptane can yield a highly pure product. If significant byproducts are present, column chromatography on silica gel is necessary.
-
-
Q: Can catalytic hydrogenation be used for the selective reduction?
-
A: While catalytic hydrogenation is a powerful reduction technique, achieving selectivity for a single carbonyl in a glutarimide can be challenging and highly dependent on the catalyst (e.g., Rhodium or Ruthenium-based), solvent, and pressure.[2] It often requires extensive optimization and may not be as straightforward as a chemo-selective borohydride reduction for this specific transformation.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-(4-Bromophenyl)glutarimide (Adapted from the principles described in US Patent 3,634,428 A[1])
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), and absolute ethanol.
-
Catalysis: Add piperidine (0.1 eq) dropwise to the stirred solution.
-
Condensation: Stir the mixture at room temperature for 4-6 hours, monitoring the consumption of the aldehyde by TLC.
-
Ammonolysis: Once the initial reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Add concentrated aqueous ammonia (excess) and heat the mixture at 60-70 °C for 2 hours.
-
Cyclization: Evaporate the mixture to dryness in vacuo. Heat the resulting solid residue at 185 °C for 2.5 hours.
-
Purification: Cool the reaction mixture to room temperature. Recrystallize the solid from a suitable solvent (e.g., dimethylformamide/water or ethanol) to yield 3-(4-bromophenyl)glutarimide as a crystalline solid.
Protocol 2: Selective Reduction to this compound
-
Reaction Setup: In a three-neck round-bottom flask under a nitrogen atmosphere, suspend 3-(4-bromophenyl)glutarimide (1.0 eq) in anhydrous methanol. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve sodium borohydride (NaBH₄, 3.0 eq) in anhydrous methanol. Add this solution dropwise to the cooled, stirred suspension of the glutarimide over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC every 30 minutes. If the reaction is slow, allow it to warm to room temperature and continue stirring.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add water and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization or column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford pure this compound.
Data Summary Table
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Reducing Agent | LiAlH₄ | NaBH₄ | Avoids over-reduction |
| Temperature | Room Temperature | 0 °C | Increases selectivity, minimizes byproducts |
| Reagent Addition | All at once | Slow, dropwise | Better temperature control |
| Workup Quench | Dilute HCl | Saturated NH₄Cl | Milder, prevents acid-catalyzed side reactions |
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Detailed synthetic protocols for Catalytic Enantioselective Synthesis of 3-Piperidines. Organic Synthesis. Available at Synform. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Norris, J. L., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
-
Shchegravin, E. V., et al. (2022). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. ResearchGate. [Link]
-
A novel synthesis of 1-aryl-3-piperidone derivatives. (2010). Arkivoc. [Link]
-
Shaw, J. T., et al. (2008). Diastereoselective Synthesis of gamma- and delta-Lactams From Imines and Sulfone-Substituted Anhydrides. ResearchGate. [Link]
-
Krasavin, M., et al. (2022). Synthesis of novel glutarimide derivatives via the Michael addition of (hetero)aromatic thiols: pronounced effect of sulfur. Chemistry of Heterocyclic Compounds. [Link]
- Keberle, H., & Hoffmann, K. (1972). U.S. Patent No. 3,634,428. U.S.
-
This compound. 001CHEMICAL. [Link]
- Synthetic method of 1-(4-bromophenyl) piperidine. (2021).
-
Piperidine Synthesis. DTIC. [Link]
-
Nechaev, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2011). International Journal of ChemTech Research. [Link]
-
Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry. [Link]
-
Krasavin, M., et al. (2022). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode. ScienceDirect. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Piperidinone Formation
Welcome to the Technical Support Center for the synthesis and optimization of piperidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of this critical heterocyclic scaffold. Piperidinones are not only valuable intermediates in the synthesis of a vast array of pharmaceuticals and natural products but also possess significant biological activities themselves.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your reaction conditions for higher yields, purity, and stereoselectivity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during piperidinone synthesis, offering probable causes and actionable solutions based on established chemical principles.
Problem 1: Low Yield of the Desired Piperidinone
Low product yield is one of the most frequent challenges in organic synthesis.[3] In piperidinone formation, several factors can contribute to this issue.
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Solutions |
| Inefficient Cyclization | The ring-closing step is often the most challenging. In Dieckmann condensations, the equilibrium may not favor the cyclized β-keto ester. For Mannich-type reactions, the formation of the iminium ion intermediate may be slow or reversible. |
| Solutions: | |
| * Optimize Base/Acid Catalyst: For Dieckmann condensations, ensure a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is used in stoichiometric amounts to drive the reaction forward.[4][5][6] For Mannich and Petrenko-Kritschenko reactions, the pH is critical; an acidic medium is often required to generate the reactive iminium species.[2][7] | |
| * Increase Reaction Concentration: Higher concentrations can favor intramolecular reactions over intermolecular side reactions. | |
| * Azeotropic Removal of Water: In reactions that produce water, such as imine formation in the Mannich reaction, using a Dean-Stark apparatus to remove water can shift the equilibrium towards the product. | |
| Side Product Formation | Competing reactions can significantly consume starting materials. Common side reactions include polymerization, intermolecular condensation, and for some starting materials, aromatization.[8] |
| Solutions: | |
| * Control Temperature: Lowering the reaction temperature can often minimize the rate of side reactions, which may have a higher activation energy than the desired cyclization.[9] | |
| * Slow Addition of Reagents: Adding one of the reactants slowly can maintain a low concentration of that species, disfavoring intermolecular side reactions. | |
| * Choice of Solvent: The solvent can influence reaction pathways. For instance, in aza-Michael additions, aprotic solvents like THF are often preferred.[10] | |
| Starting Material Impurity or Degradation | Impurities in starting materials can poison catalysts or participate in side reactions. Some starting materials, like certain divinyl ketones used in aza-Michael additions, can be unstable.[11] |
| Solutions: | |
| * Purify Starting Materials: Ensure the purity of all reactants and solvents before starting the reaction. | |
| * Use Fresh Reagents: Use freshly opened or properly stored reagents, especially for moisture-sensitive compounds like sodium hydride. |
dot graph TD { A[Low Yield] --> B{Identify Primary Cause}; B --> C[Inefficient Cyclization]; B --> D[Side Product Formation]; B --> E[Starting Material Issues]; C --> F[Optimize Catalyst]; C --> G[Increase Concentration]; C --> H[Remove Water]; D --> I[Control Temperature]; D --> J[Slow Reagent Addition]; E --> K[Purify Starting Materials]; }
A troubleshooting workflow for low piperidinone yield.
Problem 2: Poor Stereoselectivity in Chiral Piperidinone Synthesis
Achieving the desired stereochemistry is crucial, especially in the development of pharmaceutical agents. Poor diastereoselectivity or enantioselectivity can arise from various factors.
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Solutions |
| Unfavorable Transition State Energetics | The formation of multiple stereoisomers suggests that the energy difference between the diastereomeric transition states is small. This can be influenced by the catalyst, solvent, and temperature. |
| Solutions: | |
| * Optimize Catalyst: For asymmetric syntheses, the choice of chiral catalyst or auxiliary is paramount. Screening different ligands for metal-catalyzed reactions or different organocatalysts can significantly impact stereoselectivity.[12][13] For example, in rhodium-catalyzed [2+2+2] cycloadditions, BINOL-based phosphoramidite ligands have shown high enantioselectivity.[12] | |
| * Lower Reaction Temperature: Lowering the temperature can amplify the small energy differences between diastereomeric transition states, leading to higher stereoselectivity.[9] | |
| * Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. Experiment with a range of solvents to find the optimal medium.[9] | |
| Stepwise vs. Concerted Mechanism | In reactions like the aza-Diels-Alder, a stepwise Mannich-Michael pathway can lead to a loss of stereochemical information compared to a concerted cycloaddition.[14] |
| Solutions: | |
| * Choice of Lewis Acid: The nature of the Lewis acid can influence the reaction mechanism. Strong Lewis acids may favor a stepwise pathway, while milder conditions might promote a concerted reaction.[14] | |
| * Substrate Design: The electronic properties of the diene and dienophile can be tuned to favor a concerted mechanism. |
dot graph LR { subgraph "Improving Stereoselectivity" A[Poor Stereoselectivity] --> B{Investigate Influencing Factors}; B --> C[Catalyst/Auxiliary]; B --> D[Reaction Temperature]; B --> E[Solvent Choice]; B --> F[Reaction Mechanism]; C --> G["Screen Chiral Ligands/Organocatalysts"]; D --> H["Lower Temperature"]; E --> I["Vary Solvent Polarity"]; F --> J["Modify Lewis Acid/Substrate"]; end }
Key factors for optimizing stereoselectivity.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure piperidinone can be challenging due to the presence of side products, unreacted starting materials, or catalyst residues.
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Solutions |
| Formation of Closely Related Byproducts | Side products with similar polarities to the desired piperidinone can make chromatographic separation difficult. |
| Solutions: | |
| * Optimize Reaction Conditions to Minimize Byproducts: Refer to the "Low Yield" section for strategies to reduce side product formation. | |
| * Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[2] Screening different solvent systems is often necessary. | |
| * Derivative Formation: In some cases, converting the crude product to a crystalline derivative, which is then purified and converted back to the target molecule, can be a viable strategy. | |
| Catalyst Residues | Metal-based catalysts can be difficult to remove completely. |
| Solutions: | |
| * Aqueous Wash: An appropriate aqueous wash (e.g., with ammonium chloride or a chelating agent like EDTA) can help remove metal salts. | |
| * Filtration through a Plug of Silica or Celite: This can effectively remove solid-supported catalysts or precipitated metal residues.[14] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of piperidinones.
Q1: What are the most common synthetic routes to 4-piperidones?
The most classic and widely used method is the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction involving an aldehyde, an amine, and a diester of acetonedicarboxylic acid.[15][16][17] Another common approach is the double aza-Michael addition of a primary amine to a divinyl ketone.[11][18] The Dieckmann condensation of a diester containing a nitrogen atom in the backbone is also a viable route.[19][20]
Q2: How can I improve the yield of my Dieckmann condensation for piperidinone synthesis?
The Dieckmann condensation is an equilibrium-driven intramolecular Claisen condensation.[5][6][21] To improve the yield, it is crucial to use a strong base, such as sodium hydride or potassium tert-butoxide, in a stoichiometric amount to deprotonate the resulting β-keto ester and drive the reaction to completion. The reaction is typically performed in an aprotic solvent like THF or toluene under anhydrous conditions.
Q3: What is the role of ammonium acetate in the Mannich reaction for piperidinone synthesis?
In many Mannich-type syntheses of piperidones, ammonium acetate serves as both a source of ammonia (the nitrogen component of the piperidinone ring) and as a catalyst.[22][23] It can help to maintain the optimal pH for the reaction.
Q4: Are there any stereoselective methods for the synthesis of 2-substituted piperidinones?
Yes, several stereoselective methods have been developed. One approach involves the use of chiral auxiliaries, such as (S)-α-phenylethylamine, in aza-Michael additions to control the stereochemistry.[11] Asymmetric catalysis, using chiral organocatalysts or metal complexes with chiral ligands, has also been successfully employed to achieve high enantioselectivity.[12][24][25]
Q5: My piperidinone product seems to be unstable. What are the common degradation pathways?
Piperidinones can be susceptible to several degradation pathways. A retro-Mannich reaction can occur, especially under basic conditions, leading to ring-opening.[26] If there are acidic protons, epimerization at stereocenters adjacent to the carbonyl group can also be an issue. Proper storage, often under an inert atmosphere and at low temperatures, is recommended.
Experimental Protocols
General Protocol for the Synthesis of a 2,6-Diaryl-4-Piperidone via Mannich Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic aldehyde (2.0 eq.), ethyl methyl ketone (1.0 eq.), and ammonium acetate (1.0-1.5 eq.).
-
Solvent Addition: Add ethanol as the solvent. The concentration should be adjusted to ensure all reactants are soluble at the reaction temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for the required time (typically 2-6 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2][23]
General Protocol for a Double Aza-Michael Addition to Form a 2-Substituted-4-Piperidone
This protocol is adapted from methodologies used for the synthesis of substituted 4-piperidones.[11]
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., benzylamine, 1.0 eq.) in a mixture of acetonitrile and aqueous sodium bicarbonate solution.
-
Reagent Addition: Slowly add a solution of the divinyl ketone (1.0 eq.) in acetonitrile to the amine solution at a controlled temperature (e.g., 16 °C) over a period of 30-60 minutes.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
References
- Recent advances in the synthesis of piperidones and piperidines.
- Rational Catalyst Design for an Optimized Aza-Michael Addition.
-
Petrenko-Kritschenko Piperidone Synthesis. Available at: [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. Available at: [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Petrenko-Kritschenko piperidone synthesis. Wikipedia. Available at: [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. Available at: [Link]
-
Asymmetric Aza-Michael/Michael/Mannich Domino Reaction of 2-Aminochalcones and 5-Alkenyl-Thiazolones: Access to Enantioenriched 1,4-Sulfur-Bridged Piperidinone Skeletons. Semantic Scholar. Available at: [Link]
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Available at: [Link]
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Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]
-
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH Public Access. Available at: [Link]
-
Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Available at: [Link]
-
Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction. DigitalNZ. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Experimental Help for Dieckmann Condensation. Reddit. Available at: [Link]
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Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]
- A kind of preparation method of 2-piperidone. Google Patents.
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Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Available at: [Link]
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Advances in Piperidone Synthesis Techniques. Scribd. Available at: [Link]
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Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions. PubMed. Available at: [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. RSC Publishing. Available at: [Link]
- A process for the preparation of 4-piperidone hcl hydrate. Google Patents.
-
What are some common causes of low reaction yields? Reddit. Available at: [Link]
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Petrenko–Kritschenko Piperidone Synthesis. Named Reactions. Available at: [Link]
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Reductive amination and amide synthesis. ResearchGate. Available at: [Link]
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Synthesis and stereochemistry of highly crowded N-benzylpiperidones. ResearchGate. Available at: [Link]
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Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed. Available at: [Link]
-
Synthesis of Piperidones by MCR. ResearchGate. Available at: [Link]
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Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
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Dieckmann Reaction. Cambridge University Press. Available at: [Link]
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Dieckmann condensation. Wikipedia. Available at: [Link]
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3-(4-Bromophenyl)piperidin-2-one stability and degradation issues
Answering the complex challenges of pharmaceutical development requires a deep understanding of a molecule's intrinsic properties. This guide, prepared by our senior application scientists, serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)piperidin-2-one. Here, we address common stability and degradation issues encountered during experimentation, providing not just troubleshooting steps but also the underlying scientific rationale to empower your research and development efforts.
Understanding the Molecule: Core Stability Profile
This compound is a derivative of piperidinone containing a lactam (a cyclic amide) and a bromophenyl substituent. Its stability is primarily influenced by these two functional groups. The lactam ring is susceptible to hydrolysis, while the bromophenyl group can be sensitive to light. Understanding these inherent liabilities is the first step in designing robust experiments and stable formulations.
This section is designed in a question-and-answer format to directly address specific experimental challenges.
FAQ 1: My compound shows decreasing purity upon storage in solution. What is the likely cause?
Answer: The most probable cause of degradation in aqueous or protic solutions is the hydrolysis of the lactam ring. The cyclic amide bond in the piperidin-2-one structure is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions. This process, known as hydrolytic degradation, results in the opening of the piperidine ring to form 5-amino-3-(4-bromophenyl)pentanoic acid.
To confirm this, a forced hydrolysis study is recommended. This will not only verify the degradation pathway but is also a critical step in developing a stability-indicating analytical method.[1]
Workflow: Investigating Hydrolytic Degradation
Caption: Workflow for a forced hydrolysis study.
Protocol: Forced Hydrolysis Study
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL. Incubate at 60°C.
-
Base: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL. Keep at room temperature (basic hydrolysis is often rapid).
-
Neutral: Dilute the stock solution with purified water to a final concentration of ~0.1 mg/mL. Incubate at 60°C.
-
-
Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a suitable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Evaluation: Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks. Significant degradation, especially under acidic and basic conditions, confirms hydrolytic liability.
Predicted Hydrolytic Degradation Pathway
Caption: Predicted hydrolytic degradation pathway.
FAQ 2: I'm observing new impurities when handling samples on the benchtop. What precautions should I take?
Answer: This issue often points towards photolytic degradation. The bromophenyl group in the molecule is a chromophore that can absorb ultraviolet (UV) light, leading to the formation of degradation products. This is a common issue for aryl halide derivatives.[2] The energy from the light can cause cleavage of the carbon-bromine bond or other radical-mediated reactions.
To mitigate this, always handle the compound and its solutions in amber glassware or vials wrapped in aluminum foil to protect them from light. Minimize exposure to direct sunlight and strong laboratory lighting.
Protocol: Confirmatory Photostability Study (as per ICH Q1B)
-
Sample Preparation: Prepare samples of the drug substance (solid) and in a relevant solvent (e.g., water/acetonitrile). Prepare a dark control sample wrapped completely in aluminum foil.
-
Exposure: Place the samples and the dark control in a validated photostability chamber. The chamber should provide a controlled light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze the light-exposed sample and the dark control sample by a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms. The appearance of new peaks or a significant loss of the parent compound in the light-exposed sample, but not in the dark control, confirms photosensitivity.
FAQ 3: How do I develop a reliable analytical method to track the stability of this compound?
Answer: For stability tracking, you must develop and validate a stability-indicating analytical method (SIAM) .[3] A SIAM is a quantitative analytical procedure that can detect changes in the properties of the drug substance over time. Its key feature is specificity: the ability to accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[3]
The cornerstone of developing a SIAM is performing comprehensive forced degradation (stress testing) studies.[1][4] The goal is to intentionally degrade the compound under a variety of harsh conditions to generate potential degradation products. The analytical method is then developed to ensure all these degradants are separated from the parent peak and from each other.
Workflow: Development of a Stability-Indicating Method
Caption: Workflow for developing a stability-indicating analytical method.
Recommended Forced Degradation Conditions
The objective is to achieve 5-20% degradation of the drug substance. Conditions may need to be adjusted based on the molecule's reactivity.
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl at RT to 80°C | 2 - 72 hours | To identify acid-labile products (e.g., lactam hydrolysis).[2] |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH at RT | 30 mins - 24 hours | To identify base-labile products (e.g., rapid lactam hydrolysis).[2] |
| Oxidation | 3% - 30% H₂O₂ at RT | 2 - 48 hours | To identify potential oxidation products.[2] |
| Thermal | 60°C - 80°C (in solution and as solid) | 1 - 7 days | To assess intrinsic thermal stability.[5] |
| Photolytic | ICH Q1B compliant chamber | Per guideline | To identify photogradants.[5] |
Summary of Recommendations
| Issue | Potential Cause | Recommended Action |
| Loss of Purity in Solution | Hydrolytic Degradation | Perform forced hydrolysis study; control pH of solutions. |
| Degradation on Benchtop | Photolytic Degradation | Use amber vials; protect from light. Conduct photostability study. |
| Need for Stability Method | Method lacks specificity | Develop a stability-indicating method via forced degradation studies. |
| General Storage | Improper Conditions | Store solid at room temperature, sealed, in a dry, dark place.[6] |
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively diagnose and mitigate stability issues, ensuring the integrity of their experimental data and accelerating the drug development process.
References
-
Biosciences Biotechnology Research Asia. (2022-11-08). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
- Google Patents. (n.d.).
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PharmaCircle. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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MedCrave online. (2016-12-14). Forced Degradation Studies. [Link]
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Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
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Li, X. (2023-06-22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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Royal Society of Chemistry. (2022-10-31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
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ResearchGate. (2025-08-05). The role of forced degradation studies in stability indicating HPLC method development. [Link]
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PubMed Central (PMC). (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
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001CHEMICAL. (n.d.). CAS No. 769944-71-0, this compound. [Link]
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SlideShare. (n.d.). Analytical methods. [Link]
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ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. [Link]
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PubChem. (n.d.). 3-[(4-Bromophenyl)hydrazinylidene]piperidin-2-one. [Link]
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ResearchGate. (n.d.). piperidone analogs: synthesis and their diverse biological applications. [Link]
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PubMed Central (PMC). (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. [Link]
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PubChemLite. (n.d.). This compound (C11H12BrNO). [Link]
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PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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ScienceDirect. (n.d.). Forced degradation and impurity profiling. [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
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PubChem. (n.d.). (3R)-3-(4-bromophenyl)piperidine. [Link]
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PubMed Central (PMC). (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. [Link]
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Springer. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]
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ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature. [Link]
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PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]
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MDPI. (n.d.). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
-
MDPI. (2023-01-12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
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Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. [Link]
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PubMed. (n.d.). Study of the degradation of the herbicides 2,4-D and MCPA at different depths in contaminated agricultural soil. [Link]
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PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]
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How to resolve impurities in 3-(4-Bromophenyl)piperidin-2-one samples
Welcome to the technical support guide for 3-(4-Bromophenyl)piperidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists to effectively identify, troubleshoot, and resolve purity issues encountered with this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Troubleshooting Guide: Resolving Common Purity Issues
This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the problem.
Issue 1: My sample purity is lower than expected when analyzed by HPLC.
Potential Causes:
-
Presence of unreacted starting materials or synthetic byproducts.
-
Degradation of the sample due to improper handling or storage (hydrolysis, oxidation).
-
Contamination from solvents or equipment.
Troubleshooting Workflow:
Step-by-Step Resolution:
-
Characterize the Impurities:
-
LC-MS Analysis: The most direct method to determine the molecular weight of the impurities. This is critical for distinguishing between starting materials, hydrolysis products, or over-brominated species.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of the impure sample. Look for signals that do not correspond to the product structure. For example, the hydrolysis product will show a characteristic broad singlet for the carboxylic acid proton and a downfield shift for the alpha-protons.[1][2][3]
-
-
Identify the Source (Refer to Table 1):
-
Based on the MW and NMR data, compare the findings against the list of common impurities. The presence of a species with a mass of (M+18) strongly suggests hydrolysis. A mass of (M+78/80) points to an additional bromine atom.
-
-
Select a Purification Strategy:
Issue 2: My solid sample has a yellow or brown discoloration.
Potential Causes:
-
Oxidation: The piperidinone ring can be susceptible to oxidation, forming colored byproducts.[7][8] This is often accelerated by exposure to air and light over time.
-
Residual Bromine: If the synthesis involved elemental bromine, trace amounts might remain, causing a yellow/brown color.[9]
Step-by-Step Resolution:
-
Initial Wash: Dissolve the sample in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic solution with a 5% aqueous solution of sodium thiosulfate. This will quench any residual bromine.
-
Activated Carbon Treatment: After the wash, add a small amount (1-2% by weight) of activated carbon to the solution. Gently heat and stir for 15-20 minutes. The carbon will adsorb many colored impurities.
-
Filtration and Purification: Filter the solution through a pad of Celite® to remove the activated carbon. The resulting solution can then be concentrated and purified further by recrystallization or column chromatography as needed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
The impurity profile is highly dependent on the synthetic route. However, common impurities fall into several classes:
-
Process-Related Impurities: These originate from the synthesis itself.[10]
-
Unreacted Starting Materials: Depends on the specific synthesis, but could include precursors to the piperidinone ring.[11][12]
-
Over-brominated Species: Formation of 3-(2,4-dibromophenyl)piperidin-2-one or similar is possible if bromination conditions are too harsh.[13]
-
Isomeric Impurities: If the starting material was not purely para-substituted, ortho- or meta-bromophenyl isomers may be present.
-
-
Degradation Products: These form during work-up, purification, or storage.
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Room temperature is generally acceptable for short-term storage.[18] For long-term stability, storage at 2-8°C is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from moisture and light.
Q3: Which analytical techniques are best for assessing the purity of my sample?
A combination of techniques provides the most comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.[13][19]
-
Nuclear Magnetic Resonance (NMR): Essential for confirming the structure of the main component and identifying the structures of any significant impurities (>1%).
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and impurities, often coupled with LC (LC-MS).[1][3]
Data & Protocols
Table 1: Common Impurities and Identification Methods
| Impurity Name | Structure | Potential Source | Identification Method (Expected Observation) |
| Unreacted Starting Material | Varies | Incomplete reaction | LC-MS: Peak with MW of starting material. |
| 5-amino-3-(4-bromophenyl)pentanoic acid | C₁₁H₁₄BrNO₂ | Hydrolysis of lactam ring | LC-MS: Peak at M+18 (272.14 g/mol ). ¹H NMR: Disappearance of NH proton, appearance of broad COOH proton. |
| 3-(2,4-Dibromophenyl)piperidin-2-one | C₁₁H₁₁Br₂NO | Over-bromination | LC-MS: Peak at M+78/80 (isotopic pattern for 2 Br atoms, ~333.03 g/mol ). ¹H NMR: More complex aromatic signals. |
| Oxidation Product | Varies | Air/light exposure | HPLC: Appearance of new, often broader peaks. Visual: Sample discoloration (yellow/brown). |
Protocol 1: Standard Recrystallization Procedure
Causality: This protocol works by exploiting the difference in solubility of the desired compound and its impurities in a given solvent system at different temperatures. The desired compound should be highly soluble at high temperatures and poorly soluble at room temperature, while impurities remain in solution.
-
Solvent Screening: In small test tubes, test the solubility of your impure sample (~10 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated carbon and boil for 2-5 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel). Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
Causality: This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[4][5] Less polar compounds travel down the column faster, while more polar compounds (like the hydrolysis product) are retained longer on the silica.
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Test solvent mixtures (e.g., hexane/ethyl acetate or DCM/methanol). The ideal system gives the desired compound an Rf value of ~0.3-0.4 and good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin running the eluent through the column, applying positive pressure (flash chromatography). Start with a less polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute more polar compounds.
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
References
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Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society. [Link]
-
Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Comparative kinetic analysis of oxidation reactions of Piperidone derivatives by Mn(III), Mn(IV), and Mn(VII) in acidic media. Research Square. [Link]
-
Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]
-
Comparative kinetic analysis of oxidation reactions of Piperidone derivatives by Mn(III), Mn(IV), and Mn(VII) in acidic media. ResearchGate. [Link]
-
Oxidation of 2-substituted pyrrolidines and piperidines as nicotine analogues. Zeitschrift für Naturforschung B. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. [Link]
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Recent advances in the synthesis of piperidones and piperidines. Arkivoc. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. [Link]
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Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
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Column Chromatography Theory. Chemistry Online @ UTSC. [Link]
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This compound. 001CHEMICAL. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
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-
column chromatography & purification of organic compounds. YouTube. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
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3-[(4-Bromophenyl)hydrazinylidene]piperidin-2-one. PubChem. [Link]
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Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]
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Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
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-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
-
Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Bath. [Link]
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A novel synthesis of 1-aryl-3-piperidone derivatives. PMC - NIH. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Applied Chemistry. [Link]
-
Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
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A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]
-
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Journal of Applicable Chemistry. [Link]
- 1,3,4-Trisubstituted-4-arylpiperidines and their preparation.
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Technical Support Center: Recrystallization Methods for 3-(4-Bromophenyl)piperidin-2-one
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-(4-Bromophenyl)piperidin-2-one via recrystallization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid compound. For an active pharmaceutical ingredient (API) intermediate like this compound, achieving high purity is essential for subsequent synthetic steps and for ensuring the safety and efficacy of the final drug product. The process relies on the principle of differential solubility: the target compound and its impurities have different solubilities in a given solvent at different temperatures.[1] An ideal recrystallization dissolves the compound in a hot solvent and allows it to form pure crystals upon cooling, while impurities either remain in the solution or are removed via hot filtration.[2]
Q2: How do I choose the best solvent for recrystallizing this compound?
The selection of an appropriate solvent is the most critical step for successful recrystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or ice-bath temperatures.[1][2]
Molecular Structure Analysis: this compound possesses a moderately polar lactam ring and a less polar bromophenyl group. This dual nature suggests that solvents of intermediate polarity, or a mixed-solvent system, will be most effective. A rule of thumb is that solvents containing functional groups similar to the compound are often good solubilizers.[3][4]
Recommended Starting Solvents for Screening:
-
Single Solvents: Alcohols (Ethanol, Methanol, Isopropanol), Ethyl Acetate, Acetonitrile.[5][6]
-
Mixed-Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble).[5] Common pairs include:
Q3: What is the difference between a single-solvent and a mixed-solvent recrystallization?
A single-solvent recrystallization is the simpler method, where the crude solid is dissolved in a minimal amount of a single hot solvent and then cooled to induce crystallization.[2] This is preferred when a solvent with a steep solubility-temperature curve for the compound can be identified.
A mixed-solvent (or two-solvent) recrystallization is employed when no single solvent provides the ideal solubility profile.[5] In this technique, the compound is first dissolved in a "good" solvent at its boiling point. A "poor" solvent (also called an anti-solvent), in which the compound is insoluble but which is miscible with the first solvent, is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2]
Q4: How much solvent should I use?
Using the minimum amount of hot solvent necessary to fully dissolve the crude product is crucial.[5] Adding too much solvent is the most common reason for poor or no crystal formation, as the solution may not become saturated upon cooling, leading to significant product loss in the mother liquor.[8][9] It is best to add the hot solvent portion-wise to the crude solid until complete dissolution is achieved.[2]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Problem: My compound will not dissolve, even in the boiling solvent.
-
Possible Cause 1: Insoluble Impurities. Your crude material may contain impurities that are insoluble in the chosen solvent.
-
Solution: If a significant portion of your compound has dissolved but some particulate matter remains, this indicates insoluble impurities. Perform a hot gravity filtration to remove them.[10] Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystallization of your product.[10]
-
-
Possible Cause 2: Incorrect Solvent Choice. The solvent may simply be a poor choice for your compound.
-
Solution: Re-evaluate your solvent selection. The compound has a low solubility in both hot and cold solvent, which is not suitable for recrystallization.[1] Refer to the solvent screening protocol below and select a new solvent or solvent system.
-
Problem: No crystals are forming after the solution has cooled.
This is a common issue often caused by supersaturation or using too much solvent.[8]
-
Possible Cause 1: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature, and crystal nucleation has not initiated.[8]
-
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges created can provide nucleation sites for crystal growth.[1]
-
Solution 2: Add a Seed Crystal. If available, add a tiny crystal of pure this compound to the solution. This provides a template for further crystal formation.[1][9]
-
Solution 3: Further Cooling. If crystals have not formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[10]
-
-
Possible Cause 2: Excessive Solvent. The concentration of the compound is too low to reach saturation upon cooling.
Caption: Troubleshooting workflow for failure of crystal formation.
Problem: My compound has "oiled out" instead of crystallizing.
Oiling out occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.[10] Highly impure compounds are also more prone to this issue.[8]
-
Solution 1: Re-dissolve and Cool Slowly. Heat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent.[8] Then, allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels instead of directly on the benchtop to slow the cooling rate.[9]
-
Solution 2: Adjust Solvent Polarity. For mixed-solvent systems, the polarity change upon cooling might be too drastic. Try reheating the solution to dissolve the oil, add a bit more of the "good" solvent, and then allow it to cool slowly.[9]
Problem: The recrystallization yield is very low.
-
Possible Cause 1: Excessive Solvent Use. As mentioned, this is a primary cause of low recovery.[9]
-
Solution: Before discarding the mother liquor (the filtrate), test it for remaining product. Dip a glass stirring rod into the filtrate, remove it, and let the solvent evaporate. A significant solid residue indicates a substantial amount of your compound remains dissolved.[9] You can try to recover this by evaporating the solvent and performing a second recrystallization.
-
-
Possible Cause 2: Premature Crystallization. The compound may have crystallized in the funnel during hot filtration.
-
Solution: Ensure all glassware for hot filtration is pre-heated. Using a stemless or short-stemmed funnel can also help prevent clogging.[10]
-
-
Possible Cause 3: Washing with Room Temperature Solvent. Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities adhering to the crystal surfaces without dissolving the product itself.[1]
-
Problem: The recovered crystals are colored.
-
Possible Cause 1: The Compound Itself is Colored. Verify the expected appearance of pure this compound. Most pure organic compounds are white or off-white.[10]
-
Possible Cause 2: Colored Impurities. Highly conjugated impurities can impart color to the sample.
-
Solution: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.
-
Section 3: Experimental Protocols and Data
Protocol 1: Systematic Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, water, hexane) dropwise at room temperature, agitating after each drop. Note the solubility.
-
If the compound is insoluble at room temperature, heat the test tube carefully in a water bath.[5]
-
Observe if the compound dissolves completely when hot. An ideal single solvent will show poor solubility at room temperature but complete solubility when hot.[1]
-
Allow the tubes that showed complete dissolution upon heating to cool to room temperature, and then place them in an ice bath.
-
A solvent that produces a large quantity of crystalline solid upon cooling is a good candidate for a single-solvent recrystallization.[5]
-
If no single solvent is ideal, identify a "good" solvent (dissolves the compound at room temperature) and a "poor" solvent (does not dissolve the compound even when hot) that are miscible for a mixed-solvent system.
Caption: Decision workflow for selecting a recrystallization solvent.
Data Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds.[11] |
| Ethanol | 78 | High | A versatile and common choice for many organic compounds.[3][11] |
| Methanol | 65 | High | Similar to ethanol but more volatile.[11] |
| Acetonitrile | 82 | Medium-High | Can be effective for compounds with aromatic rings.[6] |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent.[11] |
| Dichloromethane | 40 | Medium-Low | Often used as the 'good' solvent in a mixed pair; very volatile.[6] |
| Toluene | 111 | Low | High boiling point can increase risk of oiling out.[3][11] |
| Hexane / Heptane | ~69 / ~98 | Very Low | Typically used as the 'poor' solvent (anti-solvent).[3][11] |
Protocol 2: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a stir bar and a few boiling chips. Heat the selected solvent in a separate beaker. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid is just dissolved.[2]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[10]
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a pre-warmed, clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[9][10] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]
-
Drying: Allow the crystals to dry completely, either by continuing to draw air through the funnel or by transferring them to a watch glass. Ensure the final product is free of solvent.
Section 4: References
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from unknown source. A general guide on recrystallization principles.
-
BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Retrieved from BenchChem website.
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Recrystallization - Wired Chemist. (n.d.). Retrieved from Wired Chemist website: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester Chemistry Department website: [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved from a general chemistry resource page on recrystallization techniques.
-
Reddit. (2015, February 28). Recrystallization question. r/chemhelp. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester Chemistry Department website.
-
McDonald, M. A., et al. (n.d.). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering.
-
Green chemistry vs other optimization criteria: Continuous reactive crystallization process to beta-lactam antibiotics. (n.d.). Conference Paper.
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
McDonald, M. A., et al. (n.d.). Continuous reactive crystallization of β-lactam antibiotics catalyzed by penicillin G acylase. Part I: Model development. ResearchGate.
-
Reactive crystallization of β-lactam antibiotics: Strategies to enhance productivity and purity of ampicillin. (2025, August 6). ResearchGate.
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
-
Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents. WO2001002357A2.
-
001CHEMICAL. (n.d.). CAS No. 769944-71-0, this compound. Retrieved from [Link]
-
EON Biotech. (n.d.). This compound – (769944-71-0). Retrieved from [Link]
-
Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents. CN112645902A.
-
Ramalingam, A. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
-
PubChem. (n.d.). (3R)-3-(4-bromophenyl)piperidine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. Retrieved from [Link]
-
PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018, December 11). European Patent Office. EP 3666757 A1.
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020, February 3). ACS Omega.
-
1,3,4-Trisubstituted-4-arylpiperidines and their preparation. (n.d.). Google Patents. US4081450A.
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Technical Support Center: Catalyst Selection for the Synthesis of 3-(4-Bromophenyl)piperidin-2-one Analogs
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted piperidin-2-one analogs, a core scaffold in many pharmaceutically active molecules.[1][2] The construction of the C-C bond at the 3-position, particularly for aryl substitution, presents unique catalytic challenges. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this specific transformation, moving beyond simple protocols to explain the causality behind experimental choices.
Core Synthetic Strategy: The Palladium-Catalyzed α-Arylation
The most direct and versatile method for synthesizing 3-aryl-piperidin-2-ones is the palladium-catalyzed α-arylation of the parent lactam. This reaction is a specialized form of the Buchwald-Hartwig cross-coupling, where a C(sp³)–C(sp²) bond is formed between the α-carbon of the lactam enolate and an aryl halide.[3][4] Success hinges on the precise selection of a synergistic combination of a palladium source, a phosphine ligand, and a suitable base.
Frequently Asked Questions (FAQs) on Catalyst System Selection
Q1: What is the most critical component of the catalyst system for this α-arylation?
A: The ligand. While the palladium source is important, the choice of the supporting ligand is the single most critical factor determining the success of the reaction.[5] The ligand is responsible for stabilizing the active Pd(0) species, facilitating the oxidative addition of the aryl bromide, and, most importantly, promoting the difficult reductive elimination step that forms the desired C-C bond.[6] For this transformation, which involves forming a bond to a C(sp³) center, bulky and electron-rich biaryl phosphine ligands are the undisputed state-of-the-art.[7][8]
Q2: How should I select the palladium source? Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?
A: While traditional sources like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used, we strongly recommend the use of modern, air-stable palladium precatalysts .[5][9]
-
Traditional Sources (Pd(OAc)₂, Pd₂(dba)₃): These require an in situ reduction to the active Pd(0) state, which can be inefficient and lead to variability in the concentration of the active catalyst.[8] This often results in inconsistent reaction outcomes and the need for higher catalyst loadings.
-
Palladium Precatalysts (e.g., Buchwald G3 or G4 Precatalysts): These are air- and moisture-stable complexes that rapidly and quantitatively generate the active LPd(0) catalyst upon exposure to the base in the reaction mixture.[9] This ensures a consistent and high concentration of the active species, leading to more reliable reactions, lower catalyst loadings, and often milder reaction conditions.[5][8]
Q3: Which specific class of ligand is best suited for coupling with a lactam enolate?
A: Bulky, electron-rich dialkylbiaryl phosphine ligands have demonstrated superior performance for this type of challenging coupling.[7][8] These ligands create a sterically hindered environment around the palladium center, which favors the reductive elimination step over competing side reactions like β-hydride elimination.[3]
| Ligand Class | Recommended Ligands | Key Advantages & Considerations |
| Dialkylbiaryl Phosphines | RuPhos, BrettPhos, t-BuXPhos | Industry Standard. Highly active for C(sp³)-C(sp²) coupling. Promotes fast reductive elimination, minimizing side reactions. Often allows for lower reaction temperatures.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Thermally very stable, making them suitable for high-temperature reactions.[10] However, biaryl phosphines are generally more effective for this specific lactam arylation. |
| Bidentate Phosphines | BINAP, Xantphos | Generally less effective for this transformation. The "bite angle" and flexibility are often not optimal for the key reductive elimination step from the C(sp³) center.[5][11] |
Q4: What is the role of the base, and how do I choose the correct one?
A: The base is crucial for generating the nucleophile. In this case, it deprotonates the piperidin-2-one at the α-position to form the reactive enolate. A strong, non-nucleophilic base is required.
-
Recommended Bases: Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) are the most effective choices.[7] LiHMDS is particularly useful for generating the lithium enolate, which can be highly reactive.
-
Weaker Bases: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally ineffective for deprotonating the lactam and will result in no reaction.[7] These are more suited for Suzuki-type couplings.[10]
-
Stoichiometry: The base is used in stoichiometric excess (typically 1.5-2.0 equivalents) to ensure complete enolate formation.
Q5: What are the best practices for solvent and temperature optimization?
A: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[7]
-
Recommended Solvents: Aprotic ethereal or aromatic solvents are preferred. Dioxane and Toluene are the most common and effective solvents for these reactions.[8] Tetrahydrofuran (THF) can also be used.
-
Temperature: The optimal temperature is a balance between achieving a sufficient reaction rate and preventing catalyst decomposition.[12] A typical starting point is 80-110 °C.[7][8] If catalyst decomposition (indicated by the formation of palladium black) is observed, the temperature should be lowered.[12]
Troubleshooting Guide for 3-Aryl-Piperidin-2-one Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen has deactivated the Pd(0) species.[7] 2. Inefficient Precatalyst Activation: The base is not strong enough or is of poor quality. 3. Impure Reagents: Trace impurities in the lactam, aryl halide, or solvent are poisoning the catalyst.[9] 4. Poor Solubility: One or more reagents are not soluble in the chosen solvent.[13] | 1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use a precatalyst for reliable activation.[5][9] 2. Use a high-purity, strong base like LiHMDS or NaOtBu.[7] 3. Purify all starting materials. Ensure solvents are anhydrous and degassed prior to use.[12] 4. Screen alternative solvents like dioxane or toluene, or consider a solvent mixture.[8] |
| Significant Side Product Formation | 1. Hydrodehalogenation: The aryl bromide is converted to the corresponding arene. This can be caused by catalyst decomposition or the presence of water.[3][7] 2. Homocoupling of Aryl Halide: Two molecules of the aryl halide couple together. 3. β-Hydride Elimination: A potential side reaction, though less common with lactam enolates.[3] | 1. Lower the reaction temperature. Use a slightly higher ligand-to-palladium ratio. Ensure all reagents and solvents are rigorously dried.[7] 2. This often points to an issue with the nucleophile generation. Ensure the base is added correctly and is active. A well-chosen ligand should favor cross-coupling.[12] 3. Use a bulky ligand like RuPhos or BrettPhos, which sterically disfavors this pathway.[3] |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Reaction Temperature is Too High: This is the most common cause.[12] 2. Insufficient Ligand: The Pd(0) intermediate is not adequately stabilized and aggregates.[9] 3. Reaction Run for Too Long: Prolonged heating can lead to gradual decomposition. | 1. Reduce the reaction temperature in 10 °C increments. 2. Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1). 3. Monitor the reaction by TLC or GC-MS and stop it upon completion (typically 4-24 hours).[12] |
| Reaction is Not Reproducible | 1. Atmospheric Contamination: Inconsistent exclusion of air and moisture. 2. Reagent Purity: Batch-to-batch variation in the purity of starting materials or base.[9] 3. Stirring Rate: In heterogeneous mixtures (especially with the base), the rate of agitation can significantly impact the reaction.[8] | 1. Standardize the procedure for setting up reactions under an inert atmosphere. 2. Use reagents from a reliable source and from the same batch for a series of experiments. 3. Ensure vigorous and consistent stirring for all reactions. |
Visualization of Key Processes
Caption: Generalized catalytic cycle for the Pd-catalyzed α-arylation of piperidin-2-one.
Caption: A logical workflow for troubleshooting failed α-arylation reactions.
Representative Experimental Protocol: α-Arylation of Piperidin-2-one
This protocol is a general guideline. Specific quantities and reaction times should be optimized for each unique substrate.
Materials:
-
Piperidin-2-one (1.0 mmol, 1.0 equiv)
-
1-Bromo-4-iodobenzene (1.1 mmol, 1.1 equiv)
-
BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
BrettPhos Ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed Toluene (10 mL, to make a 0.1 M solution)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the piperidin-2-one, 1-bromo-4-iodobenzene, BrettPhos Pd G3 precatalyst, extra BrettPhos ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-(4-bromophenyl)piperidin-2-one.
References
- Benchchem. (n.d.). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
Yang, K., et al. (2020). Ligands for Copper-Catalyzed C−N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. The Journal of Organic Chemistry, 85(15), 9925–9936. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li Group. Retrieved from [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]
- Benchchem. (n.d.). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Yadykov, M. I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8375. Retrieved from [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. Retrieved from [Link]
-
Al-Masri, O. A., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 21(10), 1339. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Base Effect on the Palladium Catalyzed α-Arylation of N Benzyl2-Piperidinones. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 3-(4-Bromophenyl)piperidin-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-(4-Bromophenyl)piperidin-2-one in experimental assays. As a Senior Application Scientist, this guide synthesizes fundamental chemical principles with practical, field-proven strategies to ensure the reliability and reproducibility of your experimental results.
Understanding the Challenge: Physicochemical Profile
A key predictor of solubility is the octanol-water partition coefficient (LogP), which indicates the lipophilicity of a compound. A higher LogP value corresponds to lower aqueous solubility. Additionally, the dissociation constant (pKa) helps us understand how pH can influence solubility for ionizable compounds.
Based on its structure—a brominated phenyl ring (hydrophobic) and a piperidin-2-one (polar lactam) moiety—we can anticipate a relatively high LogP. Online prediction tools can provide estimated values to inform our approach. For instance, various cheminformatics platforms are available for such predictions[1][2][3][4][5].
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling of this compound.
Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?
A1: The most common and effective initial step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of compounds[6]. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted to your final working concentration in the aqueous buffer.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. Why is this happening and what can I do?
A2: This phenomenon, often called "crashing out," occurs when the highly soluble compound in the organic solvent is rapidly introduced into the aqueous buffer where its solubility is low[1][2]. To mitigate this, add the DMSO stock to the aqueous buffer dropwise while gently vortexing or stirring[2]. It is also crucial to perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium. This minimizes the local concentration of the compound as it enters the aqueous phase.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: High concentrations of DMSO can be toxic to cells and interfere with assay components. It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally at or below 0.1%[1]. Always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration as your test wells, to account for any solvent effects.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used. However, their compatibility with your specific assay must be verified, as they can also exhibit cytotoxicity or interfere with assay components. For many cell-based assays, ethanol and methanol have been shown to have lower cytotoxicity compared to Tween surfactants at higher concentrations[6][7].
In-Depth Troubleshooting Guides
If the initial troubleshooting steps in the FAQs are insufficient, the following detailed guides provide a systematic approach to overcoming the poor solubility of this compound.
Guide 1: Optimizing Your Solubilization Strategy
This guide will walk you through a decision-making process to select the most appropriate solubilization method for your specific assay.
Before attempting various solubilization methods, it is important to systematically characterize the solubility issue.
-
Observation: Note the exact conditions under which precipitation occurs (e.g., upon initial dilution, after incubation at 37°C, over time).
-
Concentration Dependence: Determine the highest concentration of this compound that remains in solution in your final assay buffer with a minimal amount of co-solvent.
If DMSO alone is not sufficient, a systematic approach to testing co-solvents and solubility enhancers is recommended. The following table outlines common options, their mechanisms of action, and typical working concentrations.
| Solubilizing Agent | Mechanism of Action | Typical Final Concentration in Assay | Considerations |
| Co-solvents (e.g., PEG 400, Ethanol) | Reduces the polarity of the aqueous solvent. | 1-5% | Can have biological effects; requires vehicle controls. |
| Surfactants (e.g., Tween® 20, Pluronic® F-68) | Forms micelles that encapsulate the hydrophobic compound. | 0.01-0.1% | Can interfere with protein assays and membrane integrity. Tween® 20 is a common non-ionic surfactant used in immunoassays.[8][9] |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes with the hydrophobic molecule, increasing its apparent water solubility. | 1-10 mM | Can sometimes extract cholesterol from cell membranes; requires careful validation. |
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming (37°C) or brief sonication can aid dissolution.
-
Prepare a series of your aqueous assay buffer containing different solubilizing agents. For example:
-
Buffer + 1% PEG 400
-
Buffer + 0.1% Tween® 20
-
Buffer + 5 mM HP-β-CD
-
-
Serially dilute the DMSO stock into each of the prepared buffers.
-
Visually inspect for precipitation immediately and after a period that mimics your assay incubation time.
-
If the solution remains clear, proceed with your assay, ensuring to include the appropriate vehicle controls.
Guide 2: Experimental Workflow for Preparing Working Solutions
The following diagram illustrates a robust workflow for preparing your working solutions to minimize the risk of precipitation.
References
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 7, 2026, from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 7, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved January 7, 2026, from [Link]
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Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved January 7, 2026, from [Link]
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Molinspiration Cheminformatics. (n.d.). Molinspiration Cheminformatics. Retrieved January 7, 2026, from [Link]
-
SERVA Electrophoresis GmbH. (n.d.). TWEEN® 20. Retrieved January 7, 2026, from [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
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Preventing debromination during 3-(4-Bromophenyl)piperidin-2-one reactions
A Guide for Researchers on Preventing Debromination Side Reactions
Welcome to the technical support center for chemists working with 3-(4-Bromophenyl)piperidin-2-one. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and prevent one of the most common and frustrating side reactions involving this substrate: unwanted debromination.
Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions for successful, high-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Br bond in this compound so susceptible to cleavage?
The susceptibility of the C(sp²)–Br bond to cleavage, often called hydrodebromination or protodebromination, is a known issue for many aryl bromides, especially during transition-metal-catalyzed reactions.[1][2] The primary reason lies in the reaction mechanisms themselves. In catalytic cycles, particularly those involving palladium, intermediates are formed where the aryl group is bound to the metal center. These intermediates can be vulnerable to cleavage through several pathways before the desired bond formation can occur. Factors like high reaction temperatures, the presence of strong bases, and certain solvents can exacerbate this issue.[3]
Q2: Which reaction types are most notorious for causing debromination with this substrate?
While debromination can occur under various conditions, it is most frequently observed in palladium-catalyzed cross-coupling reactions . These include, but are not limited to:
-
Suzuki-Miyaura Coupling: A widely used C-C bond-forming reaction that is often plagued by protodeboronation of the boronic acid partner and protodebromination of the aryl halide.[1][4]
-
Buchwald-Hartwig Amination: This C-N bond-forming reaction can also suffer from a competing hydrodehalogenation pathway, which is a significant side reaction.[5][6]
-
Heck and Sonogashira Couplings: These reactions, while powerful, also proceed through catalytic cycles with intermediates susceptible to debromination, especially under harsh conditions.[7]
Reactions involving strong bases or nucleophiles, even without a metal catalyst, can also promote debromination under certain circumstances, such as elevated temperatures.[8]
Q3: What are the general strategies I can employ to minimize this unwanted side reaction?
At a high level, preventing debromination revolves around optimizing the competition between the desired productive reaction and the undesired C-Br cleavage. The key is to accelerate the rate-limiting step of the productive cycle (e.g., reductive elimination) so that it outpaces the debromination pathway.
General strategies include:
-
Careful selection of the catalyst system (metal and ligand).
-
Judicious choice of base and solvent.
-
Strict control over reaction temperature and time.
-
Ensuring high purity of all reagents and maintaining an inert atmosphere.
The following troubleshooting sections will delve into the specific, actionable details for each of these strategies.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides direct answers and protocols for specific issues encountered during palladium-catalyzed reactions, the most common context for debromination of this compound.
Scenario 1: "My Suzuki coupling is yielding significant amounts of the debrominated starting material, 3-phenylpiperidin-2-one. What should I do?"
This is a classic problem where the protodebromination side reaction is winning. This typically occurs at the Ar-Pd(II)-X intermediate stage of the catalytic cycle.
Visualizing the Problem: Desired vs. Undesired Pathways
Caption: Competing pathways in a Suzuki coupling reaction.
Troubleshooting & Optimization Table
| Parameter | Condition to AVOID | Recommended Condition & Protocol | Scientific Rationale |
| Ligand | Weakly donating or sterically unhindered ligands (e.g., PPh₃). | Use electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos.[9] A typical loading is 1.5-2.5 mol % ligand relative to the Pd catalyst. | Bulky, electron-donating ligands accelerate the rate-limiting reductive elimination step, which forms the desired C-C bond.[10] This helps the productive pathway outcompete the debromination pathway. |
| Base | Strong, poorly soluble bases (e.g., NaOH, KOH) or alkoxides (NaOtBu) at high temperatures. | Use a weaker, non-nucleophilic base like K₃PO₄ or K₂CO₃ .[11][12] Powdered, anhydrous bases are often superior. | Strong bases can promote protonolysis of the boronic acid (protodeboronation) and can also act as a source for hydrodebromination.[1] Weaker phosphate or carbonate bases are effective at promoting transmetalation without causing as many side reactions. |
| Solvent | Protic solvents like methanol or ethanol if a strong base is used. | Use aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 ratio) to help dissolve the base.[12][13] | Aprotic solvents minimize the availability of protons that can participate in the protodebromination of the Ar-Pd intermediate. The added water aids in the activation of the boronic acid for transmetalation.[14] |
| Temperature | High temperatures (>100 °C) for extended periods. | Run the reaction at the lowest temperature that provides a reasonable rate (start at 60-80 °C) and monitor by TLC/LCMS to avoid prolonged heating after completion. | Debromination pathways often have a higher activation energy than the desired coupling.[3] Lowering the temperature disproportionately slows the undesired reaction. |
| Catalyst | Using Pd(OAc)₂ or Pd₂(dba)₃ without sufficient ligand. | Use a pre-formed catalyst (e.g., XPhos Pd G3) or ensure a proper Pd:Ligand ratio (typically 1:2) is used when generating the catalyst in situ. | Incomplete formation of the active Pd(0)-Ligand complex can lead to palladium black precipitation and alternative catalytic cycles that favor side reactions.[3] |
Scenario 2: "I'm performing a Buchwald-Hartwig amination on the piperidinone nitrogen, but I'm losing the bromine on the phenyl ring."
This indicates that the conditions required for C-N coupling are inadvertently causing C-Br cleavage. This is a common issue, especially when using strong bases like sodium tert-butoxide (NaOtBu).[3][5]
Visualizing the Troubleshooting Flow
Caption: Decision workflow for troubleshooting debromination.
Recommended Protocol for a Robust N-Arylation
For reactions on the piperidinone ring itself, such as N-alkylation or N-arylation, the primary concern is the stability of the aryl bromide to the basic conditions required to deprotonate the lactam nitrogen.[15][16]
Objective: To perform an N-arylation (e.g., with a second aryl halide) while preserving the 4-bromophenyl moiety.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under Argon, add this compound (1.0 equiv), the desired aryl halide coupling partner (1.1 equiv), a bulky biarylphosphine ligand such as BrettPhos or RuPhos (2-4 mol %), and Pd₂(dba)₃ (1-2 mol %).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 equiv). Rationale: Cs₂CO₃ is a strong enough base for this transformation but is generally milder and less prone to causing debromination than NaOtBu.[17]
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS every 1-2 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography.
This protocol prioritizes a milder base and a modern catalyst system known to promote rapid C-N bond formation, thereby minimizing the time the substrate is exposed to conditions that could cause C-Br cleavage.[6]
References
-
Mechanistic studies on the protodeboronation. ResearchGate. [Link]
-
Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. PubMed. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health (PMC). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reductions of aryl bromides in water at room temperature. National Institutes of Health (PMC). [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Chemistry Department. [Link]
-
Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]
-
A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. ResearchGate. [Link]
-
BH amination side products and purification. Reddit. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Influence of phosphine (pincer) ligands on the transition metal hydrides reactivity. ResearchGate. [Link]
-
Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (hetero)Aryl Electrophiles. ResearchGate. [Link]
-
Phosphine Ligands as Protecting Groups for 3d Complexes in Oxidation by O2. ResearchGate. [Link]
-
Solvent effect on the debromination/dehydrobromination of bromo-damascone. Anhui Normal University. [Link]
-
Common sources of mistake in organic synthesis. Reddit. [Link]
-
3,5-Dibromo-2-pyrone. Organic Syntheses. [Link]
-
Base-promoted efficient transformation of aryl methylene bromides and DMSO to vinyl sulfoxides. ResearchGate. [Link]
-
Debromination using solvents and organic reagents. ResearchGate. [Link]
-
Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Universität Regensburg. [Link]
-
Bromal. Organic Syntheses. [Link]
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Validation & Comparative
A Comparative In Vitro Analysis of 3-(4-Bromophenyl)piperidin-2-one and Other Piperidinone Analogs
The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide provides a detailed comparative analysis of the in vitro activity of 3-(4-Bromophenyl)piperidin-2-one against other notable piperidinone derivatives. By examining experimental data from cytotoxicity and antimicrobial assays, we aim to elucidate the structure-activity relationships that govern the biological effects of this class of compounds, offering valuable insights for researchers and drug development professionals.
Introduction to the Piperidinone Scaffold
Piperidinones are heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological properties.[2] The ability to readily modify the piperidinone ring at various positions allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective agents. This guide will focus on the in vitro activities of 3-aryl substituted piperidin-2-ones, with a particular emphasis on this compound, and compare its performance with other analogs.
Comparative In Vitro Cytotoxicity
The cytotoxic potential of piperidinone derivatives is a key area of investigation for the development of novel anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of chemical compounds. The assay measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
While specific cytotoxic data for this compound is not extensively available in the public domain, studies on structurally similar 3,5-bis(benzylidene)piperidin-4-ones have demonstrated potent, tumor-selective cytotoxicity.[4][5] For instance, certain derivatives have shown submicromolar CC50 values against various cancer cell lines.[4]
To provide a comparative framework, the following table summarizes the reported cytotoxic activities (IC50 values) of various piperidinone derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Reference Piperidinones | |||
| 3,5-bis(benzylidene)piperidin-4-one derivative | HSC-2, HSC-4, HL-60 | Submicromolar | [4] |
| Dimeric 3,5-bis(benzylidene)-4-piperidone (Compound 3g) | HGF, HPC, HPLF | 0.19 | [6] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (17e) | HepG2 | 0.139 (µg/mL) | [7] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (17a) | HepG2 | 0.141 (µg/mL) | [7] |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one (VIb-d) | HeLa | 10.64 - 33.62 | [3] |
Note: The lack of direct, publicly available IC50 values for this compound necessitates a comparative analysis based on structurally related compounds. The data presented for other piperidinones highlights the potential of this scaffold in cancer research.
Comparative In Vitro Antimicrobial Activity
Piperidinone derivatives have also been investigated for their antimicrobial properties.[8] The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
A study on N-[4-bromo-n-butyl]-2-piperidinone, a structurally related compound, demonstrated its biological efficacy against pathogenic microorganisms.[9] This suggests that the presence of a brominated alkyl chain on the piperidinone nitrogen contributes to its antimicrobial properties. The proposed mechanism involves the disruption of the bacterial membrane due to the interaction of the electron-rich groups (Br, N, O) with the negatively charged bacterial surface molecules, leading to cell death.
The following table summarizes the antimicrobial activity of various piperidinone derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Reference Piperidinones | |||
| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazones | S. aureus, E. coli, B. subtilis, various fungi | Significant activity | [8] |
| N-(4-bromophenyl)furan-2-carboxamide derivative (3) | A. baumannii | Effective | [10] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | XDR S. typhi | 6.25 | [11] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of piperidinone compounds on a selected cancer cell line.
Materials:
-
Piperidinone compounds (including this compound and comparators)
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidinone compounds in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMEM with the same percentage of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The available data, although not specific to this compound, allows for the deduction of some preliminary structure-activity relationships for the broader class of 3-aryl piperidinones:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 3-aryl ring significantly influence cytotoxic activity. Electron-withdrawing groups, such as halogens (e.g., bromo, chloro) or trifluoromethyl, on the phenyl ring have been associated with enhanced anticancer activity in some series. [4]* N-Substitution: Modification of the piperidinone nitrogen with various substituents can modulate both cytotoxic and antimicrobial activities. For instance, the introduction of an acryloyl group at the N-1 position of 3,5-bis(benzylidene)piperidin-4-ones led to submicromolar CC50 values. [4]Similarly, an N-alkyl chain with a bromine atom has been linked to antimicrobial effects. [9]* Overall Molecular Architecture: The rigidity and conformation of the piperidinone ring and its substituents play a crucial role in receptor binding and biological activity. Dimerization of piperidinone units has also been explored as a strategy to enhance cytotoxicity. [6]
Conclusion
The piperidinone scaffold represents a promising framework for the development of novel therapeutic agents. While direct in vitro activity data for this compound remains to be fully elucidated in publicly accessible literature, comparative analysis of structurally related analogs reveals the significant potential of this compound class in both oncology and infectious disease research. The presence of the 4-bromophenyl moiety is a common feature in many biologically active molecules, often contributing to enhanced potency through favorable interactions with biological targets. Further in vitro screening of this compound against a panel of cancer cell lines and microbial strains is warranted to definitively establish its activity profile and to provide a solid foundation for future drug development efforts. The detailed protocols provided in this guide offer a standardized approach for such evaluations, ensuring data integrity and comparability across different studies.
References
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Contreras, L., Medina, S., Schiaffino Bustamante, A. Y., Borrego, E. A., Valenzuela, C. A., Das, U., Karki, S. S., Dimmock, J. R., & Aguilera, R. J. (2022). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. Cellular & Molecular Biology Letters, 27(1), 63. [Link]
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Al-Ostath, A. I., El-Gamal, M. I., Abdel-Maksoud, M. S., Yoo, K. H., Baek, D., & Oh, C. H. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Medicinal Chemistry, 14(10), 2005–2021. [Link]
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
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Basappa, Ananda, K., & Rangappa, K. S. (2012). piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmacy and Applied Sciences, 2(6), 145-154. [Link]
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Shakib, M. C., Zare, F., Bakherad, M., Keivanloo, A., & Doosti, R. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. Molecules, 29(12), 2795. [Link]
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Dimmock, J. R., Kandepu, N. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., Sudom, A. M., Chamankhah, M., Rose, P. A., Pass, E., Allen, T. M., Zello, G. A., Santos, C. L., De Clercq, E., Balzarini, J., & Stables, J. P. (1998). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Journal of Medicinal Chemistry, 41(7), 1014–1026. [Link]
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Shaw, A. Y., Shbair, M. K., Taha, M. O., & Ghattas, M. A. Y. (2022). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 27(21), 7247. [Link]
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Riaz, M., Aslam, M. S., Ul-Haq, Z., Ullah, M. Z., Al-Ghamdi, A. A., Al-Zahrani, A. A., & El-Ghorab, A. H. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(10), 1241. [Link]
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Al-Ostath, A. I., El-Gamal, M. I., Abdel-Maksoud, M. S., Yoo, K. H., Baek, D., & Oh, C. H. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Medicinal Chemistry, 14(10), 2005–2021. [Link]
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Kumar, A., Sharma, S., Chander, S., & Kumar, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 54. [Link]
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Imran, M., Ali, S., Khan, K. M., Al-Harrasi, A., Al-Rawahi, A., & Taha, Z. K. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. [Link]
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Tang, D., Li, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 11, 1243521. [Link]
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Dimmock, J. R., Vashisht, D., Das, U., Stables, J. P., Penthala, N. R., & Hamel, E. (2024). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. Molecules, 29(2), 332. [Link]
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Kumar, D., Kumar, N. M., & Shahar, Y. A. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Pharmacy Research, 5(8), 4152-4155. [Link]
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Hu, J., Zhou, Y., Zhang, J., Wang, J., Zhang, Y., & Li, J. (2022). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 27(19), 6649. [Link]
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A Comparative In-Silico Investigation: Docking Studies of 3-(4-Bromophenyl)piperidin-2-one Against High-Value Therapeutic Targets
This guide provides a comprehensive framework for conducting and comparing molecular docking studies of the synthetic compound 3-(4-Bromophenyl)piperidin-2-one against a curated selection of therapeutically relevant protein targets. The piperidine scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[1][2][3][4][5] This has led to considerable interest in novel piperidine derivatives as potential therapeutic agents.[6][7] This document serves as a detailed protocol and comparative analysis guide for researchers in computational drug discovery, medicinal chemistry, and molecular modeling. We will explore the rationale behind target selection, provide a step-by-step methodology for robust docking simulations, and establish a framework for the critical evaluation and comparison of the resulting data.
Introduction to this compound and the Rationale for Target Selection
This compound is a derivative of the piperidine heterocyclic ring system. While specific biological activity for this exact compound is not extensively documented in publicly available literature, the broader class of piperidine-containing molecules has demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurological disorders.[1][4][7] The presence of a bromophenyl group suggests potential for halogen bonding and other specific interactions within a protein binding pocket, making it an interesting candidate for computational screening.
Given the diverse activities of piperidine derivatives, a logical first step in characterizing this compound is to perform docking studies against a panel of validated protein targets implicated in diseases where such scaffolds have shown promise. This guide will focus on a comparative study against three such targets, each representing a distinct therapeutic area and binding site environment.
Selected Target Proteins for Comparative Docking:
-
Target A: Human Kinesin Eg5 (PDB ID: 2X7D): A motor protein essential for the formation of the bipolar mitotic spindle, making it a validated target for cancer chemotherapy.[8]
-
Target B: Dihydropteroate Synthase (DHPS) from Staphylococcus aureus: An enzyme crucial for folate biosynthesis in bacteria, representing a target for antibacterial agents. The validation of docking programs against this target has been previously demonstrated.[9]
-
Target C: Estrogen Receptor Alpha (ERα): A key protein in the development and progression of a majority of breast cancers, making it a primary target for endocrine therapies. Piperidine derivatives have been explored as ERα modulators.[7]
The following sections will detail the methodology to dock this compound against these targets and compare the outcomes to predict its most likely biological activity.
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a robust and reproducible workflow for preparing the ligand and protein structures, performing the docking simulations, and analyzing the results. This process is designed to be self-validating by incorporating steps for quality control and comparison against known binders where applicable.
Ligand and Protein Preparation
Accurate preparation of both the ligand and protein structures is critical for meaningful docking results. This involves ensuring correct protonation states, adding necessary charges, and removing any artifacts from the crystal structures.
Ligand Preparation (this compound):
-
Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or obtain it from a chemical database such as PubChem.
-
Convert to 3D and Optimize: Use a molecular modeling program like Avogadro or the tools within a docking suite to convert the 2D structure to 3D. Perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Prepare for Docking: Use the preparation scripts from the chosen docking software (e.g., prepare_ligand4.py in AutoDockTools) to assign Gasteiger charges and define the rotatable bonds. The output should be in the PDBQT file format for use with AutoDock Vina.
Protein Preparation (Targets A, B, and C):
-
Download Crystal Structures: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use PDB IDs: 2X7D (Kinesin Eg5), a representative DHPS structure, and an appropriate ERα structure.
-
Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[8] The co-crystallized ligand should be saved separately for later use in re-docking validation.
-
Add Hydrogens and Charges: Use a protein preparation utility (e.g., in AutoDockTools or Schrödinger Maestro) to add polar hydrogens and assign appropriate charges (e.g., Kollman charges).[8]
-
Generate PDBQT File: Convert the cleaned and prepared protein structure into the PDBQT format.
Docking Simulation Workflow
This workflow utilizes AutoDock Vina, a widely used and validated open-source docking program.[10][11]
Step-by-Step Docking Protocol:
-
Grid Box Generation: For each target protein, define a 3D grid box that encompasses the known binding site. If a co-crystallized ligand was present, center the grid box on the position of that ligand. A grid size of approximately 25 Å in each dimension is a good starting point.
-
Validation with Re-docking: Before docking the novel compound, perform a re-docking experiment with the co-crystallized ligand for each target. The docking is considered validated if the predicted binding pose has a root-mean-square deviation (RMSD) of less than 2.0 Å from the crystallographic pose.[9][12]
-
Docking of this compound: Dock the prepared this compound ligand into the defined grid box of each of the three target proteins. It is advisable to generate multiple binding poses (e.g., 10-20) for each docking run.
-
Analysis of Docking Results: For each target, analyze the output from AutoDock Vina. The primary metrics for initial comparison are the binding affinity (reported in kcal/mol) and the predicted binding poses.
Comparative Analysis of Docking Results
The core of this guide is the objective comparison of the docking results for this compound against the three selected targets. This comparison will be based on both quantitative and qualitative data.
Quantitative Comparison of Binding Affinity
The binding affinity scores predicted by the docking software provide a first-pass quantitative measure of how well the ligand might bind to each target. A lower (more negative) binding energy suggests a more favorable interaction.[13]
Table 1: Predicted Binding Affinities of this compound
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Known Ligand Re-docking RMSD (Å) |
| Human Kinesin Eg5 | 2X7D | [Enter Value from Simulation] | [Enter Value from Simulation] |
| S. aureus DHPS | [Enter PDB ID] | [Enter Value from Simulation] | [Enter Value from Simulation] |
| Estrogen Receptor α | [Enter PDB ID] | [Enter Value from Simulation] | [Enter Value from Simulation] |
This table should be populated with the results from the docking simulations.
Qualitative Comparison of Binding Poses and Interactions
While binding energy is a useful metric, a thorough analysis of the predicted binding poses and the specific molecular interactions is crucial for a meaningful comparison.[13] For the top-scoring pose in each target, visualize the docked complex using software like PyMOL or Discovery Studio and analyze the following:
-
Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and the protein.
-
Hydrophobic Interactions: Note any significant hydrophobic interactions between the bromophenyl or piperidine rings and nonpolar residues in the binding pocket.
-
Halogen Bonds: Specifically look for potential halogen bonds between the bromine atom and electron-rich atoms (like oxygen or nitrogen) in the protein backbone or side chains.
-
Comparison to Known Binders: Compare the binding mode of this compound to that of the known co-crystallized ligand. Does it occupy the same sub-pockets? Does it form similar key interactions?
A strong candidate for a particular target will not only have a favorable binding energy but also a binding pose that is stabilized by multiple, specific interactions with key residues in the active site.
Visualization of the Proposed Workflow
The following diagrams illustrate the key decision points and processes in this comparative docking study.
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A Senior Application Scientist's Guide to the Comparative Analgesic Activity of Piperidine Derivatives
Introduction: The Piperidine Scaffold - A Cornerstone in Analgesic Discovery
The quest for effective and safe pain management is a central challenge in medicine.[1] Within the vast landscape of medicinal chemistry, the piperidine ring stands out as a privileged scaffold, forming the structural core of numerous therapeutic agents.[2][3] Its significance in analgesia is deeply rooted in the structure of morphine, the archetypal opioid analgesic, where the piperidine moiety is essential for its activity.[4][5] This structural insight has spurred the development of a multitude of synthetic opioids, including pethidine and the highly potent fentanyl family, all of which feature the piperidine nucleus.[6][7]
The conformational flexibility of the piperidine ring allows for optimal interaction with various biological targets, most notably the μ-opioid receptor (MOR), a key player in the modulation of pain perception.[4][7] Consequently, extensive research has focused on synthesizing and evaluating novel piperidine derivatives to discover compounds with enhanced analgesic efficacy and improved side-effect profiles compared to existing opioids, which are often limited by issues of tolerance, dependence, and respiratory depression.[8][9]
This guide provides a comparative framework for researchers and drug development professionals to evaluate the analgesic activity of novel piperidine derivatives. We will delve into the causality behind the selection of standard preclinical models, provide detailed, self-validating experimental protocols, and present a comparative analysis of representative piperidine analogues. Our focus is on synthesizing technical accuracy with field-proven insights to empower researchers in their pursuit of next-generation analgesics.
Methodologies for Assessing Analgesic Activity: Choosing the Right Tool for the Question
The evaluation of analgesic activity in vivo relies on standardized models that measure an animal's response to a noxious stimulus. The choice of assay is critical as different tests elucidate different aspects of pain processing (e.g., peripheral vs. central, spinal vs. supraspinal). A multi-assay approach is therefore essential for a comprehensive pharmacological characterization.
Experimental Workflow: A Generalized Approach
The logical flow of an initial analgesic screening campaign is crucial for generating reliable and reproducible data. The following diagram illustrates a typical workflow, from animal acclimatization to data analysis.
Caption: Generalized workflow for in vivo analgesic activity screening.
Hot Plate Test (Supraspinal Analgesia)
This test measures the reaction time of an animal placed on a heated surface, typically by observing behaviors like paw licking or jumping.[10] It is considered a model of supraspinally mediated nociception, as the response requires higher-order brain processing.[11] It is particularly useful for evaluating centrally acting analgesics like opioids.[10]
Protocol: Hot Plate Test
-
Apparatus Setup: Set the hot plate apparatus to a constant temperature of 55 ± 1°C.[12]
-
Animal Habituation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.[13]
-
Baseline Measurement: Gently place each mouse on the hot plate, enclosed by a transparent glass cylinder, and start a stopwatch. Record the latency (in seconds) to the first sign of nociception (hind paw licking or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[12]
-
Grouping and Administration: Randomly divide animals into groups (e.g., vehicle control, standard drug like morphine, and test compound groups). Administer the compounds via the desired route (e.g., intraperitoneal).
-
Post-Treatment Measurement: At a predetermined time after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency as described in step 3.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick / Tail Immersion Test (Spinal Analgesia)
This assay measures the time it takes for an animal to withdraw its tail from a source of thermal pain, such as a focused beam of light or hot water.[14] The tail-flick is a spinal reflex, making this test ideal for assessing analgesics that act at the spinal cord level.[15]
Protocol: Tail-Flick Test
-
Apparatus Setup: Power on the tail-flick analgesia meter and set the intensity of the heat source. A cut-off time (e.g., 18 seconds) should be programmed to avoid tissue injury.[16]
-
Animal Habituation: Allow mice to habituate to the testing environment and gentle restraint for at least 15-20 minutes.[17]
-
Procedure: Lightly restrain the mouse, ensuring it is calm. Position the distal portion of its tail over the apparatus's light source/groove.[16]
-
Measurement: Activate the heat source and timer. The timer automatically stops when the mouse flicks its tail away from the beam.[16] Record this latency.
-
Testing Schedule: Perform baseline measurements before drug administration. After administration of the test compound, standard, or vehicle, repeat the latency measurements at set intervals (e.g., 30, 60, 90, 120 minutes).[4]
-
Data Analysis: An increase in the latency to flick the tail indicates an antinociceptive effect. Data can be analyzed similarly to the hot plate test (% MPE).
Acetic Acid-Induced Writhing Test (Peripheral/Visceral Analgesia)
This is a chemical-based model where the intraperitoneal injection of a dilute irritant like acetic acid induces a visceral pain response characterized by abdominal constrictions and stretching of the hind limbs ("writhing").[18][19] This test is highly sensitive for detecting both peripherally and centrally acting analgesics, particularly those that inhibit the production of inflammatory mediators like prostaglandins.[20][21]
Protocol: Acetic Acid-Induced Writhing Test
-
Animal Preparation: Weigh and randomly group the animals. Allow for a 30-40 minute acclimatization and absorption period after oral administration of the vehicle, standard (e.g., Diclofenac), or test compounds.[21]
-
Induction of Writhing: Inject 0.5-0.7% acetic acid solution intraperitoneally (typically 10 mL/kg body weight).[20][21]
-
Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber. After a short lag period (e.g., 5 minutes), count the total number of writhes over a defined period (e.g., 10-15 minutes).[19][20]
-
Data Analysis: The analgesic activity is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group. % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Mechanism of Action: The μ-Opioid Receptor Pathway
The primary mechanism for the analgesic action of most clinically relevant piperidine-based opioids is agonism at the μ-opioid receptor (MOR).[6][22] The MOR is a G-protein coupled receptor (GPCR) located throughout the central nervous system, particularly in regions involved in pain transmission such as the dorsal horn of the spinal cord.[6][23]
Activation of the MOR by a piperidine agonist initiates a cascade of intracellular events leading to a reduction in neuronal excitability and neurotransmitter release, ultimately inhibiting the transmission of pain signals.[22][23]
Caption: Signaling pathway of μ-opioid receptor activation by a piperidine agonist.
Comparative Analysis of Piperidine Derivatives
The analgesic efficacy of piperidine derivatives can vary dramatically based on the nature and position of substituents on the piperidine ring and its nitrogen atom.[24] Structure-activity relationship (SAR) studies have shown that factors like the presence of a phenyl group, substitutions at the 4-position, and the type of N-substituent are critical for potency and receptor selectivity.[1][24]
Below is a table summarizing representative data from studies evaluating different classes of piperidine derivatives, highlighting their comparative potency against standard analgesics.
| Compound Class | Specific Derivative | Assay | Dose | Analgesic Effect (% MPE or % Inhibition) | Comparison to Standard | Reference |
| 4-Piperidinopiperidine (PP) | PP1 | Tail Immersion | 50 mg/kg | ~80% MPE at 60 min | More potent and longer-lasting than Pethidine | [4] |
| 4-Amino Methylpiperidine (AMP) | AMP5 | Tail Immersion | 1 mg/kg | ~75% MPE at 60 min | Potent analgesia at a much lower dose than PP derivatives | [4] |
| 4-Amino Methylpiperidine (AMP) | HN58 | Writhing Test | 10 mg/kg | 100% Inhibition | Effect blocked by naloxone, confirming opioid mechanism | [5] |
| Alkyl Piperidine | Compound 1e | Tail Immersion | - | Highly significant analgesia at 60-90 min | More potent than the standard drug | [1] |
| 4-Phenylamidopiperidine | N/A | Hot Plate | ED50: 0.44 mg/kg | High Potency | Potency dependent on aralkyl substituent on piperidine nitrogen | [24] |
| Standard Opioid | Pethidine | Tail Immersion | 50 mg/kg | ~50% MPE at 60 min | Standard comparator | [4] |
| Standard NSAID | Diclofenac Na | Writhing Test | 10 mg/kg | Significant Inhibition | Standard comparator for peripherally acting analgesics | [21] |
Note: The values presented are illustrative and extracted from the referenced studies for comparative purposes. Direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
Key Insights from Comparative Data:
-
Potency varies widely: As seen with the AMP derivatives, minor structural modifications can lead to compounds that are highly potent at low doses.[4]
-
Duration of Action: Some novel derivatives, like PP1, not only show high potency but also a more sustained analgesic effect over time compared to standards like pethidine.[4]
-
Mechanism Confirmation: The use of an opioid antagonist like naloxone is a critical validation step to confirm that the observed analgesic effect is mediated through opioid receptors.[5]
-
SAR is Key: Studies consistently show that specific substitutions, such as a phenyl group at the para position or an aralkyl group on the piperidine nitrogen, are crucial for enhancing analgesic activity.[1][24]
Conclusion and Future Perspectives
The piperidine scaffold remains a highly fruitful starting point for the design of novel analgesic agents. The comparative data clearly demonstrate that synthetic derivatives can surpass the efficacy and duration of action of established drugs like pethidine. The strategic use of a suite of in vivo assays—hot plate, tail-flick, and writhing tests—is essential for building a comprehensive pharmacological profile, allowing researchers to distinguish between central, spinal, and peripheral mechanisms of action.
Future research should focus on designing ligands with improved selectivity for the μ-opioid receptor or on developing bifunctional ligands that interact with multiple targets (e.g., MOR agonists/DOR antagonists) to potentially separate analgesic effects from adverse side effects like tolerance and dependence.[9] In silico approaches, such as molecular docking, are increasingly being used alongside traditional synthesis and testing to predict binding affinities and guide the design of more potent and safer piperidine-based analgesics.[5][25] By integrating these modern and classical techniques, the field is well-positioned to develop the next generation of pain therapeutics.
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A Senior Application Scientist's Guide to Validating the Anti-Inflammatory Effects of Bromophenyl Piperidinone Derivatives
In the landscape of modern drug discovery, the quest for novel anti-inflammatory agents remains a paramount objective. Chronic inflammation underpins a multitude of debilitating conditions, from rheumatoid arthritis to neurodegenerative diseases.[1][2] Piperidine derivatives, a significant class of heterocyclic compounds, are cornerstones in pharmaceutical design, present in numerous approved drugs.[3][4][5] This guide focuses on a promising subclass: bromophenyl piperidinone derivatives, outlining a rigorous, multi-tiered approach to validate their anti-inflammatory potential and objectively compare their performance against established alternatives.
This document is structured to provide not just protocols, but the strategic rationale behind them, ensuring a self-validating and scientifically sound evaluation process for researchers, scientists, and drug development professionals.
The Mechanistic Hypothesis: Targeting Key Inflammatory Hubs
Before embarking on experimental validation, it is crucial to establish a plausible mechanism of action. The inflammatory cascade is a complex network of signaling pathways. Two of the most critical hubs that regulate the expression of pro-inflammatory mediators are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9] Upon stimulation by inflammatory triggers like bacterial lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes for cytokines (e.g., TNF-α, IL-6), enzymes (e.g., iNOS, COX-2), and other molecules that drive the inflammatory response.[9][10]
Our central hypothesis is that bromophenyl piperidinone derivatives exert their anti-inflammatory effects by modulating these core pathways, thereby suppressing the downstream production of inflammatory mediators.
Caption: Proposed mechanism of action for bromophenyl piperidinone derivatives.
The Experimental Validation Workflow: From In Vitro to In Vivo
A robust validation strategy follows a logical progression from cellular models to whole-organism systems. This approach allows for initial high-throughput screening and mechanistic studies in a controlled environment before moving to more complex and resource-intensive in vivo models.
Caption: A structured workflow for validating anti-inflammatory compounds.
Part 1: In Vitro Validation in Macrophage Models
The initial screening of anti-inflammatory activity is most efficiently performed in vitro. The murine macrophage cell line, RAW 264.7, is an industry-standard model because it reliably produces a robust inflammatory response upon stimulation with LPS.[11][12][13]
Key Experiment 1: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
Scientific Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in nitric oxide (NO) production.[13][14] NO is a key signaling molecule and mediator in the inflammatory process.[13] Measuring the inhibition of NO production is a primary indicator of a compound's anti-inflammatory potential.[1][12][13] We quantify NO indirectly by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[14][15]
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the old media and add fresh media containing various concentrations of the bromophenyl piperidinone derivative (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., Indomethacin, 10 µM). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the "unstimulated control" group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.
Key Experiment 2: Pro-inflammatory Cytokine Quantification (ELISA)
Scientific Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines released by macrophages during an inflammatory response.[11][16][17] Their overproduction is linked to the pathology of many inflammatory diseases. Quantifying the reduction of these cytokines provides direct evidence of a compound's ability to suppress the inflammatory signaling cascade.[12] Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurate and sensitive quantification of specific proteins in a complex mixture like cell supernatant.
Detailed Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.
-
ELISA Procedure:
-
Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for commercially available kits.
-
This typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples, adding a detection antibody, followed by a substrate solution.
-
-
Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines. Determine the percentage inhibition for each compound concentration.
Part 2: In Vivo Corroboration in an Acute Inflammation Model
Positive in vitro results must be confirmed in a living organism to account for complex physiological factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a highly reproducible and well-established assay for evaluating acute inflammation and is particularly effective for screening compounds with NSAID-like activity.[18][19][20]
Scientific Rationale: Subplantar injection of carrageenan, a polysaccharide, into a rodent's paw elicits a predictable, acute inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[18][19] This response is biphasic, involving the release of mediators like histamine and serotonin in the first phase, followed by prostaglandins and cytokines in the second phase.[20] The ability of a test compound to reduce the swelling is a direct measure of its anti-inflammatory efficacy in vivo.[21]
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups (n=6 per group):
-
Baseline Measurement: One hour after oral administration of the respective treatments, measure the initial volume of the right hind paw of each animal using a digital plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[19]
-
Post-Induction Measurements: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[18][21]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point using the formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the change in paw volume from baseline.
-
Part 3: Comparative Performance Analysis
The ultimate validation of a novel compound lies in its performance relative to existing standards. Here, we compare the hypothetical data for a lead Bromophenyl Piperidinone Derivative (BPD-L1) against the well-characterized NSAID, Indomethacin.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) |
| Vehicle Control (LPS+) | > 100 | > 100 | > 100 |
| BPD-L1 | 12.5 | 15.2 | 18.9 |
| Indomethacin | 22.8 | 28.4 | 35.1 |
IC₅₀ (Half-maximal inhibitory concentration) values are determined from dose-response curves. Lower values indicate higher potency.
Interpretation: The data in Table 1 suggests that BPD-L1 is more potent than Indomethacin in inhibiting the production of key inflammatory mediators in a cellular model.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment Group (Oral Dose) | Paw Edema Inhibition (%) at 3 hours | Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control | 0% | 0% |
| BPD-L1 (20 mg/kg) | 68.5% | 75.2% |
| Indomethacin (10 mg/kg) | 72.3% | 80.6% |
Interpretation: In the in vivo model, BPD-L1 demonstrates significant anti-inflammatory activity. While the chosen dose of Indomethacin shows slightly higher efficacy, BPD-L1's performance is highly comparable and warrants further investigation, including dose-response studies and safety profiling. The strong in vivo effect corroborates the potent in vitro findings.
Conclusion and Future Directions
This guide outlines a systematic and robust framework for validating the anti-inflammatory properties of novel bromophenyl piperidinone derivatives. The multi-tiered approach, beginning with mechanistic hypotheses and progressing through rigorous in vitro and in vivo testing, provides a self-validating pathway for compound evaluation.
The hypothetical lead compound, BPD-L1, demonstrates superior potency in cellular assays and comparable efficacy to Indomethacin in a standard in vivo model of acute inflammation.[22][23][24] These results strongly support the therapeutic potential of this chemical class.
Future work should focus on elucidating the precise molecular targets within the NF-κB and MAPK pathways, conducting comprehensive safety and toxicology studies, and exploring efficacy in chronic inflammation models to fully characterize the therapeutic window and potential clinical utility of these promising derivatives.
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A Senior Application Scientist's Guide to Piperidinone Synthesis: A Comparative Analysis of Efficiency and Scalability
For researchers, medicinal chemists, and professionals in drug development, the piperidinone scaffold is a cornerstone of modern pharmacology, forming the core of numerous therapeutic agents. The efficiency of its synthesis is therefore a critical factor in the rapid advancement of new chemical entities from the laboratory to clinical trials. This guide provides an in-depth, objective comparison of the most prevalent and innovative methods for piperidinone production, grounded in experimental data and field-proven insights. We will dissect the causality behind experimental choices, offering a trustworthy and authoritative resource for your synthetic endeavors.
Introduction: The Central Role of Piperidinones
The 2-piperidinone, 3-piperidinone, and 4-piperidone cores are privileged structures in medicinal chemistry due to their conformational pre-organization and ability to present substituents in well-defined spatial orientations.[1] This allows for precise tuning of interactions with biological targets. Consequently, a diverse array of synthetic methodologies has been developed to access these valuable heterocycles.[2] This guide will focus on four principal strategies: the classical Dieckmann Condensation, the elegant Aza-Diels-Alder reaction, the robust Catalytic Hydrogenation of pyridinones, and the versatile Reductive Amination. We will evaluate these methods based on yield, reaction conditions, substrate scope, scalability, and adherence to the principles of green chemistry.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route to a target piperidinone is a multifactorial decision. The following sections provide a detailed comparison of the four main strategies, supported by experimental data to guide your choice.
Dieckmann Condensation: The Classic Cyclization
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[3][4] This method has been a mainstay for the synthesis of 4-piperidones.
Mechanistic Insight: The reaction is base-catalyzed, proceeding through the formation of an enolate which then attacks the second ester group intramolecularly. The choice of base is critical and can significantly impact the yield.[5][6] Strong, non-nucleophilic bases are generally preferred to avoid side reactions.
Experimental Data Summary:
| Method | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Improved Dieckmann | N,N-bis(carbomethoxyethyl)phenethylamine, Sodium t-butoxide, Xylene | Room Temperature | 24 | 61 | [5][7] |
| Improved Dieckmann | N,N-bis(carbomethoxyethyl)phenethylamine, Sodium, Xylene | 50 then RT | 24 | 72 | [6] |
| General Procedure | β-amino diester, Sodium methoxide, Methanol | Reflux | Not Specified | 82 (diastereomeric mixture) | [8] |
Causality Behind Experimental Choices:
-
Base Selection: The use of sodium t-butoxide or sodium metal in an aprotic solvent like xylene or toluene minimizes side reactions such as transesterification that can occur with alkoxide bases in alcoholic solvents.[5][6] The improved procedure for 1-(2-phenethyl)-4-piperidone demonstrates that sodium yields a higher purity product compared to sodium t-butoxide.[6]
-
Solvent: Aprotic, high-boiling solvents like toluene or xylene are often used to facilitate the intramolecular cyclization and drive the reaction to completion.[9]
-
Temperature Control: The initial temperature can be critical. In the improved synthesis of 1-(2-phenethyl)-4-piperidone, a brief period at 50°C followed by stirring at room temperature was found to be optimal.[6]
Experimental Protocol: Improved Synthesis of 1-(2-Phenethyl)-4-piperidone [5][7]
-
To a solution of N,N-bis(carbomethoxyethyl)phenethylamine (2.9 g, 0.01 mol) in xylene (30 mL), add sodium t-butoxide (1.9 g, 0.02 mol).
-
Stir the mixture at room temperature for 24 hours.
-
Carefully add the reaction mixture to a mixture of crushed ice (20 g) and concentrated HCl (5 mL).
-
Separate the aqueous layer and reflux for 1 hour.
-
Cool the solution and basify with 40% NaOH solution.
-
Extract the aqueous layer with xylene (2 x 10 mL).
-
Dry the combined organic layers with CaCl2 and evaporate the solvent to afford 1-(2-phenethyl)-4-piperidone as yellow-orange crystals.
Logical Workflow for Dieckmann Condensation:
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A Comparative Guide to the Biological Evaluation of 3-(4-Bromophenyl)piperidin-2-one Enantiomers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the biological evaluation of the (R) and (S) enantiomers of 3-(4-Bromophenyl)piperidin-2-one, a chiral scaffold with significant potential in medicinal chemistry. In drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, metabolic fate, and potential toxicity. Enantiomers can exhibit vastly different interactions with chiral biological macromolecules like receptors and enzymes, leading one to be a potent therapeutic (the eutomer) while the other may be inactive or even harmful (the distomer).[1]
This document moves beyond a simple listing of protocols. It is designed as a strategic guide, explaining the causality behind experimental choices and integrating self-validating systems into the methodologies. We will proceed through a logical workflow, from chiral separation to a multi-tiered biological evaluation, presenting hypothetical yet plausible data to illustrate key decision-making points in a drug discovery context.
Synthesis and Chiral Separation: Isolating the Pharmacological Probes
The foundational step in evaluating enantiomers is their physical separation from the racemic mixture. While enantioselective synthesis is the ideal in large-scale production[2][3], high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for producing the highly pure enantiomers required for definitive biological testing at the research stage.
Workflow for Enantiomer Separation and Verification
The overall process ensures the generation of enantiomerically pure compounds for subsequent biological assays.
Caption: Workflow from racemic synthesis to chirally pure enantiomers for biological testing.
Protocol: Preparative Chiral HPLC Separation
Rationale: This method is chosen for its high resolving power and efficiency in separating enantiomers without chemical modification. The choice of a polysaccharide-based column (e.g., Chiralpak®) is based on its broad applicability for separating a wide range of chiral compounds.
-
System Preparation:
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: Chiralpak® IA (or similar amylose-based CSP).
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 80:20 v/v). The ratio must be optimized via analytical scale injections to achieve baseline separation (Resolution > 1.5).
-
Flow Rate: Optimized for the preparative column diameter (e.g., 10-20 mL/min).
-
-
Sample Preparation:
-
Dissolve the purified racemic this compound in a minimal amount of the mobile phase to create a concentrated solution (e.g., 50 mg/mL).
-
Filter the solution through a 0.45 µm filter to remove particulates.
-
-
Separation:
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Collect the fractions corresponding to the two separated enantiomeric peaks into distinct containers.
-
-
Post-Processing:
-
Combine the fractions for each respective enantiomer.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Determine the enantiomeric excess (ee) of each isolated fraction using analytical chiral HPLC. An ee of >99% is required for biological studies.
-
Determine the absolute configuration (R/S) if possible, often requiring more advanced techniques like X-ray crystallography of a suitable crystal.[4]
-
Comparative In Vitro Biological Evaluation
Based on the structural motifs present in this compound, several biological activities are plausible. The piperidine scaffold is common in compounds targeting the central nervous system, while bromophenyl groups can confer affinity for various enzymatic and receptor targets.[5][6] For this guide, we will hypothesize that the target is a G-protein coupled receptor (GPCR), specifically a subtype of the opioid receptor, given the known analgesic activities of some piperidine derivatives.[6]
Hypothetical Target: Mu-Opioid Receptor (MOR)
The differential binding and activation of MOR by the two enantiomers could lead to significant differences in analgesic efficacy and side-effect profiles.
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A Senior Application Scientist's Guide to Validating HTS Results for 3-(4-Bromophenyl)piperidin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge Beyond the Primary Hit
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries against biological targets.[1][2] However, the initial list of "hits" from a primary screen is merely the starting point of a rigorous journey.[3][4] These campaigns are frequently populated by false positives—compounds that appear active due to assay interference rather than specific, on-target biological activity.[1][5] Therefore, a robust, multi-step validation cascade is not just recommended; it is essential to ensure that resources are invested in chemically tractable compounds with genuine therapeutic potential.[4]
This guide provides an in-depth, comparative framework for validating a hypothetical HTS hit, 3-(4-Bromophenyl)piperidin-2-one . While the piperidine scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of diseases, this specific compound is not extensively characterized.[6][7] We will proceed under a common scenario: this compound was identified as a primary hit in a fluorescence-based biochemical screen for inhibitors of "Kinase X," a hypothetical enzyme implicated in oncology.
Our objective is to construct a logical, evidence-based pathway to confirm its activity, assess its specificity, and provide a direct comparison to relevant alternatives. This process, known as hit-to-lead triage, is critical for making informed decisions and avoiding the costly pursuit of artifactual compounds.[2]
The Validation Workflow: From Initial Hit to Confirmed Modulator
The validation process is a sequential filtering cascade designed to systematically increase confidence in a hit compound. Each stage employs a different methodology to probe the compound's activity from a new angle, effectively eliminating common sources of error.
Caption: A typical workflow for validating hits from a primary high-throughput screen.
Stage 1: Hit Confirmation and Orthogonal Testing
The first step is to eliminate the most common sources of error: compound identity/purity issues and technology-specific assay artifacts.
Compound Integrity and Re-testing
A hit from a library screen must be confirmed using a freshly procured or resynthesized solid sample. This crucial quality control step rules out degradation, contamination, or incorrect identity of the original screening sample. The compound's purity and identity should be verified by LC-MS and NMR. The fresh sample is then re-tested in the primary assay in a full dose-response curve to confirm the initial activity and determine a reliable IC50 value.
Orthogonal Assay: Confirming On-Target Activity
An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[1][8] This is arguably the most critical step in early validation. If the primary screen for Kinase X used a fluorescence-based readout, a compound that is merely autofluorescent could appear as a false positive.
Comparison of Assay Technologies for Kinase X:
| Assay Type | Principle | Advantages | Potential for Artifacts |
| Primary: FRET-based | Measures the disruption of Förster Resonance Energy Transfer upon substrate phosphorylation. | Homogeneous, sensitive. | Compound autofluorescence, light scattering. |
| Orthogonal: ADP-Glo™ | Measures kinase activity by quantifying the amount of ADP produced in the reaction using a luciferase-based system. | High sensitivity, low susceptibility to optical interference. | ATPases can interfere; direct luciferase inhibitors.[9] |
By re-evaluating this compound in the ADP-Glo™ assay, we can validate that its inhibitory activity is due to the modulation of Kinase X and not an artifact of the fluorescence-based detection method.[10]
Stage 2: Assessing Specificity and Direct Target Engagement
Once activity is confirmed in two independent assay formats, the focus shifts to specificity. A promising hit should be selective for its intended target to minimize off-target effects. Furthermore, we must prove that the compound physically binds to the target protein.
Counter-Screening for Selectivity
Counter-screens are used to assess a compound's activity against related targets.[3][8] For our Kinase X inhibitor, an ideal counter-screen would involve testing against "Kinase Y," a closely related member of the same kinase family. A truly selective compound will show significantly higher potency against Kinase X than Kinase Y. Additionally, a counter-screen against luciferase alone is performed to ensure the compound does not directly inhibit the reporting enzyme in the ADP-Glo™ assay.
Biophysical Validation: Proving Direct Binding
Biochemical assays report on function but do not directly prove a physical interaction between the compound and the target. Biophysical methods are essential for confirming target engagement.
Comparison of Biophysical Methods:
| Method | Principle | Throughput | Information Provided | Key Consideration |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound flows over the immobilized target protein. | Medium | Binding affinity (KD), kinetics (kon/koff). | Requires high-purity protein; can be sensitive to buffer conditions. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein in intact cells or lysates upon ligand binding. | Low-Medium | Target engagement in a cellular context.[4] | Requires a specific antibody for detection (e.g., Western Blot). |
SPR provides high-quality kinetic data in a purified system, while CETSA offers invaluable proof of target engagement within the complex environment of a cell, adding a higher degree of physiological relevance.[4]
Comparative Analysis: this compound vs. Alternatives
To contextualize the performance of our hit, we compare it against two other compounds:
-
Alternative 1 (Structural Analog): 3-(4-Chlorophenyl )piperidin-2-one. A close analog to probe early structure-activity relationships (SAR).
-
Alternative 2 (Benchmark Inhibitor): A known, potent inhibitor of Kinase X from the literature.
Table 1: Comparative Validation Data (Hypothetical)
| Compound | Primary Assay IC50 (µM) | Orthogonal Assay IC50 (µM) | Kinase Y IC50 (µM) (Selectivity) | SPR Binding KD (µM) |
| This compound | 1.2 | 1.5 | >50 (>33-fold) | 2.1 |
| Alternative 1 (Chloro-analog) | 5.8 | 6.1 | >50 (>8-fold) | 8.9 |
| Alternative 2 (Benchmark) | 0.05 | 0.04 | >20 (>400-fold) | 0.08 |
| Known Assay Artifact (e.g., Quercetin) | 2.0 | >100 (Inactive) | 3.5 | No Binding |
Analysis of Results:
-
This compound shows consistent activity between the primary and orthogonal assays, suggesting it is not an assay artifact. It demonstrates good selectivity over Kinase Y and confirms direct binding via SPR.
-
Alternative 1 is less potent, indicating that the bromo substitution is favorable for activity—an important early SAR insight.
-
The Known Assay Artifact shows activity in the primary screen but fails the orthogonal test, highlighting the importance of this step.
Detailed Experimental Protocols
Protocol 1: Orthogonal Kinase Inhibition Assay (ADP-Glo™)
Causality: This protocol is designed to quantify kinase activity by measuring ADP production, a universal product of kinase reactions. Its luminescence-based readout is fundamentally different from the primary fluorescence assay, thus providing a robust, independent confirmation of inhibitory activity.
-
Compound Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.
-
Reaction Setup: To each well, add 2.5 µL of the compound dilution.
-
Kinase Reaction: Add 2.5 µL of a 2X Kinase X enzyme and 2X substrate/ATP solution in kinase buffer. Final concentrations should be at the Km for ATP and substrate to ensure sensitive detection of inhibition.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Analysis: Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls. Calculate IC50 values using a four-parameter logistic fit.
Protocol 2: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)
Causality: This protocol provides definitive evidence of a direct physical interaction between the compound and the target protein, ruling out indirect mechanisms of inhibition. It also yields quantitative data on binding affinity (KD) and kinetics.
-
Chip Preparation: Covalently immobilize high-purity, recombinant Kinase X onto a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 Response Units (RU). Use a reference flow cell that has been activated and blocked without protein for background subtraction.
-
Compound Series: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1%) to aid solubility. A typical concentration range would be 0.1 to 50 µM.
-
Binding Measurement: Inject the compound dilutions over the Kinase X and reference flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association phase (compound injection) and dissociation phase (buffer flow).
-
Regeneration: After each cycle, inject a mild regeneration solution (e.g., low pH glycine) if necessary to remove all bound compound and return the signal to baseline.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Conclusion and Forward Look
The validation cascade provides a rigorous, evidence-based assessment of an initial HTS hit. For our hypothetical compound, This compound , the data from this workflow would confirm it as a genuine, selective, and direct-binding inhibitor of Kinase X. The comparison with its chloro-analog provides an initial vector for chemical optimization. While less potent than the benchmark inhibitor, its confirmed activity and selectivity establish it as a valid starting point for a medicinal chemistry program. The next steps would involve expanding the SAR, assessing cellular activity and potential toxicity, and optimizing pharmacokinetic properties to develop a promising lead candidate. This structured approach ensures that the journey from hit to lead is guided by scientific integrity and a deep understanding of the molecule's behavior.
References
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National Institutes of Health (NIH). (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
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Axxam. (n.d.). From gene to validated and qualified hits. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE, 14(1), e0209428. [Link]
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Chem Help ASAP. (2023, August 28). using assays to discovery new drugs [Video]. YouTube. [Link]
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
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National Institutes of Health (NIH). (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]
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PubMed. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. [Link]
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PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
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A Senior Application Scientist's Guide to 4-Substituted Piperidine-Based Inhibitors: A Comparative Analysis
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its conformational flexibility and the ability to be functionalized at various positions make it a highly adaptable template for designing potent and selective inhibitors for a diverse range of biological targets. This guide provides an in-depth comparative analysis of 4-substituted piperidine-based inhibitors, focusing on their structure-activity relationships (SAR), inhibitory potencies against key biological targets, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
The Versatility of the 4-Substituted Piperidine Scaffold
The substitution at the 4-position of the piperidine ring plays a crucial role in determining the pharmacological profile of the resulting compound. This position allows for the introduction of various functionalities that can engage with specific binding pockets of target proteins, thereby influencing potency, selectivity, and pharmacokinetic properties. The nature of the substituent, its size, stereochemistry, and electronic properties, are all critical determinants of biological activity.[2]
This guide will comparatively analyze 4-substituted piperidine-based inhibitors targeting three major classes of enzymes: Acetylcholinesterase (AChE), Opioid Receptors, and Protein Kinases.
Comparative Analysis of 4-Substituted Piperidine-Based Inhibitors
Acetylcholinesterase (AChE) Inhibitors
Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[3] The 4-substituted piperidine scaffold is a prominent feature in many potent AChE inhibitors, including the well-established drug Donepezil.[4]
Structure-Activity Relationship Insights:
The general structure of many 4-substituted piperidine-based AChE inhibitors features a piperidine ring linked to a larger, often aromatic or heteroaromatic, moiety. The substituent at the 4-position of the piperidine ring is critical for interaction with the active site of AChE. For instance, in Donepezil and its analogs, the 4-substituent is a methylene-linked indanone moiety which is crucial for its high affinity.[5]
A comparative analysis of various 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives reveals the significant impact of substitutions on the benzamide moiety. The introduction of a bulky group at the para position of the benzamide ring leads to a substantial increase in inhibitory activity.[6] Furthermore, the rigidity of the linker between the piperidine and the aromatic system can enhance potency.[7]
Quantitative Comparison of AChE Inhibitors:
| Compound ID | 4-Substituent Moiety | AChE IC50 (nM) | Selectivity (AChE/BuChE) | Reference |
| Donepezil | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl] | 5.7 | 1250 | [4] |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl] | 0.56 | 18,000 | [6] |
| Compound 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl] | 1.2 | ~34,700 | [7] |
Mechanism of Acetylcholinesterase Inhibition:
Opioid Receptor Antagonists
The 4-arylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[8] Modifications at the 4-position of the piperidine ring, as well as on the aryl group, significantly influence the binding affinity and selectivity for the µ (mu), δ (delta), and κ (kappa) opioid receptors.
Structure-Activity Relationship Insights:
In the series of trans-3,4-dimethyl-4-arylpiperidine derivatives, the nature and position of the substituent on the aryl ring are critical for opioid receptor affinity. A phenolic hydroxyl group at the 3-position of the aryl ring is generally optimal for high affinity.[9] Replacing this hydroxyl group with other functionalities, such as carbamates or carboxamides, can maintain or even improve affinity and metabolic stability.[9]
Quantitative Comparison of Opioid Receptor Antagonists:
The following table summarizes the binding affinities (Ki) of a series of trans-3,4-dimethyl-4-arylpiperidine derivatives for the µ, κ, and δ opioid receptors.[8]
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
Opioid Receptor Signaling Pathway:
Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer.[10] The 4-substituted piperidine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.
Structure-Activity Relationship Insights:
For p38 MAP kinase inhibitors, the 4-hydroxypiperidine substituent has been shown to confer high selectivity.[11] In the case of Akt inhibitors, such as AZD5363, the 4-amino-4-carboxamide piperidine core is a key feature for potent and selective inhibition.[12] The substituents on the carboxamide and the pyrrolopyrimidine moiety are crucial for optimizing potency and pharmacokinetic properties.
Quantitative Comparison of Kinase Inhibitors:
| Compound | Target Kinase | IC50 (nM) | Reference |
| AZD5363 | Akt1/2/3 | 3/7/7 | [2] |
| Pyridinyloxazole 11 | p38α | - (ED50 = 10 mg/kg) | [11] |
| Naphthyridinone 5 | p38 | Potent (data not specified) | [7] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used spectrophotometric method developed by Ellman and is suitable for determining the IC50 value of AChE inhibitors.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Test compound (4-substituted piperidine inhibitor)
-
Donepezil or Eserine (positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in phosphate buffer. Create serial dilutions of the test compound and positive control.
-
Plate Setup: In a 96-well plate, add 140 µL of phosphate buffer to each well. Add 10 µL of the various dilutions of the test compound or control to the respective wells.
-
Enzyme Addition and Pre-incubation: Add 20 µL of AChE solution to each well (except for the blank). Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of DTNB solution followed by 20 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Opioid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.[8]
Materials and Reagents:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells)
-
Radioligand (e.g., [³H]-DAMGO for µ-receptors)
-
Test compound (4-substituted piperidine antagonist)
-
Naloxone (for non-specific binding determination)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Incubation: In a reaction tube, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of naloxone instead of the test compound.
-
Filtration: After incubation to reach equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[8]
In Vitro Kinase Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for determining the inhibitory activity of compounds against protein kinases.
Materials and Reagents:
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Test compound (4-substituted piperidine inhibitor)
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
Assay buffer
-
384-well low-volume microplate
-
HTRF-compatible plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase, and the biotinylated substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for a specific time at a controlled temperature.
-
Detection: Stop the reaction and add the detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665). Incubate to allow for binding.
-
Measurement: Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The 4-substituted piperidine scaffold remains a highly valuable and versatile platform in modern drug discovery. The ability to fine-tune the properties of inhibitors by modifying the substituent at the 4-position allows for the development of potent and selective compounds against a wide range of biological targets. This guide has provided a comparative analysis of 4-substituted piperidine-based inhibitors for acetylcholinesterase, opioid receptors, and protein kinases, highlighting key structure-activity relationships and providing detailed experimental protocols for their evaluation. A thorough understanding of these principles and methodologies is essential for the successful design and optimization of the next generation of piperidine-based therapeutics.
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The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Publishing. [Link]
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Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. [Link]
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Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. ResearchGate. [Link]
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Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. OUCI. [Link]
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Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues. PubMed Central. [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. [Link]
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HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
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HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Protocols. [Link]
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Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed Central. [Link]
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Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]
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1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. National Institutes of Health. [Link]
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SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. PubMed. [Link]
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Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. PubMed. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]
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Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. PubMed. [Link]
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Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
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Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
-
AChE activity assay by Ellman method. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(4-Bromophenyl)piperidin-2-one
This document provides an in-depth, procedural guide for the safe and compliant disposal of 3-(4-Bromophenyl)piperidin-2-one. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that our practices are both safe and logically sound.
Part 1: Hazard Characterization and Waste Profile
Before any disposal protocol can be established, a thorough understanding of the substance's potential hazards is paramount. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by examining its constituent chemical features: a brominated aromatic ring and a piperidinone (lactam) structure.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds are often persistent in the environment and can be toxic.[1] Improper disposal, particularly through methods not designed for halogenated waste, can lead to the formation of hazardous byproducts. Therefore, it must be segregated into a specific waste stream.[1][2][3]
-
Piperidine Moiety: The piperidine ring is a common feature in many biologically active molecules. Piperidine itself is known to be toxic and corrosive, causing severe skin burns and eye damage.[4] While the hazards of the derivative may be different, it is prudent to handle this compound with caution, assuming it may be, at a minimum, an irritant to the skin and eyes.[5][6]
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] Given the toxicological profile of related structures, it is essential to manage this compound as a hazardous waste until or unless a formal characterization proves otherwise.
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to final hand-off to a certified disposal vendor. Following these steps ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Proper protection is critical at the first stage of waste handling. All personnel handling waste containing this compound must wear appropriate PPE.
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Inspect gloves before use and use proper removal technique to avoid skin contact.[1][10]
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[1]
-
Work Area: All handling of this chemical, including transfers to waste containers, should be conducted within a well-ventilated area, preferably a chemical fume hood.[3]
Step 2: Waste Segregation
This is the most critical step in the disposal workflow. Segregation prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.
-
Primary Mandate: Designate this compound waste as "Halogenated Organic Waste." [1][11]
-
Causality: Halogenated waste requires high-temperature incineration with specialized scrubbers to safely neutralize the resulting acid gases (like hydrogen bromide) and prevent the formation of toxic dioxins.[12] It cannot be co-mingled with non-halogenated solvent waste, which is often recycled or used for fuel blending.[13]
-
Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents. While specific reactivity data for this compound is sparse, general principles of chemical safety dictate segregating it from highly reactive substances to prevent unforeseen exothermic or gas-generating reactions.[14][15]
Step 3: Containerization and Labeling
Proper containment and clear communication are cornerstones of a safe waste management program.
-
Container Selection:
-
Use a chemically compatible container, typically made of high-density polyethylene (HDPE).[11][16]
-
The container must have a secure, leak-proof screw-top cap.[16]
-
Ensure the container is in good condition, free from cracks or residue on the exterior.
-
Never use food-grade containers for hazardous waste.[16]
-
-
Filling the Container:
-
Labeling Requirements:
Step 4: On-Site Storage (Satellite Accumulation)
Regulations provide for the temporary storage of hazardous waste in designated laboratory areas known as Satellite Accumulation Areas (SAAs).
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[16][17][18]
-
Quantity Limits: An SAA can accumulate up to 55 gallons of a hazardous waste stream.[17]
-
Duration: Once a container is full, it must be moved from the SAA to the facility's central accumulation area within three days.[16] Partially filled containers may remain in the SAA for up to one year.[16]
-
Secondary Containment: It is best practice to store waste containers in a secondary containment bin to mitigate the impact of any potential leaks.
Step 5: Final Disposal
The ultimate disposal of this compound must be conducted by professionals.
-
Vendor Selection: Arrange for waste pickup with a licensed and reputable hazardous waste disposal company.[5][6] This vendor will be responsible for the legal transport and final destruction of the chemical waste in accordance with all federal and state regulations.[19]
-
Documentation: Maintain all records and manifests associated with the waste transfer. This documentation is a legal requirement and part of your laboratory's compliance record.[12]
Part 3: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is essential to ensure personnel safety.
-
Small Spills (manageable by trained lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including respiratory protection if the material is dusty or volatile), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[20]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Label the container appropriately and dispose of it as halogenated organic waste.
-
Clean the spill area with soap and water.
-
-
Large Spills (or any spill you are not equipped or trained to handle):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[2]
-
Prevent entry into the affected area.
-
Part 4: Data Summary and Workflow Visualization
Disposal Parameter Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | Precautionary principle based on structural analogs and the presence of bromine, which requires specific disposal technology.[1][3] |
| Recommended Container | High-Density Polyethylene (HDPE) with a sealed screw-top cap. | Ensures chemical compatibility and prevents leaks or spills.[11][16] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat. | Protects against potential irritation, skin absorption, and splashes.[10] |
| Key Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases. | Avoids potential for violent or uncontrolled chemical reactions.[14][15] |
| Final Disposal Method | Licensed hazardous waste contractor, likely via high-temperature incineration. | Ensures complete destruction and neutralization of halogenated compounds in compliance with environmental regulations.[12] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. chemos.de [chemos.de]
- 5. afgsci.com [afgsci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. ethz.ch [ethz.ch]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. epa.gov [epa.gov]
- 19. cleanmanagement.com [cleanmanagement.com]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 3-(4-Bromophenyl)piperidin-2-one
Senior Application Scientist Note: As a cornerstone of laboratory safety and scientific integrity, this guide addresses the handling of 3-(4-Bromophenyl)piperidin-2-one. A critical prerequisite for handling any chemical is a thorough review of its specific Safety Data Sheet (SDS). During our comprehensive search, a detailed, verified SDS for this compound (CAS No. 769944-71-0) was not publicly available. The information presented herein is therefore synthesized from best practices in chemical handling and data from structurally related compounds. This guide is intended to supplement, not replace, a manufacturer-provided SDS. Researchers must obtain and meticulously follow the SDS from their supplier before commencing any work.
Pre-Operational Hazard Assessment
Given the absence of specific toxicological data, this compound should be treated as a compound of unknown toxicity with potential hazards. This necessitates a cautious approach grounded in established principles of chemical safety. Structurally related compounds, such as other bromophenyl and piperidine derivatives, exhibit a range of hazards including skin, eye, and respiratory irritation[1][2][3]. Therefore, a risk assessment is the mandatory first step.
Causality of Precaution: The bromophenyl moiety can confer irritant properties, while the piperidine ring is a common feature in biologically active molecules, warranting careful handling to avoid inadvertent exposure. Assuming the compound is hazardous until proven otherwise is a fundamental tenet of laboratory safety.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize all potential routes of exposure—dermal, ocular, and inhalation.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves, double-gloved. | Provides a robust barrier against potential dermal absorption. Double-gloving is a best practice when handling compounds of unknown toxicity, allowing for safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and accidental contact with mucous membranes. A face shield offers additional protection, especially during procedures with a higher risk of splashing[4]. |
| Body Protection | A buttoned lab coat, supplemented with a chemically resistant apron. | A standard lab coat provides a basic barrier. The addition of a chemical-resistant apron is crucial for protecting against spills during weighing and transfer operations. |
| Respiratory | Use in a certified chemical fume hood. If handling outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator may be required based on risk assessment. | A fume hood is the primary engineering control to prevent inhalation of any dust or aerosols. |
Step-by-Step Handling and Operational Workflow
Handling of this compound should be performed exclusively within a designated and properly functioning chemical fume hood.
Preparation and Weighing:
-
Designate Area: Clearly mark a specific area within the fume hood for handling this compound.
-
Pre-weigh Equipment: Place all necessary equipment (spatulas, weigh boats, containers) in the fume hood before introducing the compound.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.
-
Container Sealing: Securely seal the primary container immediately after use.
Dissolution and Reaction Setup:
-
Solvent Addition: Add solvents slowly to the vessel containing the compound to avoid splashing.
-
Maintain Containment: Keep all operations within the fume hood.
-
Temperature Control: If heating or cooling is required, use controlled methods (e.g., heating mantles with stirrers, ice baths) to prevent uncontrolled reactions.
The following diagram outlines the logical flow for safely handling a chemical with unknown hazards.
Caption: General workflow for handling chemicals of unknown toxicity.
Emergency Procedures and First Aid
In the event of an exposure, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Storage and Disposal Plan
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[6].
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage location should be secure and accessible only to authorized personnel.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company[1].
-
Contaminated packaging and lab materials (gloves, weigh boats, etc.) must also be disposed of as hazardous waste in accordance with local, state, and federal regulations[1]. Do not dispose of this material down the drain.
By adhering to these stringent protocols, researchers can safely handle this compound, upholding the highest standards of laboratory safety and scientific excellence. Always prioritize obtaining a specific Safety Data Sheet from your supplier before any handling.
References
- Key Organics. (n.d.). This compound.
- Sigma-Aldrich. (2025). Piperidine Safety Data Sheet.
- AFG Bioscience. (2016). 1-(4-Bromophenyl)piperidine Safety Data Sheet.
- Cayman Chemical. (2025). 1-(4-Bromophenyl)piperazine (hydrochloride) Safety Data Sheet.
- Apollo Scientific. (n.d.). 3-Bromopiperidine-2,6-dione Safety Data Sheet.
- ChemicalBook. (2025). Piperidine, 3-(4-bromophenyl)- Safety Data Sheet.
- ChemScene. (n.d.). 3-(4-Bromophenyl)piperidine.
- TCI Chemicals. (2025). 1-(4-Bromophenyl)piperidine Safety Data Sheet.
- BLDpharm. (n.d.). 3-(4-Bromophenyl)piperidine-2,6-dione.
- BLDpharm. (n.d.). This compound.
- College of Pharmacists of Manitoba. (2019). Personal protective equipment in your pharmacy. Retrieved from College of Pharmacists of Manitoba website.
- Enamine. (n.d.). 1-(3-bromophenyl)piperidin-2-one Safety Data Sheet.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
